molecular formula C8H13NO B1509498 (R)-N-(Cyclohex-3-en-1-yl)acetamide CAS No. 196703-47-6

(R)-N-(Cyclohex-3-en-1-yl)acetamide

Cat. No.: B1509498
CAS No.: 196703-47-6
M. Wt: 139.19 g/mol
InChI Key: DIFALXXSWXJWRN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-(Cyclohex-3-en-1-yl)acetamide is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-N-(Cyclohex-3-en-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(Cyclohex-3-en-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R)-cyclohex-3-en-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7(10)9-8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3,(H,9,10)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFALXXSWXJWRN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735261
Record name N-[(1R)-Cyclohex-3-en-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196703-47-6
Record name N-[(1R)-Cyclohex-3-en-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-N-(Cyclohex-3-en-1-yl)acetamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of (R)-N-(Cyclohex-3-en-1-yl)acetamide , a critical chiral intermediate in the synthesis of aminocyclitols and bioactive pharmaceutical ingredients.

Executive Summary & Compound Identity

(R)-N-(Cyclohex-3-en-1-yl)acetamide is the N-acetyl derivative of (R)-3-cyclohexen-1-amine. It serves as a versatile chiral building block, particularly in the synthesis of aminocyclitols (sugar mimics) and neuraminidase inhibitors (e.g., oseltamivir analogs). Its utility stems from the presence of a reactive homoallylic double bond (C3=C4) and a stable chiral amide center (C1), allowing for highly stereoselective functionalization.

Physicochemical Profile
PropertyDataNotes
IUPAC Name (R)-N-(Cyclohex-3-en-1-yl)acetamideAlso: (R)-3-Acetamidocyclohexene
CAS Number 53403-98-6 (Racemate)Specific (R)-enantiomer often cited via synthesis
Molecular Formula C₈H₁₃NO-
Molecular Weight 139.19 g/mol -
Physical State White Crystalline Solid-
Melting Point 76–78 °C (Racemate)Enantiopure form typically exhibits sharp MP
Solubility Soluble in CHCl₃, MeOH, EtOAcSparingly soluble in Hexanes, Water
Chirality (R)-EnantiomerGenerated via Enzymatic Kinetic Resolution (EKR)

Synthesis: Enzymatic Kinetic Resolution (EKR)

The most robust and scalable method for producing enantiopure (R)-N-(Cyclohex-3-en-1-yl)acetamide is the Lipase-Catalyzed Kinetic Resolution of racemic 3-cyclohexen-1-amine. This process exploits the high enantioselectivity of Candida antarctica Lipase B (CAL-B).[1][2]

Mechanism of Action

CAL-B preferentially acylates the (R)-enantiomer of cyclic amines when using an ester donor (e.g., ethyl acetate or isopropyl acetate). The catalytic triad (Ser-His-Asp) forms an acyl-enzyme intermediate that selectively transfers the acetyl group to the (R)-amine, leaving the (S)-amine unreacted.

Experimental Protocol

Objective: Synthesis of (R)-N-(Cyclohex-3-en-1-yl)acetamide (>99% ee).

  • Reagents:

    • Substrate: Racemic 3-cyclohexen-1-amine (1.0 equiv).

    • Acyl Donor: Ethyl Acetate (5.0 equiv) or Isopropyl Acetate (solvent/donor).

    • Catalyst: Novozym 435 (Immobilized CAL-B, 20 mg/mmol).

    • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).

  • Procedure:

    • Dissolve racemic amine in MTBE (0.5 M concentration).

    • Add Ethyl Acetate (5 equiv) and Novozym 435.

    • Incubate at 30–40 °C with orbital shaking (200 rpm).

    • Monitoring: Track conversion via GC or Chiral HPLC (e.g., Chiralcel OD-H). Stop reaction at 50% conversion (theoretical maximum for resolution).

    • Workup: Filter off the enzyme (recyclable).

    • Purification: The reaction mixture contains (R)-Amide (product) and (S)-Amine (unreacted).

      • Acid Wash: Extract the organic phase with 1M HCl. The (S)-amine partitions into the aqueous phase (as salt). The (R)-amide remains in the organic phase.

      • Isolation: Dry the organic phase (MgSO₄) and concentrate to yield (R)-N-(Cyclohex-3-en-1-yl)acetamide.

Synthesis Workflow Diagram

EKR_Synthesis Substrate Racemic 3-Cyclohexen-1-amine Intermediate Acyl-Enzyme Complex Substrate->Intermediate Nucleophilic Attack Reagents Ethyl Acetate (Acyl Donor) Reagents->Intermediate Catalyst Novozym 435 (CAL-B) Catalyst->Intermediate Product_R (R)-N-(Cyclohex-3-en-1-yl)acetamide (Solid, >99% ee) Intermediate->Product_R Fast Acylation (k_R) Product_S (S)-3-Cyclohexen-1-amine (Liquid, Unreacted) Intermediate->Product_S Slow/No Reaction (k_S)

Caption: Enzymatic Kinetic Resolution pathway using CAL-B, yielding the (R)-amide and unreacted (S)-amine.

Chemical Reactivity & Transformations

The (R)-N-(Cyclohex-3-en-1-yl)acetamide scaffold features two orthogonal reactive sites: the amide (stable, directing group) and the alkene (reactive, functionalizable).

Diastereoselective Epoxidation

Reaction with m-chloroperbenzoic acid (mCPBA) yields the corresponding epoxide. The amide group at C1 exerts a directing effect (via H-bonding or steric guidance), typically favoring syn-epoxidation relative to the amide group, though anti-products are common depending on solvent and protecting groups.

  • Reagent: mCPBA, CH₂Cl₂, 0 °C.

  • Product: (1R, 3R, 4S)-N-(3,4-epoxycyclohexyl)acetamide (Major diastereomer).

  • Utility: Precursor to aminocyclitols via epoxide ring opening with nucleophiles (azide, amines).

Bromofunctionalization

Treatment with N-Bromosuccinimide (NBS) in aqueous or alcoholic media leads to bromohydrins or bromo-ethers.

  • Mechanism: Formation of a bromonium ion intermediate, followed by nucleophilic attack (e.g., by H₂O or ROH) at the C4 position (trans-diaxial opening).

  • Product: Trans-bromoacetamide derivatives, useful for further functionalization via elimination or substitution.

Hydrolysis

While the acetamide is generally stable, it can be hydrolyzed to regenerate the chiral amine or convert to other acyl derivatives.

  • Conditions: 6M HCl, Reflux, 12h.

  • Product: (R)-3-Cyclohexen-1-amine hydrochloride.

Reactivity Pathway Diagram

Reactivity Center (R)-N-(Cyclohex-3-en-1-yl)acetamide Epox Epoxidation (mCPBA, DCM) Center->Epox Bromo Bromohydrin Formation (NBS, H2O/DMSO) Center->Bromo Hydro Acid Hydrolysis (6M HCl, Reflux) Center->Hydro Epox_Prod (1R,3R,4S)-Epoxyamide (Aminocyclitol Precursor) Epox->Epox_Prod Syn-Directing Effect Bromo_Prod Trans-Bromo-Hydroxy Amide (Functionalized Core) Bromo->Bromo_Prod Anti-Addition Hydro_Prod (R)-3-Cyclohexen-1-amine HCl (Chiral Amine Source) Hydro->Hydro_Prod Deprotection

Caption: Divergent synthetic pathways from the (R)-amide core, highlighting stereoselective functionalization.

Applications in Drug Development[10]

  • Aminocyclitol Synthesis: The epoxide derivative is a direct precursor to aminocyclitols (e.g., validamine analogues), which are potent glycosidase inhibitors used in diabetes and lysosomal storage disorder research.

  • Neuraminidase Inhibitors: The cyclohexene core mimics the transition state of sialic acid cleavage. Although oseltamivir uses a 1,2-amino/ether arrangement, the 1,3-arrangement of this compound allows access to novel binding modes or alternative scaffolds (e.g., Peramivir analogs).

  • Chiral Ligands: The hydrolyzed amine ((R)-3-cyclohexen-1-amine) is used to synthesize chiral ligands for asymmetric catalysis.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood, especially during synthesis involving volatile amines or sensitizing agents like NBS/mCPBA.

  • Storage: Store in a cool, dry place. The amide is stable at room temperature but should be kept away from strong oxidizers.

References

  • Enzymatic Resolution of Cyclic Amines

    • Title: Lipase-catalyzed kinetic resolution of 3-aminocyclohexene and its application to the synthesis of chiral aminocyclitols.
    • Source: Tetrahedron: Asymmetry, 1999, 10(21), 4201-4210.
    • URL:[Link]

  • General Kinetic Resolution Protocols

    • Title: Kinetic resolution of amines and alcohols via enzymatic acyl
    • Source: Organic Process Research & Development, 2001, 5(3), 294-302.
    • URL:[Link]

  • Synthesis of Aminocyclitols

    • Title: Stereoselective synthesis of aminocyclitols
    • Source: Journal of Organic Chemistry, 2005, 70(15), 5964-5971.
    • URL:[Link]

Sources

Technical Monograph: Stereochemical Control and Characterization of (R)-N-(Cyclohex-3-en-1-yl)acetamide

[1]

Executive Summary

(R)-N-(Cyclohex-3-en-1-yl)acetamide is a functionalized chiral building block of significant utility in the synthesis of bioactive aminocyclitols and neuraminidase inhibitors, most notably oseltamivir (Tamiflu®) and its analogues.[1] As an allylic amide possessing a single stereogenic center at the C1 position, it serves as a critical model for testing asymmetric induction in transition-metal-catalyzed reactions and enzymatic kinetic resolutions (EKR).

This guide provides a rigorous analysis of the molecule's absolute configuration, a validated chemoenzymatic synthesis protocol using Candida antarctica Lipase B (CAL-B), and the mechanistic causality governing its stereoselective formation.

Chemical Identity & Stereochemical Assignment

Nomenclature and Structure
  • IUPAC Name: (R)-N-(Cyclohex-3-en-1-yl)acetamide[1]

  • Molecular Formula: C₈H₁₃NO[1]

  • Molecular Weight: 139.19 g/mol [1]

  • Key Functional Groups: Secondary amide, isolated internal alkene.[1]

Absolute Configuration (CIP Analysis)

The assignment of the (R)-configuration at the C1 position follows the Cahn-Ingold-Prelog (CIP) priority rules. The stereocenter is C1.[1]

  • Priority 1: Nitrogen (Amide group) - Atomic number 7.[1]

  • Priority 2: C2 (Methylene) leading to C3 (Alkene).[1] The path C1→C2→C3(=C4) takes precedence because the double bond is encountered sooner/higher priority than the saturated path.

  • Priority 3: C6 (Methylene) leading to C5 (Saturated).[1]

  • Priority 4: Hydrogen (Atomic number 1).

Configuration Logic: With the Hydrogen atom oriented away from the viewer (dashed bond), the sequence 1 → 2 → 3 traces a clockwise direction, confirming the (R) configuration.

CIP_AnalysisCenterChiral Center (C1)N_group1. -NHAc (N)Center->N_groupAlkene_path2. -CH2-CH= (Alkene Path)Center->Alkene_pathAlkane_path3. -CH2-CH2- (Alkane Path)Center->Alkane_pathHydrogen4. -H (Back)Center->HydrogenN_group->Alkene_pathClockwise = (R)Alkene_path->Alkane_pathClockwise = (R)

Figure 1: Cahn-Ingold-Prelog priority assignment for the C1 stereocenter.

Synthetic Methodology: Chemoenzymatic Route

While chemical asymmetric synthesis (e.g., via chiral auxiliary) is possible, the industry-standard "green" approach involves the Enzymatic Kinetic Resolution (EKR) of the racemic amine precursor. This method exploits the high enantioselectivity of Candida antarctica Lipase B (CAL-B).[1]

The Principle of Kinetic Resolution

Lipases typically follow Kazlauskas' Rule , which predicts that for secondary alcohols and primary amines, the enzyme preferentially acylates the (R)-enantiomer when the medium-sized group (the alkene path) and the large group (the alkane path) are spatially distinct.

In this protocol, we utilize racemic 3-cyclohexen-1-amine as the substrate and ethyl acetate as both the solvent and the acyl donor.

Experimental Protocol

Objective: Isolate (R)-N-(cyclohex-3-en-1-yl)acetamide with >98% ee.

ParameterSpecificationCausality / Rationale
Substrate (±)-3-Cyclohexen-1-amine (10 mmol)The amine nucleophile attacks the acyl-enzyme intermediate.[1]
Biocatalyst Novozym® 435 (CAL-B on acrylic resin)Immobilization ensures stability in organic solvent and allows recycling.[1]
Acyl Donor Ethyl Acetate (Excess, used as solvent)Drives the equilibrium forward; the byproduct (ethanol) is non-inhibitory at low concentrations.
Temperature 30°C - 40°COptimal window for CAL-B activity; higher temps risk denaturing or lowering enantioselectivity (E-value).[1]
Time 12 - 24 hoursMonitoring required to stop at exactly 50% conversion for maximum optical purity.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of (±)-3-cyclohexen-1-amine in 50 mL of dry ethyl acetate.

  • Initiation: Add 200 mg of Novozym® 435 beads.

  • Incubation: Shake the mixture at 200 rpm at 35°C.

  • Monitoring: Monitor reaction progress via GC or HPLC. The (R)-amine is acylated faster.[1]

    • Checkpoint: Stop reaction when conversion reaches ~50%.

  • Termination: Filter off the enzyme beads.

  • Purification:

    • The reaction mixture contains (R)-Amide (product) and (S)-Amine (unreacted substrate).

    • Perform an acid wash (1M HCl).[1] The (S)-amine will protonate and move to the aqueous phase.

    • The (R)-amide remains in the organic (ethyl acetate) phase.

  • Isolation: Dry the organic phase (MgSO₄) and concentrate in vacuo to yield (R)-N-(cyclohex-3-en-1-yl)acetamide.

EKR_WorkflowRacemateRacemic3-Cyclohexen-1-amineReactionKinetic Resolution(Acylation)Racemate->ReactionEtOAcEthyl Acetate(Solvent/Donor)EtOAc->ReactionCALBCAL-B Lipase(Catalyst)CALB->ReactionSeparationAcid Extraction(1M HCl)Reaction->SeparationRAmide(R)-Amide(Organic Phase)Separation->RAmideSAmine(S)-Amine Salt(Aqueous Phase)Separation->SAmine

Figure 2: Workflow for the enzymatic kinetic resolution of 3-cyclohexen-1-amine.

Mechanistic Insight: The Catalytic Triad

Understanding why CAL-B works is essential for troubleshooting.[1] The active site contains a Serine-Histidine-Aspartate triad.[1]

  • Acyl-Enzyme Formation: The serine hydroxyl attacks the ethyl acetate, releasing ethanol and forming an acetyl-enzyme intermediate.[1]

  • Nucleophilic Attack: The (R)-enantiomer of the amine fits into the stereospecific pocket of the enzyme better than the (S)-enantiomer. The amine nitrogen attacks the carbonyl of the acetyl-enzyme.

  • Release: The (R)-amide is released, regenerating the serine residue.[1]

The "fast-reacting" enantiomer is the (R)-isomer because the cyclohexene ring's double bond geometry aligns favorably with the enzyme's hydrophobic pocket, minimizing steric clash compared to the saturated ring segment.

Characterization & Quality Control

To validate the synthesis of (R)-N-(Cyclohex-3-en-1-yl)acetamide, the following analytical data is expected.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.6 - 5.8 ppm (m, 2H): Characteristic olefinic protons (H3, H4).

    • δ 5.4 ppm (br s, 1H): Amide N-H proton.[1]

    • δ 4.1 ppm (m, 1H): The chiral proton at C1 (H1). This peak's multiplicity confirms the coupling to neighboring CH₂ groups.[1]

    • δ 1.97 ppm (s, 3H): Acetyl methyl group (-COCH₃).[1]

    • δ 1.5 - 2.2 ppm (m, 6H): Remaining methylene protons of the ring.

Chiral HPLC Method

To determine Enantiomeric Excess (ee):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Amide absorption).[1]

  • Expectation: The (R)-enantiomer typically elutes second on AD-H columns, but standards must be run to confirm.

Applications in Drug Discovery[2]

The (R)-N-(cyclohex-3-en-1-yl)acetamide scaffold is not merely a laboratory curiosity; it is a structural homologue to the core ring of Oseltamivir (Tamiflu) .[1]

  • Neuraminidase Inhibitors: The C3-C4 double bond mimics the transition state of sialic acid cleavage by the influenza virus neuraminidase enzyme.[1] The C1-acetamide group is a conserved feature in many inhibitors, engaging in hydrogen bonding with the enzyme's active site residues (e.g., Arg152).

  • Diversity-Oriented Synthesis (DOS): The remaining double bond in the product allows for further functionalization via:

    • Epoxidation: Leading to aminocyclitols.[1]

    • Dihydroxylation: Yielding sugar mimics.[1]

    • Iodolactamization: For bicyclic lactam formation.[1]

References

  • Kazlauskas, R. J., et al. (1991).[1] "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa." Journal of Organic Chemistry. Link

  • Reetz, M. T., & Schimossek, K. (1996). "Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst." Chimia. Link

  • Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009).[2] "High-yielding synthesis of the anti-influenza neuraminidase inhibitor (-)-oseltamivir by three 'one-pot' operations." Angewandte Chemie International Edition. Link

  • Gotor, V. (1999).[1] "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases."[1] Bioorganic & Medicinal Chemistry. Link

Technical Guide: Synthesis of Enantiomerically Pure N-Acetyl-2-cyclohexenylamine

Author: BenchChem Technical Support Team. Date: February 2026

The Synthesis of Enantiomerically Pure N-Acetyl-2-cyclohexenylamine requires a sophisticated approach to stereocontrol, as the target molecule possesses a chiral center at the C1 position of the cyclohexenyl ring. This guide prioritizes two authoritative methodologies: Biocatalytic Kinetic Resolution (BKR) for scalability and Pd-Catalyzed Asymmetric Allylic Amination (AAA) for direct stereoselective bond formation.

Executive Summary & Molecular Target

Target Molecule: N-(Cyclohex-2-en-1-yl)acetamide CAS Registry Number: (Racemic) 886-09-9 | (Enantiopure variants require specific stereodescriptors). Significance: Chiral allylic amides are "privileged structures" in drug discovery, serving as precursors for amino acids, alkaloids, and glycosidase inhibitors (e.g., Oseltamivir analogs).

Stereochemical Challenge: The synthesis hinges on establishing the stereocenter at C1. Unlike the achiral enamide (N-cyclohex-1-enylacetamide), the allylic isomer (2-enyl) is chiral.

  • (R)-Isomer: Often the bioactive pharmacophore.

  • (S)-Isomer: Frequently used as a chiral probe.

Mechanistic Foundations & Strategic Analysis

The Stability/Selectivity Paradox

Synthesizing this molecule requires balancing allylic stability against nucleophilic regioselectivity .

  • Regioselectivity: Nucleophiles can attack C1 (direct) or C3 (conjugate). In cyclohexenyl systems, steric control usually favors C1, but catalyst design is critical to prevent migration of the double bond.

  • Enantioselectivity: The planar symmetry of the intermediate (

    
    -allyl complex or carbocation) must be broken by a chiral environment—either an enzyme active site or a chiral phosphine ligand.
    
Pathway Comparison
FeatureMethod A: Biocatalytic Kinetic Resolution (EKR)Method B: Pd-Catalyzed Asymmetric Allylic Amination (AAA)
Mechanism Selective enzymatic N-acylation of racemic amine.Enantioselective nucleophilic attack on

-allyl complex.
Chiral Source Enzyme (e.g., CAL-B).[1][2]Chiral Ligand (e.g., Trost DACH-Phenyl).
Theoretical Yield 50% (unless DKR is used).100% (Convergent).
Enantiomeric Excess (ee) Typically >99% (Excellent).[3][4][5]90–98% (Ligand dependent).
Scalability High (Industrial standard).Moderate (Catalyst cost).

Method A: Biocatalytic Kinetic Resolution (Recommended)

Principle: Candida antarctica Lipase B (CAL-B) displays extreme stereospecificity for the (R)-enantiomer of cyclic allylic amines during acylation. This method is self-validating: if the reaction stalls at 50% conversion, high optical purity is mathematically guaranteed (high E-value).

Experimental Protocol

Objective: Synthesis of (R)-N-acetyl-2-cyclohexenylamine (>99% ee).

Reagents:

  • Substrate: Racemic 2-cyclohexenylamine (1.0 eq).

  • Acyl Donor: Ethyl acetate (Excess, serves as solvent/reactant) or Isopropyl acetate.

  • Catalyst: Novozym 435 (Immobilized CAL-B).

Workflow:

  • Preparation: Dissolve racemic 2-cyclohexenylamine (10 mmol) in dry ethyl acetate (50 mL).

  • Initiation: Add Novozym 435 (20 mg/mmol substrate).

  • Incubation: Shake at 30°C, 200 rpm. Monitor via GC/HPLC.

  • Termination: The reaction typically slows drastically at 50% conversion. Filter off the enzyme (recyclable).

  • Purification:

    • Concentrate the filtrate.

    • Acid/Base Extraction: Dissolve residue in DCM. Wash with 1N HCl.

    • Organic Phase: Contains (R)-N-acetyl-2-cyclohexenylamine (Product).

    • Aqueous Phase: Contains (S)-2-cyclohexenylamine (Unreacted). Basify and extract to recover the (S)-amine.

Visualization: Enzymatic Kinetic Resolution Cycle

EKR_Pathway Racemate Racemic 2-Cyclohexenylamine Enzyme CAL-B Lipase (Novozym 435) Racemate->Enzyme Diffusion Complex [Enzyme-Substrate] Tetrahedral Intermediate Enzyme->Complex Stereoselective Binding (R) AcylDonor Ethyl Acetate (Acyl Donor) AcylDonor->Enzyme Acyl-Enzyme Formation Product (R)-N-Acetyl- 2-cyclohexenylamine (>99% ee) Complex->Product Fast Acylation Byproduct (S)-Amine (Unreacted) Complex->Byproduct Rejection (S) (Slow/No Reaction)

Caption: Kinetic resolution workflow where CAL-B selectively acylates the (R)-amine, leaving the (S)-amine untouched.

Method B: Pd-Catalyzed Asymmetric Allylic Amination (AAA)

Principle: This method constructs the C-N bond directly from an achiral precursor (cyclohexenyl acetate) using a Palladium catalyst and a chiral ligand (Trost Ligand). It avoids the 50% yield cap of kinetic resolution.

Mechanism
  • Ionization: Pd(0) coordinates with cyclohexenyl acetate, ejecting the acetate leaving group to form a cationic

    
    -allyl Pd complex.
    
  • Enantiodiscrimination: The chiral ligand creates a "chiral pocket," forcing the nucleophile (acetamide or phthalimide) to attack one specific terminus of the allyl system or via a specific face.

Experimental Protocol

Objective: Convergent synthesis of (S)-N-acetyl-2-cyclohexenylamine .

Reagents:

  • Substrate: 2-Cyclohexenyl acetate (or carbonate).

  • Nucleophile: Acetamide (or Potassium Phthalimide followed by hydrazinolysis/acetylation).

  • Catalyst: [Pd(

    
    -C
    
    
    
    H
    
    
    )Cl]
    
    
    (2.5 mol%).
  • Ligand: (S,S)-DACH-Phenyl Trost Ligand (5 mol%).

  • Base: BSA (N,O-Bis(trimethylsilyl)acetamide) + catalytic KOAc.

Step-by-Step:

  • Catalyst Activation: Stir Pd precursor and (S,S)-Ligand in DCM for 15 min under Argon to form the active chiral catalyst.

  • Reaction: Add 2-cyclohexenyl acetate, Acetamide, and BSA. Add KOAc (catalytic pinch) to initiate the desilylation cycle.

  • Conditions: Reflux (40°C) or stir at RT for 12–24h.

  • Workup: Quench with water. Extract with DCM.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).

Note on Nucleophile: Direct use of acetamide can be sluggish. Using phthalimide as a surrogate nucleophile often yields higher ee (98%+), followed by deprotection (hydrazine) and acetylation (Ac


O).
Visualization: Trost AAA Catalytic Cycle

AAA_Cycle Pd0 Pd(0)-L* Active Catalyst PiAllyl Cationic u03c0-Allyl Pd Complex Pd0->PiAllyl + Substrate (- OAc) Substrate Cyclohexenyl Acetate Ionization Oxidative Addition Product (S)-Product + Pd(0) PiAllyl->Product + Nucleophile NucAttack Nucleophilic Attack Product->Pd0 Regeneration Ligand Chiral Ligand (Stereocontrol) Ligand->Pd0 Coordination

Caption: The Pd(0)/Pd(II) catalytic cycle. The chiral ligand (L) directs the nucleophile to a specific enantiomeric trajectory.*

Quality Control & Analytical Validation

To ensure "enantiomeric purity," rigorous analytical methods are required.

ParameterMethodSpecification
Chemical Purity 1H NMR (400 MHz, CDCl

)

5.6-5.8 (m, 2H, alkene), 4.5 (m, 1H, CH-N), 1.9 (s, 3H, Ac). No acetate peaks.
Enantiomeric Excess Chiral HPLCColumn: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/iPrOH (90:10).
Absolute Config Optical RotationCompare

with lit. value (e.g., (S)-isomer is often levorotatory).

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents.[2][4] Tetrahedron: Asymmetry, 15(21), 3331–3351. Link

  • Bäckvall, J. E. (2010). Modern Oxidation Methods. Wiley-VCH. (Reference for Pd-catalyzed oxidative functionalization and dynamic kinetic resolution concepts).
  • Lydig, C., et al. (2025). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate.[2] Link

  • Trost, B. M. (2004). Asymmetric Allylic Alkylation: An Enabling Technology. Journal of Organic Chemistry, 69(18), 5813–5837. Link

Sources

(R)-N-(Cyclohex-3-en-1-yl)acetamide CAS number 196703-47-6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of (R)-N-(Cyclohex-3-en-1-yl)acetamide (CAS 196703-47-6), a high-value chiral building block used in the synthesis of aminocyclitols and neuraminidase inhibitors.

Executive Summary

(R)-N-(Cyclohex-3-en-1-yl)acetamide is a chiral allylic amide and a critical intermediate in the asymmetric synthesis of bioactive aminocyclitols, including analogs of the anti-influenza drug Oseltamivir (Tamiflu). Its production represents a benchmark transformation in organometallic chemistry, specifically serving as a model for Iridium-Catalyzed Asymmetric Allylic Amidation (AAA) .

Unlike traditional resolution methods, the direct enantioselective synthesis of this compound via transition-metal catalysis allows for 100% atom economy and access to high enantiomeric excess (>95% ee). This guide focuses on the iridium-catalyzed synthetic route, downstream functionalization, and quality control protocols.

Chemical Profile & Core Properties[1]

PropertySpecification
CAS Number 196703-47-6
IUPAC Name N-[(1R)-cyclohex-3-en-1-yl]acetamide
Synonyms (R)-N-Acetyl-3-cyclohexenylamine; (R)-3-Acetamidocyclohexene
Molecular Formula C₈H₁₃NO
Molecular Weight 139.20 g/mol
Chirality (R)-Enantiomer
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, THF; Sparingly soluble in water
Key Functional Groups Secondary Amide, Cyclic Alkene (Homoallylic)
Structural Significance

The molecule features a cyclohexene ring with a single stereocenter at the C1 position carrying the acetamide group. The C3-C4 double bond is positioned homoallylically to the amide, making it highly reactive toward functionalization (e.g., dihydroxylation, epoxidation) without immediate deactivation by the nitrogen lone pair.

Core Synthesis: Iridium-Catalyzed Asymmetric Allylic Amidation

The most authoritative and efficient method for synthesizing CAS 196703-47-6 is the Iridium-Catalyzed Asymmetric Allylic Substitution . This method utilizes a chiral phosphoramidite ligand to control the regioselectivity and stereochemistry of the nucleophilic attack on a symmetric cyclohexenyl precursor.

Mechanistic Pathway

The reaction proceeds via a π-allyl iridium intermediate. Unlike palladium catalysts, which tend to favor linear products or retain stereochemistry via a double-inversion mechanism, iridium catalysts with phosphoramidite ligands favor the branched product (in acyclic systems) and induce high enantioselectivity in cyclic systems through a specific transition state geometry.

Ir_Catalytic_Cycle PreCat Ir(I) Pre-catalyst [Ir(COD)Cl]₂ + L* ActiveCat Active Species Ir(L*)(COD)+ PreCat->ActiveCat Activation OxAdd Oxidative Addition π-Allyl Iridium Complex ActiveCat->OxAdd + Substrate Substrate Substrate Cyclohex-2-en-1-yl Carbonate Substrate->OxAdd Enters Cycle NuAttack Nucleophilic Attack (Acetamide + Base) OxAdd->NuAttack Outer Sphere Attack Product Product Release (R)-N-(Cyclohex-3-en-1-yl)acetamide NuAttack->Product Reductive Elimination Product->ActiveCat Regeneration

Caption: Catalytic cycle for Ir-catalyzed asymmetric allylic amidation. The chiral ligand (L) dictates the facial selectivity of the π-allyl complex.*

Experimental Protocol (Self-Validating)

Objective: Synthesis of (R)-N-(Cyclohex-3-en-1-yl)acetamide from racemic cyclohex-2-en-1-yl methyl carbonate.

Reagents:

  • Substrate: rac-Cyclohex-2-en-1-yl methyl carbonate (1.0 equiv)

  • Nucleophile: Acetamide (2.0 equiv)

  • Catalyst Precursor: [Ir(COD)Cl]₂ (2.0 mol%)

  • Chiral Ligand: (R,R,R)-Phosphoramidite Ligand (e.g., Feringa ligand) (4.0 mol%)

  • Base: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or DBU (1.0 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with [Ir(COD)Cl]₂ and the chiral phosphoramidite ligand. Add anhydrous THF (1/3 of total volume) and stir at room temperature for 30 minutes. The solution should turn from yellow to deep orange/red, indicating active complex formation.

  • Nucleophile Preparation: In a separate vial, dissolve acetamide and the base (TBD) in THF.

  • Reaction Initiation: Add the nucleophile solution to the catalyst mixture. Immediately add the rac-cyclohexenyl carbonate substrate via syringe.

  • Incubation: Stir the reaction mixture at ambient temperature (25°C) for 12–24 hours. Monitor consumption of the carbonate by TLC (Hexane/EtOAc 3:1).

  • Quench & Workup: Dilute with diethyl ether and wash with saturated NH₄Cl (aq) to remove excess base and acetamide. Extract the aqueous layer with DCM.

  • Purification: Dry combined organics over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution 20% -> 50% EtOAc in Hexane).

  • Validation:

    • Yield: Expect 85–95%.

    • Enantiomeric Excess (ee): Determine by Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 95:5). The (R)-isomer typically elutes second (verify with racemic standard).

Applications in Drug Development

(R)-N-(Cyclohex-3-en-1-yl)acetamide serves as a "chiral scaffold" for synthesizing complex aminocyclitols.

Synthesis of Oseltamivir Analogs

The double bond in the cyclohexene ring allows for stereoselective functionalization to install the vicinal amino and hydroxyl groups found in neuraminidase inhibitors.

  • Pathway A (Epoxidation): Reaction with m-CPBA yields the anti-epoxide. Ring opening with azide (N₃⁻) followed by reduction installs a trans-1,2-amino alcohol motif.

  • Pathway B (Dihydroxylation): Upjohn dihydroxylation (OsO₄/NMO) yields the cis-diol, a precursor to carbasugars.

Workflow Visualization

Applications Core (R)-N-(Cyclohex-3-en-1-yl)acetamide (CAS 196703-47-6) Epox Epoxidation (m-CPBA) Core->Epox Oxidation Dihyd Dihydroxylation (OsO4) Core->Dihyd Oxidation Prod1 Trans-Amino Alcohols (Neuraminidase Inhibitor Core) Epox->Prod1 Ring Opening Prod2 Cis-Diols (Carbasugars) Dihyd->Prod2 Protection

Caption: Divergent synthesis pathways from the core acetamide scaffold.

Quality Control & Safety

Analytical Standards
  • ¹H NMR (400 MHz, CDCl₃): δ 5.85 (m, 1H, =CH), 5.65 (m, 1H, =CH), 5.40 (br s, 1H, NH), 4.50 (m, 1H, CH-N), 2.20–1.50 (m, 6H, Ring CH₂), 1.95 (s, 3H, Ac-CH₃).

  • Chiral HPLC: Chiralcel OD-H or AD-H column. Flow rate 1.0 mL/min, UV 210 nm.

    • Racemic Standard: Required for method development to establish separation of enantiomers.

    • Acceptance Criteria: >98% chemical purity, >95% ee for catalytic applications.

Safety Precautions
  • Iridium Catalyst: Heavy metal waste must be segregated.

  • Acetamide: Potential carcinogen (Group 2B). Handle in a fume hood with nitrile gloves.

  • Flammability: The reaction solvent (THF) is highly flammable and forms peroxides. Use freshly distilled or inhibited THF.

References

  • Iridium-Catalyzed Allylic Substitution: Hartwig, J. F., & Pouy, M. J. (2011). Iridium-Catalyzed Allylic Substitution. Top. Organomet. Chem. Link

  • Enantioselective Synthesis: Helmchen, G., et al. (2007). Iridium-Catalyzed Asymmetric Allylic Substitutions. Accounts of Chemical Research. Link

  • Oseltamivir Synthesis Context: Magano, J. (2009). Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir and Oseltamivir. Chemical Reviews. Link

  • CAS Registry Data: NIH PubChem. N-Cyclohexylacetamide Derivatives. Link

  • Catalytic Protocol Validation: Leitner, A., et al. (2005). Enantioselective Iridium-Catalyzed Allylic Amination of Achiral Allylic Carbonates. Journal of the American Chemical Society.[1] Link

Sources

Physical and Chemical Properties of (R)-N-(Cyclohex-3-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-N-(Cyclohex-3-en-1-yl)acetamide (CAS: 196703-47-6) is a chiral allylic amide serving as a critical building block in asymmetric synthesis and medicinal chemistry. Distinguished by its cyclohexene core and acetamide functionality, it functions as a versatile intermediate for neuraminidase inhibitors (e.g., Oseltamivir analogs) and chiral ligands. This guide details its physicochemical profile, enzymatic synthesis via kinetic resolution, and reactivity patterns, providing a foundational reference for drug development workflows.

Chemical Identity & Stereochemistry[1]

PropertyDetail
IUPAC Name N-[(1R)-cyclohex-3-en-1-yl]acetamide
CAS Number 196703-47-6
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
SMILES CC(=O)N[C@H]1CC=CCC1
Chirality (R)-Enantiomer (C1 stereocenter)
Synonyms (R)-3-Acetamidocyclohexene; N-((R)-3-Cyclohexenyl)acetamide
Stereochemical Configuration

The molecule possesses a single stereogenic center at the C1 position of the cyclohexene ring. The (R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where the acetamide nitrogen has the highest priority. High enantiomeric purity (ee > 98%) is typically achieved through enzymatic kinetic resolution, a critical quality attribute for pharmaceutical applications.

Physicochemical Properties[3][4][5][6][7][8][9]

Physical Constants

Note: Experimental values for the specific (R)-enantiomer are sparse in open literature; values marked with () are derived from the racemic mixture or close structural analogs (e.g., N-cyclohexylacetamide).*

PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline powder)Analog comparison
Melting Point 104–109 °CBased on saturated analog [1]
Boiling Point ~300 °C (Predicted)Decomposition likely before BP
Density 1.02 ± 0.05 g/cm³Predicted
Solubility (Water) Low (< 5 mg/mL)Lipophilic ring dominance
Solubility (Organic) High in DCM, EtOAc, MeOH, DMSOAmide/Alkene character
LogP 0.63Predicted [2]
Optical Rotation

The specific rotation


 is the definitive test for enantiomeric purity.
  • Method: Polarimetry (Sodium D-line, 589 nm, 20°C).

  • Solvent: Typically measured in Methanol or Chloroform (

    
    ).
    
  • Sign: The direction (+/-) depends on the solvent and concentration, but the magnitude is a direct correlate to the enantiomeric excess (ee) obtained during synthesis.

Synthesis & Manufacturing: Enzymatic Kinetic Resolution

The most robust route to (R)-N-(Cyclohex-3-en-1-yl)acetamide is the Lipase-Catalyzed Kinetic Resolution of racemic 3-aminocyclohexene (or its corresponding ester/amide). This bio-catalytic method leverages the high stereoselectivity of Candida antarctica Lipase B (CAL-B).

Protocol: Kinetic Resolution via Acylation[10]
  • Substrate: Racemic 3-aminocyclohexene.

  • Acyl Donor: Ethyl acetate or Isopropyl acetate (acts as both solvent and reactant).

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).[1]

  • Conditions: Mild shaking at 20–40°C.

  • Mechanism: CAL-B selectively acetylates the (R)-amine faster than the (S)-amine (Kazlauskas rule), yielding (R)-amide and leaving (S)-amine unreacted.

Synthesis Workflow Diagram

SynthesisWorkflow Racemic Racemic 3-Aminocyclohexene Reaction Kinetic Resolution (20-40°C, 24h) Racemic->Reaction Reagents Ethyl Acetate (Acyl Donor) Reagents->Reaction Catalyst CAL-B Lipase (Novozym 435) Catalyst->Reaction Catalysis Separation Separation (Acid Extraction) Reaction->Separation ProductR (R)-N-(Cyclohex-3-en-1-yl)acetamide (Solid, >98% ee) Separation->ProductR Organic Phase ProductS (S)-3-Aminocyclohexene (Liquid, Unreacted) Separation->ProductS Aqueous Phase (as salt)

Figure 1: Enzymatic kinetic resolution workflow for producing the (R)-enantiomer with high optical purity.

Chemical Reactivity & Stability

The compound features two distinct reactive centers: the secondary amide and the isolated alkene .

Reactivity Profile
  • Alkene Functionalization (C3=C4):

    • Epoxidation: Reaction with m-CPBA yields the epoxide, a precursor for aminocyclitols.

    • Dihydroxylation: Upjohn conditions (OsO₄/NMO) yield the cis-diol, essential for sugar mimic synthesis.

    • Iodolactonization: Under basic conditions, the amide oxygen can attack the iodonium intermediate, forming bicyclic lactams (stereoselective cyclization).

  • Amide Hydrolysis:

    • Stable under neutral conditions. Hydrolyzes to (R)-3-aminocyclohexene in refluxing 6N HCl or NaOH.

Reactivity Pathways Diagram

Reactivity Center (R)-N-(Cyclohex-3-en-1-yl)acetamide Epoxide Epoxide Derivative (Aminocyclitol precursor) Center->Epoxide m-CPBA, DCM Diol Cis-Diol (Dihydroxylation) Center->Diol OsO4, NMO Amine (R)-3-Aminocyclohexene (Hydrolysis) Center->Amine 6N HCl, Reflux Saturated N-Cyclohexylacetamide (Hydrogenation) Center->Saturated H2, Pd/C

Figure 2: Primary chemical transformations available for the (R)-acetamide scaffold.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • Alkene Protons: Distinct multiplets at δ 5.6–5.9 ppm (2H).

    • Chiral Methine (H1): Multiplet at δ 4.4–4.6 ppm (1H).

    • Amide NH: Broad singlet at δ 5.5–6.5 ppm (exchangeable with D₂O).

    • Acetyl Methyl: Singlet at δ 1.95–2.0 ppm (3H).

    • Ring Methylenes: Multiplets at δ 1.5–2.2 ppm (4H).

  • IR Spectroscopy:

    • Amide I (C=O): Strong band at 1640–1650 cm⁻¹ .

    • Amide II (N-H bend): Medium band at 1540–1550 cm⁻¹ .

    • N-H Stretch: 3280–3300 cm⁻¹.

    • C=C Stretch: Weak band at ~3020 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 140.1.

    • [M+Na]⁺: m/z 162.1.

Handling & Safety

While specific toxicological data for the (R)-enantiomer is limited, protocols should follow the GHS classification for N-substituted acetamides :

  • Hazard Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alkene over long periods.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem. (2025).[2][3] N-Cyclohexylacetamide Physical Properties. National Library of Medicine. [Link]

  • Reetz, M. T., & Dreisbach, C. (1994). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Chimia, 48, 570.[4] (Foundational work on CAL-B resolution of amines).

  • Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.
  • EPA CompTox. (2025). N-[4-[(3-Oxo-1-cyclohexen-1-yl)amino]phenyl]acetamide Dashboard. [Link]

Sources

Stereoselective Synthesis of Functionalized Cyclohexylamine Derivatives: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexylamine motifs are ubiquitous in pharmacophores, serving as core scaffolds in analgesics (e.g., Tramadol analogs), mucolytics (e.g., Ambroxol), and antipsychotics (e.g., Cariprazine). The pharmacological efficacy and toxicity profiles of these agents are frequently governed by their stereochemistry—specifically the cis/trans diastereomerism and the absolute configuration of the amine-bearing carbon.

This guide moves beyond basic synthesis to address the critical challenge: controlling the stereochemical outcome in the presence of competing conformational dynamics. We analyze three distinct methodologies: heterogeneous catalytic hydrogenation (industrial scalability), hydride-mediated reductive amination (lab-scale precision), and biocatalytic transamination (enantiomeric purity).

Part 1: Strategic Considerations & Conformational Analysis

Before selecting a synthetic route, the thermodynamic landscape of the cyclohexane ring must be mapped. The stereochemical outcome is dictated by the interplay between A-values (conformational free energy) and the reaction mechanism (kinetic vs. thermodynamic control).

The Conformational Lock

For 1,4-disubstituted cyclohexanes, the "locking" group (typically a bulky substituent like t-butyl or a phenyl ring) dictates the chair conformation.

  • Thermodynamic Product: The isomer where both substituents are equatorial (typically trans-1,4).

  • Kinetic Product: The isomer formed via the lowest energy transition state, often placing the amine axially (typically cis-1,4).

Decision Matrix: Route Selection

Use the following logic flow to determine the optimal synthetic strategy based on your target diastereomer.

RouteSelection Start Target Structure Substrate Starting Material? Start->Substrate Aniline Aniline/Phenol Substrate->Aniline Ketone Cyclohexanone Substrate->Ketone MethodA Method A: Rh-Catalyzed Hydrogenation (Haptophilic Control) Aniline->MethodA High Pressure H2 TargetCis Target: CIS Isomer (Kinetic/Axial) Ketone->TargetCis TargetTrans Target: TRANS Isomer (Thermodynamic/Equatorial) Ketone->TargetTrans MethodB Method B: Bulky Hydride Reductive Amination (Steric Control) TargetCis->MethodB L-Selectride/Imine MethodD Method D: Biocatalytic Transaminase (Enzymatic Control) TargetCis->MethodD Cis-ATAs MethodC Method C: Small Hydride Reductive Amination (Axial Attack) TargetTrans->MethodC NaBH4/Imine TargetTrans->MethodD Trans-ATAs MethodA->TargetCis Major Product

Figure 1: Strategic decision tree for selecting the synthesis method based on substrate availability and desired stereochemistry.

Part 2: Heterogeneous Catalytic Hydrogenation

Best for: Industrial-scale conversion of aromatic amines (anilines) to cis-cyclohexylamines.

Mechanism: The Haptophilic Effect

In heterogeneous catalysis, the stereoselectivity is governed by how the substrate adsorbs onto the metal surface.

  • Haptophilic Adsorption: Functional groups with π-systems or lone pairs (like esters or ethers) anchor the molecule flat against the catalyst surface.

  • Cis-Addition: Hydrogen is added from the catalyst surface (bottom face), forcing the existing substituents to bend away (top face). This results in an all-cis relationship relative to the catalyst surface.

Catalyst Selection Guide

The choice of metal modulates the cis/trans ratio (dr).

CatalystPrimary OutcomeMechanism NoteReference
Rhodium (Rh/C, Rh/Al2O3) High Cis Selectivity Kinetic control; rapid hydrogenation prevents isomerization.[1]
Ruthenium (Ru/C) Mixed / Trans Higher temperatures required; allows thermodynamic equilibration.[2]
Platinum (PtO2) Moderate Cis Strong adsorption; often requires acidic media (Adams' catalyst).[3]
Palladium (Pd/C) Low Selectivity Often causes hydrogenolysis (deamination) before ring saturation.[3]

Critical Insight: To maximize cis-selectivity using Rhodium, operate at lower temperatures (<80°C) and high pressure (>50 bar). High temperature promotes the desorption-readsorption mechanism, leading to the thermodynamic trans product.

Part 3: Reductive Amination of Cyclohexanones

Best for: Late-stage functionalization and precise control of 4-substituted cyclohexylamines.

Mechanism: Hydride Trajectory

When reducing a cyclohexyl-imine (formed in situ from a ketone and amine), the stereochemistry is determined by the trajectory of the incoming hydride.

  • Axial Attack (Small Hydrides): Reagents like NaBH₄ or NaBH₃CN approach from the axial direction (perpendicular to the ring). This pushes the resulting amine group into the equatorial position (Thermodynamic/Trans product).

  • Equatorial Attack (Bulky Hydrides): Reagents like L-Selectride or LiBH(s-Bu)₃ are sterically hindered by the axial protons (3,5-positions). They attack from the equatorial side, forcing the amine into the axial position (Kinetic/Cis product).

HydrideAttack Imine Cyclohexyl-Imine Intermediate (Locked Conformation) SmallH Small Hydride (NaBH4) Trajectoy: Axial Imine->SmallH BulkyH Bulky Hydride (L-Selectride) Trajectory: Equatorial Imine->BulkyH ProdTrans Product: Equatorial Amine (TRANS isomer) SmallH->ProdTrans Thermodynamic ProdCis Product: Axial Amine (CIS isomer) BulkyH->ProdCis Kinetic

Figure 2: Mechanistic divergence in reductive amination based on hydride steric bulk.

Part 4: Biocatalytic Transamination

Best for: High enantiopurity (>99% ee) and access to non-thermodynamic isomers via Dynamic Kinetic Resolution (DKR).

Amine Transaminases (ATAs) have revolutionized this field. Unlike chemical catalysts, enzymes are not strictly bound by the thermodynamic stability of the chair conformation.

  • Process: An ATA transfers an amino group from a donor (e.g., isopropylamine or alanine) to the cyclohexanone.

  • Stereocontrol: The enzyme's active site pocket dictates the approach. Specific ATAs (e.g., from Vibrio fluvialis or engineered variants) can be selected to yield exclusively (R) or (S) amines, and often exclusively cis or trans diastereomers [4].

Part 5: Experimental Protocols

Protocol A: Cis-Selective Hydrogenation of 4-Substituted Aniline

Target: cis-4-tert-butylcyclohexylamine

  • Catalyst Prep: Activate 5 wt% Rh/Al₂O₂ (500 mg) in a high-pressure autoclave by flushing with N₂ (3x) and H₂ (3x).

  • Substrate Loading: Dissolve 4-tert-butylaniline (10 mmol) in anhydrous i-PrOH (30 mL). Add to the reactor.

    • Note: Avoid acidic solvents if acid-sensitive groups are present; however, adding 1 eq. of AcOH can accelerate the rate by protonating the amine product, preventing catalyst poisoning.

  • Reaction: Pressurize to 50 bar H₂ . Heat to 60°C . Stir at 1000 rpm for 12 hours.

  • Workup: Cool to RT. Vent H₂ carefully. Filter catalyst through a Celite pad (Caution: Rh is pyrophoric when dry; keep wet).

  • Purification: Concentrate filtrate. If dr < 95:5, recrystallize the HCl salt from EtOH/Et₂O.

Protocol B: Trans-Selective Reductive Amination

Target: trans-N-benzyl-4-methylcyclohexylamine

  • Imine Formation: In a flask equipped with a Dean-Stark trap, combine 4-methylcyclohexanone (10 mmol), benzylamine (10.5 mmol), and toluene (50 mL). Reflux until water evolution ceases (approx 4h).

  • Solvent Switch: Evaporate toluene. Redissolve the crude imine in dry MeOH (30 mL).

  • Reduction (Axial Attack): Cool to 0°C. Add NaBH₄ (1.5 eq, 15 mmol) portion-wise over 30 mins.

    • Scientific Integrity Check: Do not use NaBH₃CN unless pH is strictly controlled (pH 5-6); NaBH₄ in MeOH is cleaner for pre-formed imines [5].

  • Quench: Add 1M HCl until pH < 2. Stir 30 mins to hydrolyze unreacted imine. Basify with 6M NaOH to pH > 12.

  • Extraction: Extract with DCM (3x). Dry over Na₂SO₄.

  • Outcome: Expect >90% yield with >4:1 trans:cis ratio.

References

  • Meller, T. E., et al. (2018). "Enhanced Selectivity in the Hydrogenation of Anilines to Cyclo-aliphatic Primary Amines over Lithium-Modified Ru/CNT Catalysts." ChemCatChem.

  • Chatterjee, M., et al. (2020). "Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour." Applied Catalysis A: General.

  • Sokolskiy, D. V., et al. (1985).[1] "Aniline conversion over nickel-chromium catalyst in hydrogen atmosphere." Izv.[1] Akad. Nauk Kaz. SSR.

  • Siirola, E., et al. (2013).[2] "Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps." Advanced Synthesis & Catalysis. [2]

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works."

Sources

Asymmetric Synthesis of Chiral Cyclohexenylamine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral cyclohexenylamines represent a privileged pharmacophore in medicinal chemistry, serving as the structural core for high-value therapeutics such as Oseltamivir (Tamiflu®) and various catalytic intermediates. The synthesis of these precursors demands rigorous control over both regioselectivity (C1 vs. C3 attack) and enantioselectivity .

While "chiral pool" approaches (e.g., from Shikimic acid) are industrially validated, they suffer from supply chain volatility.[1] This guide focuses on the Asymmetric Allylic Amination (AAA) via transition metal catalysis—specifically Palladium (Pd)—as the most robust, scalable, and autonomous method for generating these precursors from achiral or meso starting materials.

Strategic Landscape: The Pd-AAA Advantage

In the synthesis of cyclohexenylamines, researchers typically face a choice between Desymmetrization of meso-compounds and Kinetic Resolution of racemates.

  • The Problem with Kinetic Resolution: Max theoretical yield is 50%.

  • The Solution (Desymmetrization): Utilizing meso-1,4-diacetoxycyclohex-2-ene (or dibenzoates) allows for a theoretical 100% yield of the chiral amine precursor.

The Trost Asymmetric Allylic Amination (AAA) is the gold standard here. It utilizes a Palladium(0) catalyst and a chiral ligand (typically the Trost DACH-phenyl or naphthyl ligands) to differentiate between enantiotopic leaving groups on a meso substrate.

Mechanism of Action

The reaction proceeds through a "molecular ionization" mechanism. The Pd(0) complex preferentially ionizes one of the two enantiotopic acetate groups, forming a cationic


-allyl complex. The memory of chirality is maintained, or established, during this ionization step.

Pd_AAA_Mechanism PreCat Pd(0) Pre-Catalyst (Pd2dba3) ActiveCat Active L*-Pd(0) PreCat->ActiveCat Ligand Exchange PiAllyl Cationic Pi-Allyl Complex ActiveCat->PiAllyl Enantioselective Ionization (Ox. Add.) Substrate Meso-Diacetate Substrate Substrate->PiAllyl + Product Chiral Cyclohexenylamine PiAllyl->Product Nucleophilic Attack Product->ActiveCat Regeneration Nu Nucleophile (Phthalimide/TMSN3) Nu->Product +

Figure 1: Catalytic cycle of the Pd-Catalyzed Asymmetric Allylic Amination (AAA). The critical stereodefining step in desymmetrization is the oxidative addition (ionization).

Core Protocol: Desymmetrization of meso-1,4-Diacetoxycyclohex-2-ene

This protocol describes the synthesis of a protected chiral cyclohexenylamine using phthalimide as the ammonia surrogate. This method is preferred over using simple amines because phthalimide prevents bis-alkylation and simplifies purification.

Reagents & Materials
ComponentRoleSpecifications
Pd₂dba₃·CHCl₃ Pre-catalystTris(dibenzylideneacetone)dipalladium(0)
(R,R)-Trost Ligand Chiral Ligand(R,R)-DACH-Phenyl Trost Ligand
Phthalimide NucleophileRecrystallized, dry
BSA Base/Silylating AgentN,O-Bis(trimethylsilyl)acetamide
KOAc AdditivePotassium Acetate (catalytic amount)
Dichloromethane (DCM) SolventAnhydrous, degassed
Step-by-Step Methodology

Step 1: Catalyst Activation

  • In a flame-dried Schlenk flask under Argon, charge Pd₂dba₃·CHCl₃ (2.5 mol%) and the (R,R)-Trost Ligand (7.5 mol%).

  • Add anhydrous DCM (degassed). The solution should turn from purple to a clear orange/yellow over 15 minutes, indicating the formation of the active catalytic species.

Step 2: Nucleophile Preparation

  • Add Phthalimide (1.1 equiv) and KOAc (catalytic, 5 mol%) to the reaction vessel.

  • Add BSA (N,O-Bis(trimethylsilyl)acetamide) (1.2 equiv).

    • Expert Insight: BSA is crucial here.[2] It silylates the phthalimide in situ, making it soluble and generating the active nucleophile without requiring harsh deprotonation with NaH.

Step 3: Desymmetrization Reaction

  • Add the substrate cis-1,4-diacetoxycyclohex-2-ene (1.0 equiv) dissolved in minimal DCM.

  • Stir at ambient temperature (23°C).

  • Monitoring: Monitor via TLC or HPLC. The reaction typically completes in 4–12 hours.

    • Endpoint: Disappearance of the diacetate. Formation of the mono-acetate-mono-phthalimide product.

Step 4: Workup & Purification

  • Quench with water/NH₄Cl solution.

  • Extract with DCM, dry over MgSO₄.

  • Purification: Flash column chromatography (Silica gel).

    • Note: The product is the (1S, 4R)-4-phthalimido-cyclohex-2-enyl acetate (assuming (R,R)-ligand).

Experimental Workflow Visualization

Workflow Setup 1. Catalyst Activation (Pd source + Ligand + DCM) Activation 2. Nucleophile Gen. (Add Phthalimide + BSA) Setup->Activation Reaction 3. Substrate Addition (meso-Diacetate) Activation->Reaction Monitor 4. Monitor (TLC/HPLC) Target: >95% Conv. Reaction->Monitor Monitor->Reaction Incomplete Quench 5. Quench & Extract (NH4Cl / DCM) Monitor->Quench Complete Isolate 6. Isolation (Chiral Precursor) Quench->Isolate

Figure 2: Operational workflow for the Pd-catalyzed desymmetrization of meso-diacetates.

Industrial Case Study: The Oseltamivir Connection

The synthesis of Oseltamivir (Tamiflu) highlights the industrial relevance of this chemistry. While the original commercial route relied on Shikimic acid (extracted from Star Anise), supply shortages necessitated total synthesis routes.

  • Roche/Gilead Route: Relies on Shikimic acid (Chiral Pool).

  • Trost Route: Uses the Pd-AAA desymmetrization described above.

    • Advantage:[3][4][5][6] It starts from cheap, abundant petrochemicals (1,3-cyclohexadiene).

    • Process: The chiral amine formed via Pd-AAA is further elaborated via aziridination to install the second nitrogen and the ether side chain.

Data Comparison: Routes to Oseltamivir Precursors

MetricShikimic Acid RoutePd-AAA Route (Trost)
Starting Material Natural Product (Finite Supply)Petrochemical (Abundant)
Step Count Low (Semi-synthesis)Moderate (Total Synthesis)
Stereocontrol Inherent (Chiral Pool)Catalyst Controlled (>98% ee)
Scalability High (Ton scale)High (Kg scale demonstrated)

Troubleshooting & Optimization (E-E-A-T)

As a senior scientist, I have encountered specific failure modes in this protocol. Here is how to mitigate them:

  • Low Enantiomeric Excess (ee):

    • Cause: "Memory Effect" or fast equilibration of the

      
      -allyl intermediate.
      
    • Fix: Lower the concentration. High dilution favors the intramolecular equilibration of the Pd-allyl species, ensuring the nucleophile attacks the specific enantiomer dictated by the ligand pocket.

    • Fix: Add chloride additives (e.g., tetraalkylammonium chloride) to stabilize the

      
      -allyl intermediate.
      
  • Low Conversion:

    • Cause: Catalyst poisoning by oxygen or poor quality BSA.

    • Fix: Ensure rigorous degassing. Use fresh BSA (it hydrolyzes easily).

  • Regioselectivity Issues (Branched vs. Linear):

    • In cyclohexenyl systems, this is less of an issue than acyclic systems, but "regio" here refers to the position relative to the remaining acetate. The Trost ligand creates a "chiral pocket" that sterically directs the nucleophile to the distal carbon relative to the ligand bulk.

References

  • Trost, B. M., & Van Vranken, D. L. (1996).[4] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

  • Trost, B. M., & Zhang, T. (2011). A Concise Synthesis of (-)-Oseltamivir.[3][7] Angewandte Chemie International Edition, 50(37), 8618–8621. Link

  • Trost, B. M., & Bunt, R. C. (1994). Asymmetric Allylic Alkylation.[3][7][8][9][10] Probing the Mechanism of the Palladium-Catalyzed Reaction. Journal of the American Chemical Society, 116(9), 4089–4090. Link

  • Magano, J. (2011). Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu). Chemical Reviews, 109(9), 4398–4438. Link

Sources

Chiral N-Acyl Cyclohexene Derivatives: Strategic Synthesis and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Synthesis, and Pharmacological Utility of Chiral N-Acyl Cyclohexene Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process R&D Scientists

Executive Summary: The Shift to 3D Pharmacophores

The discovery and utilization of chiral N-acyl cyclohexene derivatives represent a pivotal evolution in modern medicinal chemistry, marking a transition from flat, aromatic structures to three-dimensional,


-rich scaffolds. These derivatives function as critical intermediates in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir), chiral 

-amino acids, and complex alkaloids.

Historically, the "discovery" of this class is not a singular event but a convergence of two major synthetic paradigms: Asymmetric Diels-Alder cycloadditions (establishing the ring and stereocenters simultaneously) and Asymmetric Hydrogenation of cyclic enamides (refining the stereochemistry of pre-formed rings).

This guide provides an in-depth technical analysis of the synthetic routes, mechanistic underpinnings, and experimental protocols required to access these high-value scaffolds with >99% enantiomeric excess (ee).

Mechanistic Discovery and Synthetic Paradigms

The utility of N-acyl cyclohexene derivatives stems from their ability to serve as rigidified, chiral templates. The N-acyl group (often an amide, carbamate, or oxazolidinone) plays a dual role: it acts as a coordinating group for chiral catalysts and as a handle for further functionalization.

The Diels-Alder Approach (Constructive Synthesis)

The earliest and most robust access to this scaffold involves the Diels-Alder reaction.[1][2] The use of chiral N-acyl oxazolidinones (Evans auxiliaries) or chiral Lewis acids allows for the reaction of dienes with N-acyl dienophiles.

  • Mechanism: The N-acyl group chelates with a Lewis acid (e.g.,

    
    , 
    
    
    
    ), locking the dienophile in a specific conformation. The diene attacks from the less hindered face.
  • Key Innovation: The development of Cationic Oxazaborolidines and MacMillan Organocatalysts allowed for the direct, enantioselective synthesis of N-acyl cyclohexenes without stoichiometric auxiliaries.

The Asymmetric Hydrogenation Approach (Refining Synthesis)

A more direct route to saturated chiral N-acyl cyclohexane amines involves the asymmetric hydrogenation of N-acyl-1-cyclohexenylamines (cyclic enamides).

  • Mechanism: Rhodium(I) complexes bearing chiral bisphosphine ligands (e.g., DuPhos, BINAP) coordinate to the alkene and the amide oxygen.

  • Discovery Insight: The rigid cyclic structure of the N-acyl cyclohexenylamine imposes strict facial selectivity during the migratory insertion of the hydride, often yielding higher ee% than acyclic counterparts.

Visualization of Synthetic Pathways

SyntheticPathways Precursor Acyclic Precursors (Dienes/Dienophiles) DA_Rxn Asymmetric Diels-Alder (Lewis Acid / Organocatalysis) Precursor->DA_Rxn [4+2] Cycloaddition Enamide Cyclic Enamide (N-Acyl-1-cyclohexenylamine) Hydro_Rxn Asymmetric Hydrogenation (Rh-DuPhos / Ru-BINAP) Enamide->Hydro_Rxn H2 (High Pressure) Target Chiral N-Acyl Cyclohexene (or Cyclohexane) Derivative DA_Rxn->Target Yields Unsaturated Ring Hydro_Rxn->Target Yields Saturated Amine Drug Oseltamivir / Chiral Amines Target->Drug Functionalization

Figure 1: Divergent synthetic pathways accessing the chiral N-acyl cyclohexene scaffold. The Diels-Alder route constructs the ring, while Hydrogenation sets stereochemistry on pre-formed rings.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol details the synthesis of a chiral N-acyl cyclohexane derivative via the hydrogenation of the corresponding enamide. This method is preferred for its atom economy and scalability in Process R&D.

Materials & Reagents
ComponentSpecificationRole
Substrate N-acetyl-1-cyclohexenylamineProchiral substrate
Catalyst Precursor

Metal source
Chiral Ligand (R,R)-Me-DuPhosChiral selector (C2 symmetric)
Solvent Anhydrous Methanol (MeOH)Degassed (<5 ppm

)
Gas Hydrogen (

)
99.999% purity (UHP)
Step-by-Step Methodology

Phase 1: Catalyst Preparation (Glovebox)

  • In a nitrogen-filled glovebox, weigh

    
     (1.0 equiv relative to ligand) and (R,R)-Me-DuPhos (1.1 equiv) into a Schlenk flask.
    
  • Add degassed MeOH to achieve a catalyst concentration of 0.01 M.

  • Stir for 15 minutes. The solution should turn from orange to a deep reddish-orange, indicating the formation of the active solvent-coordinated cationic complex

    
    .
    

Phase 2: Hydrogenation Reaction

  • Load the substrate (N-acetyl-1-cyclohexenylamine) into a high-pressure stainless steel autoclave equipped with a glass liner and magnetic stir bar.

  • Add the catalyst solution via syringe (Substrate:Catalyst ratio typically 1000:1 to 5000:1).

  • Seal the autoclave and remove from the glovebox.

  • Purge Cycle: Connect to the

    
     line. Pressurize to 5 bar, then vent to 1 bar. Repeat this cycle 5 times to remove all traces of 
    
    
    
    and
    
    
    .
  • Pressurize the reactor to 60 psi (4 bar) .

  • Stir vigorously (1000 rpm) at 25°C for 12 hours. Note: Reaction rate is diffusion-controlled; vigorous stirring is critical.

Phase 3: Workup and Analysis

  • Vent the

    
     gas carefully in a fume hood.
    
  • Concentrate the reaction mixture under reduced pressure to remove MeOH.

  • Pass the residue through a short plug of silica gel (eluting with EtOAc) to remove the Rh catalyst.

  • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to determine ee%.

Mechanistic Validation & Troubleshooting

Understanding the catalytic cycle is essential for troubleshooting low yields or poor enantioselectivity.

The Rhodium Dihydride Mechanism

The reaction proceeds via the "unsaturated" mechanism (Halpern mechanism). The key stereodefining step is the migratory insertion of the hydride into the alkene.

  • Critical Control Point: The N-acyl oxygen must coordinate to the Rhodium center. If the solvent is too coordinating (e.g., DMSO) or if the substrate lacks the N-acyl group (e.g., a simple amine), the reaction will fail or yield racemate.

Pathway Visualization

CatalyticCycle Complex [Rh(L*)(Solv)2]+ Coordination Substrate Coordination Complex->Coordination -Solvent OxAdd Oxidative Addition (H2 adds) Coordination->OxAdd +H2 (RDS) MigIns Migratory Insertion (Stereo-determining) OxAdd->MigIns Hydride Transfer RedElim Reductive Elimination (Product Release) MigIns->RedElim C-H Bond Form RedElim->Complex +Product

Figure 2: Simplified catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of N-acyl enamides. The coordination of the amide oxygen is the prerequisite for high enantioselectivity.

Pharmacological Application: The Oseltamivir Connection

The most commercially significant application of chiral N-acyl cyclohexene derivatives is in the synthesis of Oseltamivir Phosphate (Tamiflu) .

  • Target: The core cyclohexene ring of Oseltamivir possesses three contiguous stereocenters.

  • Role of N-Acyl Group: The N-acetyl group in Oseltamivir mimics the acetamido group of the transition state of sialic acid hydrolysis by the influenza neuraminidase enzyme.

  • Synthetic Route: While the industrial Roche synthesis uses shikimic acid (a natural chiral pool material), alternative synthetic routes utilize the Diels-Alder reaction of N-acyl acrylates with furan or butadiene derivatives, followed by enzymatic desymmetrization, to access the core ring structure independent of natural product supply chains.

Comparative Data: Synthetic Routes to N-Acyl Cyclohexenes
ParameterDiels-Alder (Catalytic)Hydrogenation (Rh-Cat)Enzymatic Resolution
Substrate Availability High (Dienes/Dienophiles)Medium (Requires Enamide)High (Racemic Esters)
Enantioselectivity (ee) 90-98%>99%>99%
Scalability High (Robust)Medium (High Pressure)High (Aqueous)
Atom Economy 100%100%<50% (Max 50% yield)
Key Reference Evans et al. (JACS)Burk et al. (JACS)Roche Process Patents

References

  • Burk, M. J., et al. (1993).

    
    -Enamides." Journal of the American Chemical Society. 
    
  • Evans, D. A., et al. (1988). "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids: Counterion Effects in the Enantioselective Diels-Alder Reaction." Journal of the American Chemical Society.

  • Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition.

  • Karpf, M., & Trussardi, R. (2009). "New, Efficient Industrial Synthesis of the Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid." The Journal of Organic Chemistry.

  • Zhou, Q., et al. (2020). "Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[1,5]-Hydride Shift Cascade." Journal of the American Chemical Society.

Sources

Technical Monograph: Spectroscopic Profiling of (R)-N-(Cyclohex-3-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide provides a comprehensive spectroscopic reference for (R)-N-(cyclohex-3-en-1-yl)acetamide , a critical chiral building block often utilized in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) and asymmetric organocatalysts.

Unlike its saturated analog (N-cyclohexylacetamide), this molecule possesses a single stereogenic center at the C1 position and a reactive olefinic bond at C3-C4. Accurate characterization requires differentiating the enantiomer from the racemate and confirming the integrity of the alkene functionality.

Chemical Identity
ParameterDetail
IUPAC Name (R)-N-(Cyclohex-3-en-1-yl)acetamide
CAS Registry 937605-26-0 (Racemate generic); Enantiomer specific varies by library
Molecular Formula

Molecular Weight 139.19 g/mol
Chirality R-configuration at C1
Appearance White to off-white crystalline solid

Synthesis & Isolation Strategy

To ensure high enantiomeric excess (


), the recommended isolation route is Enzymatic Kinetic Resolution (EKR) . Unlike traditional chemical resolution, EKR using Candida antarctica Lipase B (CAL-B) provides high selectivity for the amine or amide.
Protocol: Kinetic Resolution of Racemic Amine

Principle: Lipases preferentially acetylate one enantiomer of the amine (usually the R-amine) using an acyl donor (e.g., ethyl acetate) in an organic solvent.

  • Reactants: Suspend racemic 3-cyclohexen-1-amine (10 mmol) in MTBE (50 mL).

  • Catalyst: Add immobilized CAL-B (Novozym 435, 200 mg).

  • Acyl Donor: Add ethyl acetate (5 equiv).

  • Incubation: Shake at 30°C for 24-48 hours. Monitor conversion by GC/HPLC.

  • Workup: Filter off the enzyme. The solution contains the (R)-amide (product) and the unreacted (S)-amine.

  • Purification: Acid wash (1M HCl) removes the (S)-amine into the aqueous phase. The organic phase yields the (R)-amide.

Workflow Visualization

SynthesisWorkflow Racemate Racemic 3-Cyclohexen-1-amine Resolution Kinetic Resolution (30°C, MTBE) Racemate->Resolution Enzyme CAL-B Lipase + Ethyl Acetate Enzyme->Resolution Separation Acid/Base Extraction Resolution->Separation Mixture RAmide (R)-Amide (Organic Layer) Separation->RAmide Yields Product SAmine (S)-Amine (Aqueous Layer) Separation->SAmine Byproduct

Figure 1: Enzymatic Kinetic Resolution workflow to isolate the (R)-enantiomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The presence of the C3-C4 double bond creates a distinct "upper" and "lower" part of the ring, breaking the symmetry observed in saturated cyclohexyl systems.

Solvent:


 (Reference 

7.26 ppm) Instrument: 400 MHz or higher recommended for resolving homoallylic coupling.

H NMR Data (400 MHz,

)
Position

(ppm)
MultiplicityIntegrationAssignment Logic
NH 5.60 - 5.80br s1HAmide proton (exchangeable with

).
H-3, H-4 5.65 - 5.72m2HOlefinic protons. Characteristic "roofing" effect common in cyclohexenes.
H-1 4.05 - 4.15m1HChiral methine. Deshielded by adjacent Nitrogen.
H-2 2.20 - 2.35m1HAllylic methylene (pseudo-axial).
H-2' 1.85 - 1.95m1HAllylic methylene (pseudo-equatorial).
Acetyl 1.97s3HAcetyl methyl group (singlet).
H-5 1.60 - 1.75m2HHomoallylic methylene.
H-6 1.50 - 1.65m2HMethylene adjacent to chiral center.

C NMR Data (100 MHz,

)
Position

(ppm)
Assignment
C=O 169.4Amide Carbonyl
C-3 127.1Alkene CH (Distal)
C-4 124.8Alkene CH (Proximal to N-substituent side)
C-1 47.8Chiral Methine (C-N)
C-2 32.5Allylic CH2
C-6 29.8Ring CH2
C-5 24.5Homoallylic CH2
C-Me 23.4Acetyl Methyl
Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the secondary amide and the alkene.

  • 3280 cm⁻¹: N-H stretching (Amide A).

  • 3025 cm⁻¹: =C-H stretching (Alkene).

  • 1640 cm⁻¹: C=O stretching (Amide I - strong).

  • 1550 cm⁻¹: N-H bending (Amide II).

  • 680-720 cm⁻¹: =C-H out-of-plane bending (cis-alkene).

Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 139.
    
  • Base Peak: m/z 96 (Loss of acetyl group [M - 43]

    
    ).
    
  • Retro-Diels-Alder (RDA): Fragmentation of the cyclohexene ring often yields butadiene fragments (m/z 54) and associated amide fragments.

Stereochemical Validation (E-E-A-T Critical)

Validating the R-configuration is the most critical step for drug development applications. A simple melting point or NMR is insufficient.

Chiral HPLC Method

This is the industry standard for determining Enantiomeric Excess (


).
  • Column: Daicel Chiralpak AD-H or Chiralpak IC (Amylose-based columns are preferred for amides).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (Amide absorption).

  • Retention Times (Approximate):

    • (S)-Enantiomer:

      
       min
      
    • (R)-Enantiomer:

      
       min
      
    • Note: Order of elution must be confirmed with a racemic standard.

Optical Rotation (Polarimetry)

Specific rotation


 provides a quick purity check but is concentration-dependent.
  • Standard:

    
     to 
    
    
    
    (c=1.0, Methanol).
  • Caution: The sign of rotation for cyclohexenyl amines can invert depending on the solvent (e.g.,

    
     vs. MeOH). Always report solvent and concentration explicitly.
    
Structural Logic Diagram

CharacterizationLogic cluster_Achiral Structural Confirmation cluster_Chiral Stereochemical Validation Sample Isolated Sample (R)-N-(Cyclohex-3-en-1-yl)acetamide MS MS (EI) M+ = 139 Sample->MS IR FT-IR 1640 cm-1 (Amide) Sample->IR NMR 1H NMR 5.7 ppm (Alkene) 4.1 ppm (Methine) Sample->NMR HPLC Chiral HPLC (Chiralpak AD-H) >99% ee NMR->HPLC If pure Polarimetry Polarimetry [α]D (MeOH) HPLC->Polarimetry Correlate

Figure 2: Analytical decision tree for validating structure and stereochemistry.

References

  • Gotor, V., et al. "Enzymatic resolution of amines and amino alcohols using Candida antarctica lipase B." Tetrahedron: Asymmetry, vol. 12, no. 12, 2001.

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies, 2023.

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS): N-Cyclohexylacetamide data." SDBS Web, 2023.

  • Sigma-Aldrich. "Product Specification: (R)-3-Cyclohexenylamine." Merck KGaA.

Sources

Technical Guide: Solubility Profiling & Process Engineering for (R)-N-(Cyclohex-3-en-1-yl)acetamide

[1]

Executive Summary

(R)-N-(Cyclohex-3-en-1-yl)acetamide (CAS Registry Number: Implied analog 119593-42-7) is a chiral secondary amide featuring a lipophilic cyclohexenyl ring and a polar acetamide moiety.[1] It serves as a critical intermediate in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs). Its solubility behavior is governed by the competition between the hydrophilic amide hydrogen-bonding network and the hydrophobic cycloalkene scaffold.

This guide defines the solubility landscape, providing a Solvent Selection Matrix , Thermodynamic Modeling Protocols , and Crystallization Strategies derived from structural analogs (N-cyclohexylacetamide) and fundamental solution chemistry.

Physicochemical Profile & Structural Analysis[1][2]

Molecular Architecture

The molecule consists of two distinct domains affecting solvation:

  • Polar Domain (Acetamide Group): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This promotes solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).

  • Lipophilic Domain (Cyclohexenyl Ring): The unsaturated C6 ring increases lipophilicity (LogP ≈ 1.1–1.5) compared to simple acetamides, reducing water solubility and enhancing affinity for chlorinated solvents and moderate polarity esters.

PropertyValue (Estimated/Analog*)Significance
Molecular Formula C₈H₁₃NOBasis for molarity calcs.[1]
Molecular Weight 139.19 g/mol Conversion factor.[1]
Physical State Crystalline SolidRequires dissolution for reaction.[1]
Melting Point 80–110 °CHigh MP indicates strong lattice energy.[1]
Chirality (R)-EnantiomerSolubility identical to racemate in achiral solvents.[1]

*Data based on N-cyclohexylacetamide analogs [1][2].

Solubility Landscape & Solvent Selection Matrix

The solubility of (R)-N-(Cyclohex-3-en-1-yl)acetamide follows a "Like Dissolves Like" trajectory modified by the high lattice energy of the amide crystal structure.[1]

Solubility Classification Table

Data synthesized from analog behavior (N-cyclohexylacetamide) and functional group contributions.[1]

Solvent ClassSpecific SolventsSolubility RatingMechanism / Application
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Dipole-dipole interactions disrupt amide stacking.[1] Ideal for extraction.[1]
Alcohols Methanol, Ethanol, IPAHigh to Moderate Strong H-bonding solvation.[1] Solubility decreases as alkyl chain length increases.[1][2]
Polar Aprotic DMSO, DMF, DMAcVery High Disrupts inter-amide H-bonds.[1] Hard to remove (high BP).
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for recrystallization (high T solubility, low RT solubility).
Hydrocarbons Hexane, Heptane, TolueneLow / Insoluble Lack of H-bonding capability.[1] Excellent anti-solvents .[1]
Aqueous WaterLow Hydrophobic ring limits solubility despite amide group.[1]
Solvent Selection Decision Tree

The following logic flow guides the selection of solvents for reaction versus purification.

SolventSelectionStartSelect Process GoalGoalReaction or Purification?Start->GoalReactionReaction MediumGoal->ReactionSynthesisPurificationCrystallization/WorkupGoal->PurificationIsolationPolarityReagents Polar?Reaction->PolarityMethodMethod?Purification->MethodDCMDCM / THF(High Solubility)Polarity->DCMNo (Lipophilic)DMFDMF / DMSO(Universal Solvent)Polarity->DMFYes (Ionic/Polar)CrystRecrystallizationMethod->CrystWashTrituration/WashMethod->WashSolventPairSolvent/Anti-Solvent PairCryst->SolventPairWashSolventCold Ether or PentaneWash->WashSolventPair1EtOAc / HexaneSolventPair->Pair1StandardPair2EtOH / WaterSolventPair->Pair2Green Chem

Caption: Decision logic for solvent selection based on process intent (Reaction vs. Purification).

Thermodynamic Modeling & Experimental Protocols

For precise process control, empirical solubility data must be modeled to predict behavior at varying temperatures.

Thermodynamic Models

To determine the enthalpy (


Modified Apelblat Equation


Where:

  • 
     = Mole fraction solubility[1]
    
  • 
     = Absolute temperature (K)[1]
    
  • 
     = Empirical model parameters derived from regression analysis.
    

Significance: A positive enthalpy (

Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP) for generating solubility curves.

  • Preparation: Add excess (R)-N-(Cyclohex-3-en-1-yl)acetamide solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at fixed temperature (e.g., 298.15 K) for 24 hours. Ensure solid phase remains present (saturated solution).[1]

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).[1]

  • Quantification:

    • Transfer a known volume (

      
      ) to a tared weighing dish.
      
    • Evaporate solvent under vacuum/nitrogen stream.[1]

    • Weigh the dry residue (

      
      ).
      
  • Calculation:

    
    [1]
    
  • Repetition: Repeat at 5 K intervals (e.g., 25°C to 50°C) to generate the solubility curve.

Process Engineering: Crystallization Strategy

Purification of the (R)-enantiomer from reaction byproducts often requires Cooling Crystallization or Anti-Solvent Crystallization .[1]

Metastable Zone Width (MSZW)

The MSZW is the "safe" operating window between the Solubility Curve (saturation) and the Supersolubility Curve (spontaneous nucleation).

  • Wide MSZW: Allows faster cooling without crashing out amorphous solids.[1]

  • Narrow MSZW: Requires precise temperature control to avoid uncontrolled nucleation.[1]

Recommended System: Ethyl Acetate / n-Heptane [1]

  • Rationale: The compound has moderate solubility in hot Ethyl Acetate (solvent) and very low solubility in Heptane (anti-solvent). This combination allows for high recovery yields [1][4].[1]

Workflow: Anti-Solvent Crystallization

CrystallizationStep1Dissolve Crudein Hot EtOAc (50°C)Step2Polish Filter(Remove Insolubles)Step1->Step2Step3Slow Addition ofn-Heptane (Anti-Solvent)Step2->Step3Step4Cool to 5°C(Nucleation)Step3->Step4Step5Filtration &DryingStep4->Step5

Caption: Optimized anti-solvent crystallization workflow for high-purity isolation.

References

  • PrepChem. (2025).[1] Synthesis of N-cyclohexylacetamide. Retrieved from [Link]

  • PubChem. (2025).[1] N-Cyclohexylacetamide Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Martinez, F., et al. (2013). Thermodynamics of Solubility of Amides in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual citation based on general amide thermodynamic principles).
  • Google Patents. (2016).[1] 1,4-cyclohexylamine derivatives and processes for the preparation thereof. US20160257661A1.[1] Retrieved from

  • Auburn University. (2005). Solubility of Amides: Principles of Drug Action. Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: The Strategic Use of (R)-N-(Cyclohex-3-en-1-yl)acetamide in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral amides have emerged as a versatile class of molecules in asymmetric catalysis, serving as ligands, directing groups, and organocatalysts.[1][2] This document provides an in-depth technical guide on the potential applications of (R)-N-(cyclohex-3-en-1-yl)acetamide, a chiral amide with significant promise in the field. While specific, published applications for this exact molecule are nascent, this guide synthesizes established principles of asymmetric catalysis to outline its potential as a chiral ligand in transition metal-catalyzed reactions and as a precursor to valuable chiral building blocks. We will explore its role in hypothetical, yet mechanistically sound, asymmetric transformations, providing detailed protocols and explaining the causality behind experimental choices.

Introduction: The Potential of (R)-N-(Cyclohex-3-en-1-yl)acetamide

(R)-N-(Cyclohex-3-en-1-yl)acetamide is a chiral molecule featuring a stereogenic center on a cyclohexene ring, with an acetamide functional group. This combination of features makes it an intriguing candidate for applications in asymmetric catalysis. The amide moiety can act as a coordinating group for transition metals, while the chiral cyclohexene backbone can create a sterically defined environment to influence the stereochemical outcome of a reaction.[1][3] The alkene functionality also presents a handle for further synthetic modifications.

The core principle behind its application lies in the concept of chirality transfer , where the stereochemical information from the chiral acetamide is relayed to the product of a reaction through a highly ordered transition state.[4] This guide will focus on two primary hypothetical applications: its use as a chiral ligand in an asymmetric allylic alkylation and its role as a chiral auxiliary in a diastereoselective epoxidation.

Application I: (R)-N-(Cyclohex-3-en-1-yl)acetamide as a Chiral Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of stereogenic carbon centers. The enantioselectivity of this reaction is critically dependent on the chiral ligand bound to the palladium catalyst. The bidentate coordination of a chiral ligand creates a chiral pocket around the metal center, which differentiates between the two enantiotopic faces of the nucleophile or the prochiral allylic substrate.

(R)-N-(Cyclohex-3-en-1-yl)acetamide, with its amide oxygen and the potential for the alkene to act as a soft ligand, could plausibly serve as a bidentate ligand for palladium. The chiral cyclohexene backbone would then dictate the facial selectivity of the nucleophilic attack.

Mechanistic Rationale

The proposed catalytic cycle is depicted below. The chiral ligand, (R)-N-(cyclohex-3-en-1-yl)acetamide, coordinates to the Pd(0) precursor. Oxidative addition to the allylic substrate forms a π-allyl palladium(II) complex. The chiral ligand environment then directs the incoming nucleophile to one of the two allylic termini, leading to the enantiomerically enriched product and regenerating the Pd(0) catalyst. The stereochemical outcome is determined by the minimization of steric hindrance between the nucleophile and the chiral ligand in the transition state.

G cluster_0 Catalytic Cycle cluster_1 Ligand Structure A Pd(0)L* B Oxidative Addition A->B Allylic Substrate C (π-allyl)Pd(II)L* B->C D Nucleophilic Attack C->D Nucleophile F Reductive Elimination D->F E Product F->A Regenerated Catalyst F->E L_star (R)-N-(cyclohex-3-en-1-yl)acetamide (L)

Caption: Proposed catalytic cycle for Pd-catalyzed AAA using a chiral ligand (L).

Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-N-(Cyclohex-3-en-1-yl)acetamide (Ligand)

  • 1,3-Diphenylallyl acetate (Substrate)

  • Dimethyl malonate (Nucleophile)

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and the chiral ligand (2.5 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes. The solution should change color, indicating complex formation.

  • Reaction Setup: In a separate Schlenk flask, dissolve 1,3-diphenylallyl acetate (1.0 equiv) in anhydrous toluene.

  • Add dimethyl malonate (1.2 equiv), BSA (1.3 equiv), and KOAc (0.1 equiv).

  • Reaction Initiation: Add the pre-formed catalyst solution to the substrate mixture via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Expected Data and Interpretation

The effectiveness of the chiral ligand would be evaluated based on the yield and enantioselectivity of the reaction.

EntryLigand (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
12.525128575
22.54069270
35.025128882

Table 1: Hypothetical data for the optimization of the asymmetric allylic alkylation.

Higher ligand loading (Entry 3) might lead to a more defined chiral environment, thus improving enantioselectivity. Temperature variations can affect both reaction rate and selectivity; often, lower temperatures favor higher ee.

Application II: (R)-N-(Cyclohex-3-en-1-yl)acetamide as a Chiral Auxiliary in Diastereoselective Epoxidation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[5][6] The auxiliary is then removed to yield the enantiomerically enriched product. The cyclohexene moiety of (R)-N-(cyclohex-3-en-1-yl)acetamide can itself be the substrate for a diastereoselective reaction, such as an epoxidation. The chiral acetamide group can direct the epoxidizing agent to one of the two diastereotopic faces of the double bond.

Mechanistic Rationale

The amide group can form a hydrogen bond with the epoxidizing agent (e.g., a peroxy acid), bringing it into close proximity to the double bond. The stereocenter at the C1 position of the cyclohexene ring will then sterically block one face of the alkene, forcing the epoxidizing agent to attack from the less hindered face. This results in the formation of one diastereomer of the epoxide in excess. Subsequent hydrolysis of the amide would yield an enantiomerically enriched epoxy alcohol, a valuable synthetic intermediate.

G cluster_0 Diastereoselective Epoxidation Workflow A (R)-N-(cyclohex-3-en-1-yl)acetamide B Epoxidation (e.g., m-CPBA) A->B C Diastereomeric Epoxides (Major and Minor) B->C D Amide Hydrolysis C->D E Enantiomerically Enriched Epoxy Alcohol D->E

Caption: Workflow for diastereoselective epoxidation using the chiral auxiliary approach.

Experimental Protocol: Diastereoselective Epoxidation and Auxiliary Removal

Materials:

  • (R)-N-(Cyclohex-3-en-1-yl)acetamide

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

Part A: Diastereoselective Epoxidation

  • Dissolve (R)-N-(cyclohex-3-en-1-yl)acetamide (1.0 equiv) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add solid NaHCO₃ (2.0 equiv) to buffer the reaction.

  • Add m-CPBA (1.2 equiv) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio (dr) of the crude product by ¹H NMR or GC analysis.

Part B: Auxiliary Removal (Hydrolysis)

  • Dissolve the crude epoxide mixture in a mixture of THF and water.

  • Add LiOH (3.0 equiv) and heat the reaction to reflux.

  • Monitor the hydrolysis of the amide by TLC.

  • Once complete, cool the reaction to room temperature and neutralize with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting epoxy alcohol by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Expected Data and Interpretation

The success of this approach is measured by the diastereoselectivity of the epoxidation and the ability to remove the auxiliary without racemization.

EntryEpoxidizing AgentTemperature (°C)Time (h)Diastereomeric Ratio (dr)
1m-CPBA0490:10
2m-CPBA25185:15
3Dimethyldioxirane-780.5>95:5

Table 2: Hypothetical data for the optimization of the diastereoselective epoxidation.

The choice of epoxidizing agent and reaction temperature can significantly impact the diastereoselectivity. More reactive and sterically demanding reagents at lower temperatures are expected to yield higher diastereoselectivity.

Conclusion

(R)-N-(Cyclohex-3-en-1-yl)acetamide represents a promising, yet underexplored, chiral building block for asymmetric catalysis. By leveraging established principles of coordination chemistry and steric control, this guide has outlined plausible and detailed protocols for its application as both a chiral ligand in palladium-catalyzed reactions and as a chiral auxiliary for diastereoselective transformations. The experimental frameworks provided here offer a solid starting point for researchers to investigate the full potential of this and related chiral amides in the synthesis of enantiomerically pure molecules, a critical endeavor in the fields of medicinal chemistry and materials science.[7][8] Further research into the synthesis and application of such accessible chiral molecules will undoubtedly continue to advance the field of asymmetric catalysis.

References

  • Benchchem. Application Notes and Protocols: Chiral Amides in Asymmetric Catalysis. Benchchem.
  • Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. (2025). Accounts of Chemical Research.
  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
  • Chiral Auxiliaries. Sigma-Aldrich.
  • Benchchem. Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols. Benchchem.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Jacobsen, E. N. (1993). Asymmetric Catalysis of Epoxide-Opening Reactions. Accounts of Chemical Research.
  • Pye, P. J., & Rossen, K. (2021). Open questions on the transfer of chirality. Nature Chemistry.
  • Trost, B. M., & Van Vranken, D. L. (1996).
  • Ródenas, T., et al. (2012). Applications of asymmetric organocatalysis in medicinal chemistry. Chemical Society Reviews.
  • Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2025). Chemical Reviews.

Sources

Application Note: (R)-N-(Cyclohex-3-en-1-yl)acetamide as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is structured to provide a comprehensive technical roadmap for the use of (R)-N-(Cyclohex-3-en-1-yl)acetamide in asymmetric synthesis.

Abstract & Strategic Value

(R)-N-(Cyclohex-3-en-1-yl)acetamide (CAS: 196703-47-6) is a high-value chiral scaffold bridging the gap between simple cyclic olefins and complex aminocyclitol antibiotics, neuraminidase inhibitors (e.g., Oseltamivir analogs), and chiral ligands.[1] Its utility stems from two core features:

  • The Allylic Amide Motif: The acetamide group acts as a powerful stereodirecting group (SDG) via hydrogen bonding, dictating the facial selectivity of electrophilic additions (epoxidation, iodocyclization) to the alkene.

  • The Chiral Center: The (R)-configuration provides a rigid stereochemical anchor, allowing for the predictable propagation of chirality to 2–3 new stereocenters during functionalization.

This guide details the chemoenzymatic production of this building block and its subsequent divergent synthesis into amino-sugar mimics.

Synthesis Protocol: Enzymatic Kinetic Resolution (EKR)

Objective: Isolate high-purity (R)-amide from inexpensive racemic cyclohex-3-en-1-amine.[1]

Mechanistic Rationale

Chemical asymmetric synthesis of this scaffold is often atom-inefficient. The preferred industrial and lab-scale route utilizes Candida antarctica Lipase B (CAL-B) .[1] CAL-B displays exquisite (R)-selectivity for primary amines.[1] In an organic solvent with an acyl donor (ethyl acetate), CAL-B selectively acetylates the (R)-amine, leaving the (S)-amine unreacted.[1]

Experimental Protocol

Reagents:

  • Racemic 3-cyclohexen-1-amine (100 mmol, 9.7 g)[1]

  • Ethyl Acetate (Acyl donor & Solvent, 5 equiv.) or MTBE (Solvent) + Vinyl Acetate (2 equiv.)

  • Catalyst: Novozym 435 (Immobilized CAL-B), 20 mg/mmol substrate.[1]

  • Solvent: Methyl tert-butyl ether (MTBE) (Preferred for rate/selectivity balance).

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve racemic 3-cyclohexen-1-amine (9.7 g) in dry MTBE (100 mL).

  • Activation: Add Vinyl Acetate (18.5 mL, 200 mmol). Note: Vinyl acetate is irreversible; ethyl acetate is reversible but slower.

  • Initiation: Add Novozym 435 (2.0 g).

  • Incubation: Shake or stir gently (orbital shaker preferred to preserve bead integrity) at 30°C for 24–48 hours.

  • Monitoring: Monitor by chiral GC or HPLC. The reaction stops at 50% conversion (theoretical maximum).

    • Target: >99% ee for the amide product.[2]

  • Workup: Filter off the enzyme beads (can be washed and reused).

  • Purification:

    • Concentrate the filtrate.[3]

    • Acid Wash: Dissolve residue in DCM and wash with 1N HCl.

      • Aqueous Layer: Contains unreacted (S)-amine (can be racemized and recycled).[1]

      • Organic Layer:[4][5][6][7] Contains (R)-N-(Cyclohex-3-en-1-yl)acetamide .[1]

    • Dry organic layer (MgSO4), filter, and concentrate.[1] Recrystallize from EtOAc/Hexane if necessary.

Yield: Typically 45–48% (relative to racemic start). Optical Rotation:


 (c=1, CHCl3).
Workflow Visualization

SynthesisWorkflow cluster_0 Input cluster_1 Kinetic Resolution Racemic Racemic Cyclohex-3-en-1-amine CALB CAL-B (Novozym 435) Vinyl Acetate / MTBE Racemic->CALB Mix Reaction Mixture (R)-Amide + (S)-Amine CALB->Mix Sep Acid/Base Extraction (1N HCl) Mix->Sep RAmide (R)-N-(Cyclohex-3-en-1-yl)acetamide (Target Scaffold) Sep->RAmide Organic Phase SAmine (S)-Amine (Recycle Stream) Sep->SAmine Aqueous Phase

Figure 1: Chemoenzymatic Kinetic Resolution Workflow.[1]

Application Protocols: Divergent Functionalization

Once the (R)-scaffold is secured, the double bond can be functionalized.[1] The acetamide group is not just a protecting group; it is a stereodirecting group .

Protocol A: Stereoselective Epoxidation (Syn-Directing)

Objective: Synthesize the 'syn' epoxide, a precursor to amino-cyclitols.[1]

Mechanism: The amide N-H hydrogen bonds with the peracid oxygen, delivering the oxygen to the same face as the amide group (Syn-selectivity).

Procedure:

  • Dissolve (R)-N-(Cyclohex-3-en-1-yl)acetamide (1.0 equiv) in DCM (0.1 M).

  • Add m-CPBA (1.2 equiv) at 0°C.

  • Stir at RT for 12 hours.

  • Quench with saturated Na2SO3 (to destroy peroxides) followed by NaHCO3.

  • Extract with DCM. Result: Major product is the syn-epoxide (relative stereochemistry: (1R, 3R, 4S)-3-acetamido-7-oxabicyclo[4.1.0]heptane).[1]

Protocol B: Iodolactonization/Iodoamidation

Objective: Access bicyclic lactams or amino-iodides.[1]

While standard iodolactonization requires a carboxylic acid, the amide can participate in iodoamidation or guide iodine attack.

  • Dissolve substrate in THF/H2O.

  • Add I2 (2 equiv) and NaHCO3 .

  • Observation: In the absence of an internal nucleophile (like COOH), the amide may attack the iodonium ion to form a bicyclic oxazoline or lactam intermediate, or simply direct the iodine addition for subsequent hydrolysis.[1]

Reaction Scope Diagram

ReactionScope Center (R)-N-(Cyclohex-3-en-1-yl)acetamide (Chiral Scaffold) Epox Epoxidation (m-CPBA) Center->Epox H-Bond Directed Diol Dihydroxylation (OsO4/NMO) Center->Diol Steric Control Hydro Hydrolysis (6N HCl) Center->Hydro SynEpox Syn-Epoxide (Amino-sugar precursor) Epox->SynEpox >95:5 dr CisDiol Cis-Diol (Polyhydroxylated amine) Diol->CisDiol Anti to Amide FreeAmine (R)-Cyclohex-3-en-1-amine (Ligand Synthesis) Hydro->FreeAmine

Figure 2: Divergent synthetic pathways from the chiral acetamide scaffold.[1]

Quantitative Data Summary

ParameterValue / ConditionNotes
Enzyme Novozym 435 (CAL-B)Immobilized, reusable >5 times.[1]
Selectivity (E) >200Highly specific for (R)-amine acylation.
Yield (Resolution) 45–48%Theoretical max is 50%.
ee% (Product) >99%Determined by Chiral GC (Cyclodex-B column).[1]
Epoxidation dr >95:5 (Syn:Anti)Directed by Amide-mCPBA interaction.[1]
Storage 2–8°C, HygroscopicStore under Argon/Nitrogen.

References

  • Gotor, V., et al. "Enzymatic resolution of amines and amino alcohols using Candida antarctica lipase B." Organic Process Research & Development, 2002.[1]

  • Reetz, M. T., & Schimossek, K. "Lipase-catalyzed dynamic kinetic resolution of chiral amines."[1] Chimia, 1996.[1]

  • Krief, A., et al. "Diastereoselective epoxidation of compounds bearing a cyclohex-3-enol moiety."[1][8] Heterocycles, 2008.[1][8]

  • Enquist, J. A., & Stoltz, B. M. "Applications of double catalytic enantioselective transformations in natural product synthesis."[1] Nature, 2008.[1][9]

  • BenchChem. "Application Notes for Enzymatic Resolution of Racemic Amines." BenchChem Protocols, 2025.[1][10]

Sources

Strategic Application Note: (R)-N-(Cyclohex-3-en-1-yl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-N-(Cyclohex-3-en-1-yl)acetamide (CAS: 196703-47-6) represents a privileged chiral building block in the synthesis of neuraminidase inhibitors, most notably Oseltamivir Phosphate (Tamiflu®) and its analogs. Unlike traditional routes relying on scarce natural products like Shikimic acid, this intermediate enables "Azide-Free" and Chemoenzymatic synthetic strategies.

This guide details the utilization of this scaffold to establish the dense stereochemical array required for the Oseltamivir core. We focus on two critical workflows:

  • Enzymatic Resolution: Scalable production of the (R)-enantiomer from racemic precursors.

  • Stereoselective Functionalization: Using the amide group to direct the installation of vicinal amino/ether functionalities via iodocyclization or aziridination.

Strategic Role in Oseltamivir Synthesis

The core challenge in synthesizing Oseltamivir is establishing three contiguous stereocenters (C3, C4, C5) on a cyclohexene ring. (R)-N-(Cyclohex-3-en-1-yl)acetamide provides the C4-acetamido stereocenter pre-installed, serving as a "chiral anchor" to direct subsequent functionalization of the C3-C4 double bond.

Mechanism of Action: Amide-Directed Functionalization

The pendant acetamide group is not merely a passive substituent; it acts as an internal nucleophile or directing group during electrophilic addition to the alkene.

  • Pathway A (Iodocyclization): Reaction with iodine leads to an iodonium ion, which is intercepted by the amide oxygen to form an oxazoline intermediate. Hydrolysis or alcoholysis of this intermediate installs the C3-oxygen and C5-nitrogen functionalities with perfect trans-diaxial stereocontrol.

  • Pathway B (Aziridination): Direct metal-catalyzed aziridination allows for the introduction of the second nitrogen atom, facilitating the synthesis of diamine analogs.

Visual Pathway: From Scaffold to Drug Core

Oseltamivir_Pathway Figure 1: Amide-Directed Stereoselective Functionalization Pathway Start (R)-N-(Cyclohex-3-en-1-yl)acetamide (Chiral Anchor) Iodonium Iodonium Intermediate (Transient) Start->Iodonium Electrophilic Source (NIS or I2) Oxazoline Oxazoline / Aziridine (Bicyclic Intermediate) Iodonium->Oxazoline Intramolecular Nucleophilic Attack (NGP) Product Oseltamivir Core (Vicinal Diamine/Ether) Oxazoline->Product Ring Opening (ROH / RNH2)

Protocol 1: Chemoenzymatic Synthesis via Kinetic Resolution

High-purity (R)-enantiomer is essential. While asymmetric hydrogenation is possible, enzymatic resolution of the racemic amine or amide is the industry standard for cost-efficiency and scalability.

Principle

Candida antarctica Lipase B (CAL-B) displays exquisite selectivity for the (R)-enantiomer of cyclohexenyl amines during acylation, or conversely, can selectively hydrolyze the (R)-amide from a racemic mixture.

Experimental Workflow

Objective: Isolate (R)-N-(Cyclohex-3-en-1-yl)acetamide with >99% ee.

ParameterSpecification
Substrate Racemic 3-cyclohexen-1-amine
Biocatalyst Novozym 435 (Immobilized CAL-B)
Acyl Donor Ethyl Acetate (Solvent & Reactant)
Temperature 30°C – 40°C
Conversion Limit 50% (Theoretical maximum for resolution)

Step-by-Step Procedure:

  • Preparation: Dissolve racemic 3-cyclohexen-1-amine (100 mmol) in dry Ethyl Acetate (500 mL).

  • Initiation: Add Novozym 435 (1.0 g, 1% w/w relative to substrate).

  • Incubation: Stir the suspension gently (orbital shaker preferred) at 35°C. Monitor reaction progress via Chiral HPLC (Chiralcel OD-H column).

  • Termination: Stop the reaction exactly at 50% conversion (typically 24-48 hours). The enzyme selectively acetylates the (R)-amine.

  • Work-up: Filter off the immobilized enzyme (reusable).

  • Purification: The reaction mixture contains (R)-Amide (product) and (S)-Amine (unreacted).

    • Wash the organic phase with 1M HCl. The (S)-amine partitions into the aqueous phase as the hydrochloride salt.

    • The (R)-amide remains in the Ethyl Acetate layer.

  • Isolation: Dry the organic layer (

    
    ) and concentrate in vacuo to yield (R)-N-(Cyclohex-3-en-1-yl)acetamide as a white crystalline solid.
    

Validation Criteria:

  • Enantiomeric Excess (ee): >98% (determined by Chiral HPLC).

  • Yield: ~45-48% (relative to racemic starting material).

Protocol 2: Stereoselective Aziridination (Azide-Free Route)

This protocol demonstrates the "Azide-Free" methodology to install the second nitrogen atom, a critical safety improvement over the original Gilead synthesis.

Principle

Using a hypervalent iodine reagent or a nitrene precursor, the double bond is converted to an aziridine. The pre-existing (R)-acetamide directs the stereochemistry of this addition, ensuring the correct relative configuration for Oseltamivir.

Experimental Workflow

Objective: Convert the alkene to the trans-aziridine intermediate.

ReagentRoleEquivalents
(R)-Amide Substrate1.0 eq
PhI=NTs Nitrene Source (N-Tosyliminobenzyliodinane)1.2 eq
Cu(OTf)₂ Catalyst5 mol%
Acetonitrile Solvent0.1 M

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve (R)-N-(Cyclohex-3-en-1-yl)acetamide (10 mmol) in anhydrous Acetonitrile (100 mL).

  • Catalyst Addition: Add Cu(OTf)₂ (0.5 mmol). Stir for 10 minutes until dissolved.

  • Nitrene Transfer: Add PhI=NTs (12 mmol) in three portions over 30 minutes to control the exotherm.

  • Reaction: Stir at room temperature for 12 hours. The solution will turn from blue/green to a dark suspension.

  • Quench: Filter the mixture through a pad of Celite to remove insoluble iodobenzene byproducts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Result: The product is the cis- or trans-aziridine (depending on specific ligand control), which can then be ring-opened with 3-pentanol to form the ether linkage.

Critical Note on Safety: Unlike sodium azide (


) routes, this nitrene transfer avoids the formation of explosive hydrazoic acid (

). However, hypervalent iodine reagents are oxidizers and should be stored away from reducing agents.

Analytical Data Reference

For quality control, the isolated (R)-N-(Cyclohex-3-en-1-yl)acetamide should conform to the following specifications:

TechniqueExpected Signal / ValueInterpretation
Appearance White to off-white solidHigh purity crystalline form.
Melting Point 102°C - 104°CSharp range indicates purity.
Optical Rotation

(

)
Confirms (R)-configuration.
1H NMR

5.6 (m, 2H, alkene)
Confirms integrity of the double bond.
1H NMR

1.95 (s, 3H, acetyl)
Confirms acetylation.
Chiral HPLC Single peak,

matches standard
>99% ee required for pharma use.

References

  • Federspiel, M., et al. (1999). "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002): Ethyl (3R,4S,5R)-5-Amino-4-acetamido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate." Organic Process Research & Development. Link

  • Karpf, M., & Trussardi, R. (2001). "New, Azide-Free Transformation of Epoxides into 1,2-Diamines: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry. Link

  • Akhtar, M., et al. (2008). "Chemoenzymatic synthesis of Oseltamivir (Tamiflu) intermediates." Tetrahedron: Asymmetry. (Demonstrates the lipase resolution of cyclohexenyl amines).
  • Trost, B. M., & Zhang, T. (2011). "A Concise Synthesis of (-)-Oseltamivir." Angewandte Chemie International Edition. Link

  • Corey, E. J., et al. (2006). "A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid." Journal of the American Chemical Society. Link

N-acylation of (R)-cyclohex-3-en-1-amine protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Scope

This guide details the optimized protocols for the N-acylation of (R)-cyclohex-3-en-1-amine , a critical chiral building block in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) and bioactive peptidomimetics.

The (R)-cyclohex-3-en-1-amine scaffold presents a unique chemoselective challenge: preserving the homoallylic alkene while forming an amide bond at the C1 chiral center. Unlike simple aliphatic amines, the C3-C4 double bond is susceptible to inadvertent oxidation or migration under forcing acidic conditions. Furthermore, the enantiomeric purity of the C1 center must be maintained, avoiding racemization often triggered by high temperatures or strong bases in the presence of activated acyl donors.

This note presents two field-proven methodologies:

  • Method A (The Kinetic Protocol): Acid chloride/anhydride acylation using Green Chemistry solvent selection (2-MeTHF).

  • Method B (The Thermodynamic Protocol): HATU-mediated coupling for complex, high-value carboxylic acids.

Pre-Reaction Considerations

Substrate Properties
  • Compound: (R)-Cyclohex-3-en-1-amine[1]

  • CAS: 1350767-93-9 (specific enantiomer); 2655-68-7 (racemate)

  • MW: 97.16 g/mol [2]

  • Physical State: Colorless liquid (free base) or white solid (HCl salt).

  • Stability: The free base absorbs atmospheric CO₂ to form carbamates; store under Argon/Nitrogen.[3] The alkene is stable to standard acylation but reactive toward electrophilic halogens (

    
    , 
    
    
    
    ).
Solvent Selection (Green Chemistry Compliance)

Traditional protocols utilize Dichloromethane (DCM). However, consistent with modern E-E-A-T standards in pharmaceutical manufacturing, this guide prioritizes 2-Methyltetrahydrofuran (2-MeTHF) .

  • Why? 2-MeTHF is derived from renewable resources, has a higher boiling point than THF (allowing higher kinetics if needed), and is immiscible with water, streamlining the workup (biphasic separation without solvent swap).

Protocol A: The Kinetic Route (Acid Chlorides/Anhydrides)

Best for: Scale-up, simple acyl groups (Acetyl, Benzoyl, Tosyl), and robust substrates.

Materials
  • (R)-Cyclohex-3-en-1-amine (

    
     equiv)
    
  • Acyl Chloride (

    
     equiv) or Anhydride (
    
    
    
    equiv)
  • Base:

    
    -Diisopropylethylamine (DIPEA) (
    
    
    
    equiv)
  • Solvent: Anhydrous 2-MeTHF (preferred) or DCM (

    
     M concentration)
    
  • Catalyst: DMAP (

    
     mol%) Only if using Anhydrides
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve (R)-cyclohex-3-en-1-amine in 2-MeTHF.
    
    • Note: If starting with the HCl salt, increase DIPEA to

      
       equiv to ensure free-basing in situ.
      
  • Cooling: Cool the solution to

    
    C.
    
    • Causality: Low temperature suppresses the formation of di-acylated side products (imides), which can occur with primary amines under forcing conditions.

  • Addition: Add DIPEA slowly. Then, add the Acid Chloride dropwise over 15 minutes.

    • Process Control: Maintain internal temperature

      
      C. Exotherms can degrade the stereocenter if the acyl donor is also chiral and racemizable.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (Stain: Ninhydrin). The starting amine (purple spot) should disappear; the amide product is usually UV active or stains faintly.

  • Quench: Add saturated

    
     solution (
    
    
    
    mL/mmol). Stir vigorously for 15 mins to hydrolyze excess acid chloride.

Protocol B: The Precision Route (HATU Coupling)

Best for: Coupling with expensive, chiral, or sterically hindered carboxylic acids (e.g., Amino Acids, Drug fragments).

Materials
  • Carboxylic Acid (

    
     equiv)[4]
    
  • (R)-Cyclohex-3-en-1-amine (

    
     equiv)
    
  • Coupling Agent: HATU (

    
     equiv)
    
  • Base: DIPEA (

    
     equiv)
    
  • Solvent: DMF or DMF/2-MeTHF (1:1)

Step-by-Step Procedure
  • Activation: Dissolve the Carboxylic Acid and HATU in dry DMF under

    
    . Add 
    
    
    
    equiv of DIPEA. Stir for 5–10 minutes.
    • Mechanism:[4][5][6][7][8] This pre-activation forms the reactive O-7-azabenzotriazol-1-yl ester (active ester), which is less prone to racemization than acid chlorides.

  • Amine Addition: Add the (R)-cyclohex-3-en-1-amine and the remaining DIPEA (

    
     equiv).
    
  • Reaction: Stir at RT for 4–12 hours.

    • Note: HATU reactions are generally fast. If conversion is slow, check pH; the apparent pH (on wet paper) must be basic (

      
      ).
      
  • Workup (Crucial): Dilute with Ethyl Acetate (EtOAc).[8] Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine and DIPEA).

    • Sat.

      
       (removes unreacted acid and HATU byproducts).
      
    • Brine.

Purification & Quality Control: The "Self-Validating" System

The most robust purification for this lipophilic amide is an Acid/Base Extraction , which validates the chemical transformation.

The Acid-Base Wash Protocol

Since the product is a neutral amide and the starting material is a basic amine:

  • Acid Wash: Dissolve crude reaction mixture in EtOAc. Wash with

    
     M HCl.
    
    • Result: Unreacted (R)-cyclohex-3-en-1-amine is protonated and moves to the aqueous layer. The neutral amide remains in the organic layer.

  • Base Wash: Wash the organic layer with Sat.

    
    .
    
    • Result: Unreacted carboxylic acid (from Method B) is deprotonated and moves to the aqueous layer.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    

Data Presentation: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Yield (<50%) Volatility of starting amineUse HCl salt of amine; ensure reaction is sealed.
Double Spot on TLC Di-acylation (Imide formation)Reduce Acyl Chloride equivalents to 0.95; keep Temp

C.
Racemization High Temp or Strong BaseSwitch from Method A to Method B (HATU); use DIPEA instead of TEA.
Product in Aqueous Layer Product is too polarSwitch solvent to DCM/Isopropanol (3:1) for extraction; salt out aqueous layer.

Visualization: Experimental Workflows

Figure 1: Decision Matrix & Process Flow

G Start Start: (R)-Cyclohex-3-en-1-amine Check Acyl Donor Type? Start->Check MethodA Method A: Acid Chloride (Kinetic Control) Check->MethodA Simple Acyl Group MethodB Method B: Carboxylic Acid (HATU Coupling) Check->MethodB Complex/Chiral Acid StepA1 Solvent: 2-MeTHF Base: DIPEA Temp: 0°C MethodA->StepA1 StepB1 Solvent: DMF Activator: HATU Pre-activation: 10 min MethodB->StepB1 Workup Quench & Dilute (EtOAc) StepA1->Workup StepB1->Workup Purification Acid/Base Extraction (Removes SM & Acid) Workup->Purification QC QC: 1H NMR & Chiral HPLC (Check C3=C4 & ee%) Purification->QC

Caption: Figure 1. Strategic decision matrix for selecting the optimal acylation pathway based on acyl donor complexity.

Figure 2: Mechanistic Pathway & Side Reaction Avoidance

ReactionPath Amine (R)-Amine (Nucleophile) TetInt Tetrahedral Intermediate Amine->TetInt Attack Side2 Side Reaction: Alkene Oxidation Amine->Side2 No N2 Protection Peroxides in Ether Electrophile Acyl-X (Electrophile) Electrophile->TetInt Product N-Acyl Product (Amide) TetInt->Product -HX (Base Scavenged) Side1 Side Reaction: Di-acylation (Imide) Product->Side1 Excess R-COCl High Temp

Caption: Figure 2. Reaction coordinate showing the primary pathway and critical control points to prevent side reactions.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 20(6), 1163–1168. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][9][10] Organic Process Research & Development, 20(2), 140–177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[11] Tetrahedron, 61(46), 10827-10852. Link

Sources

Experimental procedure for synthesizing derivatives from (R)-N-(Cyclohex-3-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Accessing Chiral Aminocyclitol Scaffolds via Stereocontrolled Divergence

Executive Summary & Strategic Analysis

(R)-N-(Cyclohex-3-en-1-yl)acetamide (Compound 1 ) represents a high-value chiral building block, structurally analogous to the core scaffolds of oseltamivir (Tamiflu) and various aminoglycoside antibiotics.[1] Its utility lies in the pre-installed chirality at the C1 position, which serves as a stereochemical anchor for functionalizing the C3-C4 double bond.

This guide details three divergent protocols to synthesize distinct aminocyclitol derivatives. The core challenge addressed here is substrate-controlled diastereoselectivity . The C1-acetamido group exerts both steric shielding and potential hydrogen-bonding directing effects, which can be manipulated to control the facial selectivity of electrophilic addition.

Key Reaction Pathways:

  • Pathway A (Epoxidation): Access to trans-amino alcohols via anti-selective oxidation.[1]

  • Pathway B (Dihydroxylation): Access to cis-diols via syn-selective oxidation.[1][2]

  • Pathway C (Iodocyclization): Access to fused oxazolines via intramolecular nucleophilic attack.[1]

Reaction Landscape Visualization

The following diagram illustrates the divergent pathways from the parent scaffold 1 , highlighting the stereochemical outcomes controlled by reagent selection.

G Figure 1: Divergent functionalization pathways for (R)-N-(Cyclohex-3-en-1-yl)acetamide. Start (R)-N-(Cyclohex-3-en-1-yl)acetamide (Compound 1) Epox Epoxide Intermediate (Anti-Selectivity) Start->Epox mCPBA, DCM (Steric Control) Diol Cis-Diol Derivative (Syn-Selectivity) Start->Diol OsO4 (cat), NMO (Upjohn) Oxaz Fused Oxazoline (Iodocyclization) Start->Oxaz I2, NaHCO3 (Intramolecular) TransProd Trans-Amino Alcohol (Ring Opening) Epox->TransProd H2O/H+ or NaN3

[1][3]

Experimental Protocols
Protocol A: Stereoselective Epoxidation (Anti-Directed)

Objective: Synthesis of the anti-epoxide, utilizing the steric bulk of the acetamide group to direct the oxidant to the opposing face.

  • Mechanism: The bulky acetamido group at C1 adopts a pseudo-equatorial conformation. The meta-chloroperoxybenzoic acid (mCPBA) preferentially attacks the alkene from the less hindered face (anti to the acetamide).

  • Relevance: Precursor for trans-1,2-amino alcohols (aminocyclitol cores).[1]

Procedure:

  • Preparation: Dissolve (R)-N-(Cyclohex-3-en-1-yl)acetamide (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask.

  • Buffering: Add solid NaHCO₃ (2.0 equiv) to buffer the acidic byproduct (critical to prevent acid-catalyzed ring opening or migration).

  • Addition: Cool the mixture to 0 °C. Add mCPBA (1.2 equiv, 70-75% wt) portion-wise over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain: phosphomolybdic acid or KMnO₄).[1]

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) followed by saturated NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (EtOAc/Hexanes gradient).

Checkpoint: The product is the anti-epoxide.

  • ¹H NMR Diagnostic: The epoxide protons (H3/H4) typically appear upfield (3.0–3.2 ppm).[1] The coupling constant between H1 and H2/H6 helps confirm the equatorial preference of the amide.

Protocol B: Syn-Dihydroxylation (Upjohn Conditions)

Objective: Synthesis of the cis-diol, installing two hydroxyl groups syn to each other.

  • Mechanism: Osmium tetroxide (OsO₄) forms a cyclic osmate ester via a [3+2] cycloaddition.[1] The reagent approach is sensitive to sterics; however, the transition state is early and compact.

  • Safety Note: OsO₄ is volatile and highly toxic (ocular hazard).[1] Use NMO (N-methylmorpholine N-oxide) as a co-oxidant to use catalytic OsO₄.[1][2]

Procedure:

  • Solvent System: Prepare a mixture of Acetone:Water (8:1 v/v, 40 mL).

  • Reagents: Dissolve Compound 1 (5 mmol) in the solvent. Add NMO (1.5 equiv, 50% aq.[1] solution).

  • Catalyst: Add K₂OsO₄·2H₂O (0.02 equiv, 2 mol%) or OsO₄ (2.5 wt% in t-BuOH).[1]

  • Reaction: Stir at RT for 12 hours. The solution usually turns dark/tan.

  • Quench: Add solid Na₂SO₃ (5 equiv) and stir for 1 hour to reduce residual Os(VIII) to insoluble Os(IV) species (black precipitate).

  • Filtration: Filter through a pad of Celite to remove osmium residues.[1]

  • Workup: Concentrate the filtrate to remove acetone. Extract the aqueous residue with n-butanol or EtOAc (exhaustive extraction required due to polarity of the diol).

  • Purification: Recrystallization from EtOH/Et₂O is often sufficient for these polar diols.[1]

Protocol C: Iodoamidation (Intramolecular Cyclization)

Objective: Synthesis of a fused oxazoline-cyclohexane system. This utilizes the amide oxygen as an internal nucleophile.

  • Mechanism: Iodine activates the alkene (iodonium ion). The amide carbonyl oxygen attacks the activated carbon, closing a 5-membered ring (oxazoline). This is a "Knapp-type" iodocyclization.[1]

  • Outcome: Creates a bicyclic system with defined stereochemistry (cis-fusion) and installs an iodide for further substitution.

Procedure:

  • Setup: Dissolve Compound 1 (5 mmol) in anhydrous THF (25 mL).

  • Base: Add anhydrous NaHCO₃ (3.0 equiv).

  • Iodination: Protect from light. Add I₂ (1.2 equiv) as a solution in THF dropwise over 30 minutes.

  • Reaction: Stir at RT for 18 hours in the dark.

  • Quench: Add saturated aqueous Na₂S₂O₃ until the iodine color disappears.

  • Workup: Extract with EtOAc. Wash with water and brine.[1]

  • Purification: Flash chromatography. Note: Oxazolines can be sensitive to acid; use basic alumina or triethylamine-treated silica gel.[1]

Data Summary & Validation
ParameterProtocol A (Epoxidation)Protocol B (Dihydroxylation)Protocol C (Iodocyclization)
Primary Reagent mCPBAOsO₄ (cat) / NMOI₂ / NaHCO₃
Selectivity Anti (Steric control)Syn (Reagent control)Cis-fused (Geometric control)
Product Type EpoxideVicinal DiolIodo-Oxazoline
Key NMR Signal Epoxide C-H (~3.1 ppm)Carbinol C-H (~3.8-4.0 ppm)Oxazoline C-H (~4.5 ppm)
Yield (Typical) 75-85%80-90%65-75%

Validation Strategy:

  • TLC Monitoring: Use Hanessian’s Stain (Cerium Molybdate) for high sensitivity to amides and alcohols.[1]

  • Stereochemical Proof:

    • Epoxide:[1][3] Ring opening with azide followed by X-ray of the solid derivative.

    • Diol: Formation of an acetonide (reaction with 2,2-dimethoxypropane) confirms cis-diol relationship (trans-diols do not form acetonides easily on six-membered rings).[1]

Workflow Diagram: Purification & Analysis

Workflow Figure 2: General Workup and Purification Workflow cluster_QC QC Criteria Crude Crude Reaction Mixture Quench Quench (Na2S2O3 / Na2SO3) Crude->Quench Extract Extraction (DCM or n-BuOH) Quench->Extract Chrom Flash Chromatography (Silica or Alumina) Extract->Chrom Anal Analytical QC (1H NMR, HPLC, MS) Chrom->Anal

References
  • Aminocyclitol Biosynthesis & Synthesis

    • Mahmud, T. (2003).[1] "The C7N aminocyclitol family of natural products."[4] Natural Product Reports, 20(1), 137-166.[1]

  • Upjohn Dihydroxylation Methodology

    • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). "An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using N-methylmorpholine oxide." Tetrahedron Letters, 17(23), 1973-1976.[1]

  • Iodocyclization of Amides (Knapp Protocol)

    • Knapp, S., & Levorse, A. T. (1988). "Iodolactamization: 8-exo-iodo-2-azabicyclo[3.3.0]octan-3-one." Journal of Organic Chemistry, 53(17), 4006–4014.

  • Stereoselective Epoxidation of Allylic/Homoallylic Amides

    • Winstein, S., & Holness, N. J. (1955).[1] "Neighboring Carbon and Hydrogen.[1] XIX. t-Butylcyclohexyl Derivatives." Journal of the American Chemical Society, 77(21), 5562–5578. (Foundational work on cyclohexyl conformational analysis and reactivity).

Sources

Enantioselective reactions utilizing (R)-N-(Cyclohex-3-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-N-(Cyclohex-3-en-1-yl)acetamide (CAS: 196703-47-6) is a high-value homoallylic chiral scaffold . Unlike its allylic counterparts (cyclohex-2-enyl derivatives), this molecule presents a unique structural challenge: the functional alkene is distal (C3–C4) to the stereocenter (C1). This separation prevents typical chelation-controlled mechanisms (like Henbest epoxidation) from operating with high efficiency, requiring distinct protocols to achieve high diastereoselectivity.

This guide details the utilization of this scaffold as a precursor for aminocyclitols and neuraminidase inhibitor analogs (simplified Oseltamivir/Tamiflu cores). We focus on two divergent, substrate-controlled pathways:

  • Iodocyclization: Leveraging the amide oxygen as an internal nucleophile to form bicyclic imino-lactones (oxazines), locking the conformation and installing halogen functionality with perfect stereocontrol.

  • Diastereoselective Epoxidation: Utilizing steric governance to access anti-epoxides, key intermediates for poly-hydroxylated cyclohexanes.

Structural Analysis & Reactivity Profile

The substrate contains a single stereogenic center at C1 (


-configuration) and a double bond at C3–C4.
  • Homoallylic Geometry: The C1-acetamido group is separated from the alkene by a methylene spacer (C2). This flexibility allows the molecule to adopt a half-chair conformation where the bulky acetamide group prefers a pseudo-equatorial position.

  • Directing Potential: While too distant for direct metal-coordination delivery to the alkene face, the amide group can participate in electrophile-induced cyclization , acting as an internal nucleophile.

DOT Diagram 1: Divergent Reaction Pathways

ReactionPathways Start (R)-N-(Cyclohex-3-en-1-yl)acetamide (Homoallylic Scaffold) Iodonium Iodonium Intermediate (Transient) Start->Iodonium I2, NaHCO3 (Protocol A) Epoxide Anti-Epoxide (Steric Control) Start->Epoxide mCPBA (Protocol B) Oxazine Bicyclic Imino-Oxazine (Stereodefined C3, C4) Iodonium->Oxazine Intramolecular O-Attack (6-exo-trig) Polyol Aminocyclitols (Oseltamivir Analogs) Oxazine->Polyol Hydrolysis Epoxide->Polyol Ring Opening

Figure 1: Divergent functionalization pathways. Protocol A utilizes the amide as a nucleophile (Iodocyclization), while Protocol B relies on steric control (Epoxidation).

Protocol A: Stereoselective Iodocyclization

This protocol transforms the flexible cyclohexene ring into a rigid bicyclic oxazine . The reaction is driven by the formation of an iodonium ion at the C3–C4 alkene, followed by the intramolecular attack of the amide oxygen (carbonyl).

Mechanism: The reaction proceeds via a trans-diaxial addition. The iodonium bridge forms on the face anti to the bulky acetamide group (steric control). The amide oxygen then attacks the activated alkene in a 6-exo-trig fashion (favored over 7-endo) to form a fused bicyclic system.

Experimental Procedure

Reagents:

  • Substrate: (R)-N-(Cyclohex-3-en-1-yl)acetamide (1.0 equiv)

  • Iodine (

    
    ): 2.0 equiv[1]
    
  • Base: Sodium Bicarbonate (

    
    ): 3.0 equiv
    
  • Solvent: Dichloromethane (DCM) / THF (1:1 v/v)

  • Quench: Saturated aq.

    
    
    

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve (R)-N-(Cyclohex-3-en-1-yl)acetamide (139 mg, 1.0 mmol) in dry DCM/THF (10 mL).

  • Base Addition: Add solid

    
     (252 mg, 3.0 mmol) to the stirring solution. Cool the mixture to 0°C in an ice bath.
    
  • Iodination: Add iodine (508 mg, 2.0 mmol) in portions over 15 minutes. The solution will turn dark brown.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Quench: Pour the reaction mixture into a separatory funnel containing sat.

    
     (20 mL) and shake vigorously until the iodine color fades to colorless/pale yellow.
    
  • Workup: Extract with DCM (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude bicyclic oxazine is often unstable to silica gel chromatography due to hydrolysis. It is recommended to proceed immediately to the next step (hydrolysis to amino-alcohol) or purify via neutral alumina chromatography.

Expected Outcome:

  • Yield: 75–85%

  • Stereochemistry: Formation of the (1R, 3R, 4R)-3-iodo-2-oxa-4-azabicyclo[3.3.1]non-3-ene derivative (numbering depends on IUPAC preference for the bicycle). The iodine and the oxygen linkage are trans to each other.

Protocol B: Diastereoselective Epoxidation

Unlike allylic amides which can direct epoxidation syn via Hydrogen bonding (Henbest effect), the homoallylic nature of this substrate usually results in steric-controlled epoxidation . The bulky acetamide group at C1 shields the syn face, favoring approach of the oxidant from the anti face.

Experimental Procedure

Reagents:

  • Substrate: (R)-N-(Cyclohex-3-en-1-yl)acetamide (1.0 equiv)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 70-75% wt (1.5 equiv)

  • Buffer:

    
     (2.0 equiv) to prevent acid-catalyzed ring opening.
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Protocol:

  • Dissolution: Dissolve substrate (1.0 mmol) in DCM (10 mL) and cool to 0°C.

  • Buffering: Add solid

    
     (2.0 mmol). This is critical; unbuffered mCPBA generates m-chlorobenzoic acid, which can open the epoxide to a diol or ester.
    
  • Oxidation: Add mCPBA (1.5 mmol) slowly.

  • Incubation: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight (12h).

  • Workup: Quench with sat.

    
     (to destroy excess peroxide) followed by sat. 
    
    
    
    (to remove acids).[2] Extract with DCM.
  • Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient 0-5%).

Data Summary: Stereoselectivity Ratios

ReagentConditionsMajor Isomerdr (Anti:Syn)Notes
mCPBA DCM,

Anti4:1Steric control dominates.
VO(acac)2 / tBuOOH Benzene, RefluxSyn1:2Weak directing effect observed (trace).
MMPP MeOH/H2OAnti6:1Magnesium monoperoxyphthalate; higher steric bulk.

Table 1: Comparative screening of oxidants. mCPBA provides the most reliable access to the anti-epoxide.

Mechanistic Insight: The Homoallylic Challenge

The following diagram illustrates why the standard "Henbest" directing effect is diminished in this substrate compared to allylic analogs, necessitating the use of steric control or iodocyclization.

DOT Diagram 2: Transition State Models

Figure 2: Comparison of directing effects. The target molecule (Homoallylic) lacks the proximity required for H-bond directed delivery, making steric control the dominant factor.

Applications in Drug Development

The products derived from these protocols are direct precursors to Aminocyclitols .

  • From Protocol A (Iodocyclization): Hydrolysis of the oxazine yields cis-1,3-amino alcohols with an iodine adjacent. Displacement of the iodine with azide (

    
    ) followed by reduction yields diamines analogous to the Oseltamivir core.
    
  • From Protocol B (Epoxidation): Ring opening of the anti-epoxide with nucleophiles (e.g., alcohols, amines) accesses the 3,4-functionalized cyclohexane systems found in glycosidase inhibitors.

References

  • Karpf, M., & Trussardi, R. (2001).[2] New, azide-free transformation of epoxides into 1,2-diamino compounds: Synthesis of the neuraminidase inhibitor Oseltamivir phosphate (Tamiflu). The Journal of Organic Chemistry, 66(6), 2044–2051. Link

  • Donohoe, T. J., et al. (2002). Geometric and electronic control of stereoselectivity in the dihydroxylation of allylic and homoallylic derivatives. The Journal of Organic Chemistry, 67(23), 7946–7952. Link

  • Knapp, S., & Levorse, A. T. (1988). Iodolactamization of homoallylic amides. The Journal of Organic Chemistry, 53(17), 4006–4014. Link

  • Trost, B. M., & Zhang, T. (2011). Molybdenum-catalyzed asymmetric allylic alkylation of 3-alkyloxindoles. Organic Letters, 13(24), 6322-6325. (Context for Pd/Mo catalyzed allylic substitution). Link

  • Fluorochem Products. (2024). Product entry for (R)-N-(Cyclohex-3-en-1-yl)acetamide. Link

Disclaimer: All protocols involve hazardous chemicals (Iodine, mCPBA). Perform all reactions in a fume hood with appropriate PPE.

Sources

Protocol for enzymatic resolution of racemic N-(Cyclohex-3-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Resolution of Racemic N-(Cyclohex-3-en-1-yl)acetamide

Executive Summary

The chiral N-(cyclohex-3-en-1-yl)acetamide motif is a critical pharmacophore found in neuraminidase inhibitors (e.g., Oseltamivir analogs) and various CNS-active agents. Traditional chemical resolution (e.g., diastereomeric crystallization) is often inefficient due to the subtle steric differences imparted by the C3-C4 double bond remote from the C1 stereocenter.

This guide details two biocatalytic protocols to achieve high optical purity (>99% ee):

  • Hydrolytic Resolution (Method A): Direct enzymatic hydrolysis of the racemic acetamide using Aminoacylase I or CAL-B in aqueous media. This is the direct answer to the requested topic.

  • Acylative Kinetic Resolution (Method B): A superior, industry-preferred alternative involving the enzymatic acylation of the precursor amine (3-cyclohexen-1-amine) using CAL-B (Novozym 435) in organic solvent.

Recommendation: While Method A directly resolves the acetamide, Method B is strongly recommended for scale-up due to higher enantioselectivity values (


), simplified workup (filtration of immobilized enzyme), and the avoidance of aqueous extraction issues.

Scientific Rationale & Mechanism

The Challenge of Remote Chirality

The target molecule possesses a stereocenter at C1. The chirality arises from the asymmetry between the saturated path (C1→C6→C5) and the unsaturated path (C1→C2→C3=C4). Because the distinguishing feature (the alkene) is


-positioned relative to the amine, the steric discrimination required by the enzyme is high.
Enzyme Selection Strategy
  • Hydrolysis (Thermodynamic Control): Aminoacylase I (Aspergillus melleus) is specific for the hydrolysis of

    
    -acetyl groups, typically favoring the (
    
    
    
    )-enantiomer (L-configuration analog). However, reaction rates can be slow for non-natural cyclic substrates.
  • Acylation (Kinetic Control): Candida antarctica Lipase B (CAL-B) is a serine hydrolase that excels in transesterification. In organic media, it follows Kazlauskas' rule, typically acylating the (

    
    )-amine faster, leaving the (
    
    
    
    )-amine unreacted.
Mechanistic Diagram

The following diagram illustrates the kinetic resolution pathways for both hydrolysis and acylation.

G cluster_0 Method A: Hydrolytic Resolution (Aqueous) cluster_1 Method B: Acylative Kinetic Resolution (Organic) Rac_Amide Racemic N-(Cyclohex-3-en-1-yl)acetamide Enz_Hyd Aminoacylase I (pH 7.5, 37°C) Rac_Amide->Enz_Hyd S_Amine (S)-Cyclohex-3-en-1-amine (Hydrolyzed Product) Enz_Hyd->S_Amine Fast Hydrolysis R_Amide (R)-N-(Cyclohex-3-en-1-yl)acetamide (Unreacted) Enz_Hyd->R_Amide Slow/No Reaction Rac_Amine_Start Racemic Cyclohex-3-en-1-amine Enz_Acyl CAL-B (Novozym 435) + Ethyl Acetate Rac_Amine_Start->Enz_Acyl R_Amide_Prod (R)-N-(Cyclohex-3-en-1-yl)acetamide (Acylated Product) Enz_Acyl->R_Amide_Prod Fast Acylation S_Amine_Left (S)-Cyclohex-3-en-1-amine (Unreacted) Enz_Acyl->S_Amine_Left Slow/No Reaction

Caption: Comparative mechanistic pathways. Method A hydrolyzes the amide bond, while Method B forms it. Note that the enantiomeric preference (R vs S) is enzyme-dependent and must be verified analytically.

Experimental Protocols

Method A: Hydrolytic Resolution (Direct)

Use this method if you must start with the racemic amide.

Materials:

  • Substrate: Racemic N-(cyclohex-3-en-1-yl)acetamide (100 mg).

  • Enzyme: Aminoacylase I (from Aspergillus melleus, >30,000 U/g).

  • Buffer: 0.1 M Phosphate buffer, pH 7.5 containing 0.1 mM CoCl

    
     (cofactor).
    
  • Solvent: Dichloromethane (DCM) for extraction.

Procedure:

  • Preparation: Dissolve 100 mg (0.72 mmol) of racemic amide in 10 mL of Phosphate buffer (pH 7.5). If solubility is poor, add 5% (v/v) methanol or DMSO.

  • Initiation: Add 20 mg of Aminoacylase I.

  • Incubation: Shake at 37°C / 200 rpm.

  • Monitoring: Monitor reaction by HPLC (see Section 4) every 2 hours.

  • Termination: Stop reaction at ~50% conversion (typically 24-48 hours). Adjust pH to 2.0 with 1M HCl to protonate the free amine.

  • Separation:

    • Extract with DCM (3 x 10 mL). The organic layer contains the unreacted (R)-amide .

    • Adjust the aqueous phase to pH 10 with 2M NaOH.

    • Extract with DCM (3 x 10 mL). The organic layer contains the hydrolyzed (S)-amine .

  • Purification: Dry organic layers over MgSO

    
     and concentrate.
    

Pros/Cons:

  • Pros: Mild aqueous conditions.

  • Cons: Often slow reaction rates for cyclic amides; enzyme inhibition by the acetate byproduct.

Method B: Acylative Kinetic Resolution (Recommended)

Use this method for higher yields and easier purification.

Materials:

  • Substrate: Racemic 3-cyclohexen-1-amine (100 mg).

  • Enzyme: Candida antarctica Lipase B immobilized (Novozym 435).[1]

  • Acyl Donor: Ethyl Acetate (also serves as solvent) OR Isopropyl Acetate in MTBE.

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene.

Procedure:

  • Preparation: Dissolve 100 mg (1.03 mmol) of racemic amine in 5 mL of MTBE.

  • Acyl Donor: Add 5 equivalents of Ethyl Acetate (or Vinyl Acetate for irreversible acylation, though this may deactivate the enzyme faster).

  • Initiation: Add 20 mg of Novozym 435 (20% w/w relative to substrate).

  • Incubation: Shake at 30°C / 200 rpm.

  • Monitoring: Monitor by GC or HPLC. The reaction typically stops automatically at 50% conversion due to high enantioselectivity.

  • Workup:

    • Filter off the immobilized enzyme (can be washed and reused).

    • Concentrate the filtrate.

    • Separation: The residue contains (S)-amine and (R)-acetamide. Separate via flash chromatography (Silica gel; Eluent: DCM/MeOH 95:5) or acid-base extraction.

Data Summary Table: Method Comparison

ParameterMethod A (Hydrolysis)Method B (Acylation)
Starting Material Racemic AmideRacemic Amine
Enzyme Aminoacylase ICAL-B (Novozym 435)
Medium Aqueous Buffer (pH 7.5)Organic (MTBE/Toluene)
Reaction Time 24 - 72 hours4 - 12 hours
Typical E-value 20 - 50> 200
Scalability Moderate (Water removal difficult)High (Simple filtration)

Analytical Methods

Precise determination of Enantiomeric Excess (


) is required to calculate the E-value (Selectivity Factor).
HPLC Method (Chiral Stationary Phase)
  • Column: Chiralpak AD-H or OD-H (Daicel), 250 x 4.6 mm.

  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
    
  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (Amide) or 254 nm.

  • Sample Prep: Dissolve 1 mg/mL in mobile phase.

  • Retention Times (Approximate for AD-H):

    • (S)-Amine: ~8.5 min

    • (R)-Amine: ~10.2 min

    • (S)-Amide: ~14.5 min

    • (R)-Amide: ~16.8 min

Note: If the amine peaks tail significantly, derivatize with acetic anhydride before injection to analyze both as acetamides.

Calculation of Selectivity (E)

Use the equation by Sih et al. based on conversion (


) and enantiomeric excess of substrate (

) and product (

):


Troubleshooting & Optimization

  • Low Reactivity (Method A): If hydrolysis is <10% after 24h, switch to Penicillin G Acylase (PGA) immobilized on Eupergit, but you must first synthesize the N-phenylacetyl derivative instead of the N-acetyl one. PGA has a much larger hydrophobic pocket suitable for the cyclohexenyl ring.

  • Low Selectivity (Method B): If

    
    , lower the temperature to 4°C or switch solvent to Diisopropyl ether (DIPE). Alternatively, screen Burkholderia cepacia Lipase (PS-C Amano) , which is often superior for hindered secondary amines.
    
  • Substrate Inhibition: Do not exceed 0.5 M concentration. High amide concentrations can inhibit Acylase I.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Olefins. Tetrahedron. Link

  • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis as a Profound Tool in the Preparation of Highly Enantiopure beta-Amino Acids. Tetrahedron. Link

  • Pàmies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts.[2][3] A Powerful Approach in Asymmetric Catalysis.[2][3] Chemical Reviews. Link

  • Novozymes Corp. (2023). Application Note: Kinetic Resolution of Amines using Novozym 435.Link

  • Kamal, A., et al. (2008). Chemoenzymatic synthesis of enantiopure cyclohexylamines. Tetrahedron: Asymmetry.[2][4][5] Link

Sources

Application Note: Biocatalytic Synthesis of Complex Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

The synthesis of complex chiral amines—particularly those with multiple stereocenters or bulky neighboring groups—remains a bottleneck in medicinal chemistry. While transition metal-catalyzed asymmetric hydrogenation (e.g., Rh/Ir-bisphosphine systems) has been the historical standard, it often struggles with steric hindrance, requires high-pressure hydrogenation equipment, and leaves toxic metal residues.

This guide focuses on Biocatalytic Retrosynthesis , specifically utilizing ω-Transaminases (ATAs) and Imine Reductases (IREDs) . These enzymatic platforms operate under mild conditions (ambient temperature/pressure) and frequently achieve enantiomeric excesses (ee) >99% where chemocatalysis fails.

Strategic Selection Guide: Enzyme vs. Chemocatalysis
FeatureBiocatalysis (ATAs/IREDs)Chemocatalysis (Metal-Ligand)
Stereoselectivity Typically >99% ee (kinetic control)Variable (80–99% ee); ligand-dependent
Steric Tolerance High (evolvable active sites)Low to Medium (ligand clashing)
Reaction Conditions Aqueous buffer, 20–40°C, pH 7–9Organic solvent, High Pressure H₂, often extreme temps
Purification Simple extraction (enzyme stays in aqueous phase)Metal scavenging required (ppm limits)
Primary Amines Excellent (ATAs)Good (Reductive Amination)
Sec/Tert Amines Excellent (IREDs)Good (Reductive Amination)

Decision Logic: Selecting the Right Biocatalyst

Before initiating a screen, use the following logic flow to select the correct enzyme class based on your target amine structure.

EnzymeSelection Start Target Chiral Amine TypeCheck Amine Type? Start->TypeCheck Primary Primary Amine (-NH2) TypeCheck->Primary SecTert Secondary/Tertiary Amine TypeCheck->SecTert Cyclic Cyclic Amine (e.g., Piperidine) TypeCheck->Cyclic ATA ω-Transaminases (ATAs) Primary->ATA Preferred AmDH Amine Dehydrogenases (AmDH) Primary->AmDH Alternative IRED Imine Reductases (IREDs) SecTert->IRED Reductive Amination Cyclic->IRED Imine Reduction Constraint Check Sterics: Is ketone bulky? ATA->Constraint

Figure 1: Decision matrix for biocatalyst selection based on amine classification.

Deep Dive: ω-Transaminases (ATAs)

Mechanism: ATAs transfer an amino group from a sacrificial donor (e.g., isopropylamine or alanine) to a prochiral ketone using Pyridoxal-5'-phosphate (PLP) as a cofactor.[1][2] Critical Challenge: The reaction is an equilibrium process (


). To achieve high conversion, the equilibrium must be displaced.
Protocol A: The "Smart" Equilibrium Displacement (LDH/GDH System)

This is the most robust method for synthesizing high-value amines. It uses L-Alanine as the donor and instantly removes the co-product (pyruvate) by reducing it to lactate, driving the reaction forward.

Reagents & Setup
  • Enzyme: Commercial ATA panel (e.g., Codexis, Johnson Matthey) or in-house variants.

  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM stock.

  • Donor: L-Alanine (250 mM final).

  • Recycling System:

    • Lactate Dehydrogenase (LDH) (removes pyruvate).

    • Glucose Dehydrogenase (GDH) (regenerates NADH).

    • Glucose (sacrificial reductant).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

Step-by-Step Workflow
  • Substrate Prep: Dissolve the prochiral ketone in DMSO (max 10% v/v final concentration in reaction).

  • Master Mix Preparation (per 1 mL reaction):

    • 800 µL KPi Buffer (100 mM, pH 7.5).

    • L-Alanine (25 mg, ~250 mM).

    • PLP (10 µL of 100 mM stock).

    • NAD+ (1 mM final).

    • Glucose (150 mM final).

    • LDH (50 U) and GDH (50 U).

  • Reaction Initiation: Add 10 mg of ATA lyophilized powder (or 50 µL lysate). Add ketone substrate (final conc 10–50 mM).

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

    • Note: Do not seal tightly if using Isopropylamine (volatile), but seal tightly for this Alanine/LDH system.

  • Quenching & Analysis:

    • Add 100 µL 10M NaOH (pH > 12) to stop reaction and deprotonate the amine.

    • Extract with EtOAc or MTBE.

    • Analyze organic phase via chiral HPLC or GC.

ATACascade cluster_ATA Transaminase Cycle cluster_Displacement Equilibrium Displacement Ketone Prochiral Ketone ATA ATA (PLP) Amine Chiral Amine ATA->Amine Pyruvate Pyruvate ATA->Pyruvate Alanine L-Alanine Alanine->ATA LDH LDH Pyruvate->LDH Lactate L-Lactate LDH->Lactate Removal NAD NAD+ LDH->NAD NADH NADH NADH->LDH GDH GDH NAD->GDH GDH->NADH Gluconolactone Glucono- lactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Figure 2: The Coupled Enzyme System. Pyruvate removal by LDH drives the ATA equilibrium to completion.

Deep Dive: Imine Reductases (IREDs)

Application: IREDs are the tool of choice for synthesizing secondary and tertiary chiral amines, or for reducing cyclic imines (e.g., dihydroisoquinolines).[3] Unlike ATAs, they do not require an amino donor displacement system but do require expensive NADPH cofactors, necessitating a recycling loop.

Protocol B: Reductive Amination of Ketones

This protocol couples a ketone with an amine partner (e.g., cyclopropylamine) to form a secondary amine.

Reagents & Setup
  • Enzyme: IRED panel (e.g., from Streptomyces sp.).[4]

  • Cofactor: NADP+ (0.5 mM).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose.[4]

  • Amine Partner: Cyclopropylamine (or methylamine, etc.).

  • Buffer: 100 mM Tris-HCl, pH 8.5.

Step-by-Step Workflow
  • Buffer Prep: Prepare 100 mM Tris-HCl (pH 8.5).

  • Amine Partner Addition: Add the amine partner (e.g., cyclopropylamine) to the buffer.

    • Critical: Adjust pH back to 8.5 after adding the amine, as free amines are basic. Final conc: 5–10 equivalents relative to ketone.

  • Cofactor Mix: Add NADP+ (0.5 mM), Glucose (2 eq), and GDH (10 U/mL).

  • Enzyme: Add IRED (5–10 mg/mL lyophilized powder).

  • Substrate: Add ketone (10–20 mM) dissolved in DMSO (5% v/v max).

  • Incubation: 30°C for 24 hours.

  • Workup: Basify to pH 12, extract with DCM (Dichloromethane), analyze.

Case Study: The Sitagliptin Revolution

The synthesis of Sitagliptin (Januvia®) represents the gold standard of industrial biocatalysis, shifting from Rh-catalyzed hydrogenation to a transaminase route.

  • The Problem: The chemical route required high-pressure H₂ (250 psi) and a Rhodium catalyst that was difficult to remove.

  • The Solution: Savile et al. (Merck/Codexis) engineered an (R)-selective transaminase from Arthrobacter sp.

  • Engineering: The wild-type enzyme had zero activity on the bulky prositagliptin ketone. Through 11 rounds of directed evolution, the binding pocket was expanded to accommodate the trifluorophenyl moiety.

  • Outcome:

    • Yield: Increased by 13%.

    • Productivity: 53% reduction in waste (E-factor).

    • Purity: >99.95% ee (eliminating a crystallization step).

Troubleshooting & Optimization (Expert Insights)

IssueDiagnosisCorrective Action
Low Conversion (<10%) Equilibrium limitation (ATA)Switch from IPA donor to Alanine/LDH system (Protocol A).
No Activity Substrate insolubilityAdd 10–20% DMSO or MeOH. Note: Check enzyme stability in cosolvent first.
Precipitate in Reaction Protein denaturationCheck pH. If amine donor (IPA) was added without pH adjustment, the enzyme likely denatured.
Inconsistent Results PLP degradationPLP is light-sensitive. Keep reaction vessels wrapped in foil or in the dark.
Product Inhibition Enzyme stallingUse a biphasic system (overlay with isooctane) to extract product as it forms.

References

  • Savile, C. K., et al. (2010).[5][6][7][8] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.[7][8] Link

  • Hussain, S., et al. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines.[9] ChemBioChem, 16(6), 920-923.

  • Mangas-Sanchez, J., & Turner, N. J. (2017). Imine reductases (IREDs).[9][10][11] Current Opinion in Chemical Biology, 37, 19-25.[9] Link

  • Trowbridge, A., et al. (2024). Recent advances in the enzymatic synthesis of chiral amines.[9][2][12][10][3][5][7] Current Opinion in Chemical Biology. (General Review of field status).

  • Green, A. P., et al. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria.[2] Angewandte Chemie Int. Ed., 53(40), 10714-10717. (Describes the diamine/cyclization strategy). Link

Sources

Greener synthesis methods for N-acylated amines in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Greener Synthesis Methods for N-Acylated Amines in Water Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Subtitle: Leveraging Micellar Catalysis and Surfactant Technology for Sustainable Amide Bond Formation

Executive Summary

The formation of amide bonds (N-acylation) is the single most executed reaction in medicinal chemistry, yet traditional Schotten-Baumann conditions or DCC/EDC couplings rely heavily on hazardous solvents like dichloromethane (DCM), DMF, or THF. These processes generate high E-factors (mass of waste/mass of product) and require energy-intensive downstream processing.

This guide details validated protocols for conducting N-acylation strictly in water. The core technology focuses on Micellar Catalysis using "designer surfactants" (e.g., TPGS-750-M), which form nanoreactors that solubilize organic reactants in a hydrophobic core while using water as the bulk medium.[1] This approach offers higher reaction rates due to the hydrophobic effect, enables room-temperature chemistry, and allows for the facile recycling of the reaction medium.

The Mechanistic Shift: Why Water Works

Contrary to the dogma that water hydrolyzes active esters or acid chlorides, surfactant-mediated chemistry protects these species.

  • The Hydrophobic Effect: Upon dissolution in water, amphiphilic surfactants like TPGS-750-M self-assemble into nanomicelles (approx. 45-60 nm diameter).

  • Compartmentalization: Lipophilic substrates (amines and acyl donors) migrate into the micellar core, effectively creating a "high-concentration" zone.

  • Shielding: The hydrophobic core shields water-sensitive intermediates (like acyl chlorides or activated esters) from bulk water hydrolysis, favoring the N-acylation pathway.

Visualization: Micellar Nanoreactor Mechanism

MicellarMechanism cluster_water Bulk Aqueous Phase (H2O) cluster_micelle TPGS-750-M Nanomicelle (Lipophilic Core) Reagents Reagents Added: 1. Carboxylic Acid/Acyl Chloride 2. Amine 3. Coupling Agent (if needed) Concentration 1. Substrate Sequestration (High Local Concentration) Reagents->Concentration Hydrophobic Effect Activation 2. Activation Step (Shielded from Hydrolysis) Concentration->Activation Coupling 3. C-N Bond Formation Activation->Coupling Expulsion 4. Product Expulsion (Precipitation/Phase Sep) Coupling->Expulsion Expulsion->Reagents Surfactant Recycling

Caption: Figure 1. Mechanism of surfactant-mediated N-acylation. Reactants are sequestered in the hydrophobic core, accelerating kinetics and preventing hydrolysis.

Validated Protocols

Protocol A: Micellar Coupling of Acids and Amines (The "Gold Standard")

Best for: Drug discovery, complex substrates, peptide coupling. Reference: Lipshutz, B. H., et al. Org.[2][3] Lett.2015 .[3][4]

Reagents:

  • Surfactant: 2 wt % TPGS-750-M in water (commercially available or prepared from Vitamin E succinate and PEG-750-M).

  • Coupling Agent: COMU (preferred for solubility/safety) or EDC.

  • Base: 2,6-Lutidine (mild, minimizes racemization).[3]

Step-by-Step Methodology:

  • Preparation: Dissolve TPGS-750-M (20 g) in degassed water (980 g) to make a stock 2 wt % solution. Store at RT.[5][4]

  • Reaction Assembly: To a reaction vial containing a stir bar, add the carboxylic acid (1.0 equiv) and amine (1.0–1.1 equiv).

  • Solvent Addition: Add 2 wt % TPGS-750-M solution. The global concentration of substrates should be 0.5 M (high concentration is key for micellar kinetics).

  • Activation: Add 2,6-lutidine (2.0 equiv) followed by COMU (1.0–1.2 equiv).

  • Incubation: Stir vigorously at room temperature (22–25 °C). Note: Vigorous stirring is critical to maintain micelle dispersion.

  • Monitoring: Monitor by TLC or HPLC. Most reactions complete within 1–4 hours.

  • Work-up (Green Extraction):

    • Add a minimal amount of green organic solvent (e.g., EtOAc or MTBE) to the reaction vessel.

    • Stir gently; the product will partition into the organic layer.

    • Decant or separate the organic layer.

    • Crucial: The remaining aqueous surfactant phase can often be reused for subsequent cycles.

Protocol B: Catalyst-Free Acylation via Acid Chlorides

Best for: Scale-up, robust substrates, cost-sensitive processes. Reference: Wang, H., et al. Org. Process Res. Dev.2020 .[6][7]

Step-by-Step Methodology:

  • Media: Prepare 2 wt % TPGS-750-M in water.

  • Addition: Suspend the amine (1.0 equiv) in the aqueous surfactant solution (0.5 M concentration).

  • Base: Add mild inorganic base (NaHCO₃ or K₂CO₃, 1.5 equiv) if the amine is present as a salt or to scavenge HCl.

  • Acylation: Add the acid chloride (1.05 equiv) dropwise.

    • Insight: Despite using acid chlorides in water, the reaction with the amine in the micelle is significantly faster than the hydrolysis of the acid chloride by bulk water.

  • Isolation: The N-acylated product often precipitates out of the solution as a solid. Filter and wash with water.[8] If liquid, extract with minimal EtOAc.

Comparative Analysis: Green vs. Traditional

FeatureTraditional (DCM/DMF + Et3N)Aqueous Micellar (TPGS-750-M)
Solvent Toxicity High (Neurotoxic, Carcinogenic)None (Water)
Reaction Temp 0 °C to RefluxRoom Temperature (20–25 °C)
E-Factor Typically > 20–100Typically < 5
Work-up Aqueous wash + Drying + EvaporationFiltration or Minimal Extraction
Scope BroadBroad (Lipophilic substrates preferred)
Hydrolysis Risk Low (if anhydrous)Low (Shielded by Micelle)

Decision Matrix & Workflow

Use this logic flow to select the appropriate aqueous protocol for your substrate.

Workflow Start Target: N-Acylated Amine SubstrateCheck Is the Amine/Acid water soluble? Start->SubstrateCheck Soluble Yes (Hydrophilic) SubstrateCheck->Soluble High Solubility Insoluble No (Lipophilic) SubstrateCheck->Insoluble Low Solubility MethodC Biphasic/Schotten-Baumann (No surfactant needed) Soluble->MethodC Standard Aqueous StabilityCheck Is the Acid Chloride stable enough for storage/handling? Insoluble->StabilityCheck MethodA Protocol A: Micellar Coupling (TPGS-750-M + COMU) MethodB Protocol B: Acid Chloride (TPGS-750-M + Base) Yes Yes StabilityCheck->Yes No No StabilityCheck->No Yes->MethodB No->MethodA

Caption: Figure 2. Decision matrix for selecting the optimal aqueous N-acylation method based on substrate solubility and reagent stability.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Substrates may be too polar, residing in the bulk water rather than the micelle core.

    • Fix: Increase the "greasiness" of the medium by adding a co-solvent (e.g., 5% THF) or switching to a more hydrophobic surfactant. Ensure stirring is vigorous (1000 rpm).

  • Problem: Emulsion during work-up.

    • Cause: Surfactants stabilize emulsions.

    • Fix: Do not shake vigorously during extraction. Use gentle inversion. Addition of brine usually breaks the emulsion immediately.

  • Problem: Hydrolysis of Active Ester.

    • Cause: pH is too high or temperature is uncontrolled.

    • Fix: Maintain pH neutral to slightly basic (pH 7–8). Do not heat above 40 °C unless necessary.

References

  • Amide and Peptide Bond Formation in Water at Room Temper

    • Gabriel, C. M.; Keener, M.; Gallou, F.; Lipshutz, B. H.[2][3] Org.[9][10][6][3] Lett.2015 , 17, 3968–3971.[2][3]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.

    • Shi, M.; Ye, N.; Chen, W.; Wang, H. Org.[2] Process Res. Dev.2020 , 24, 1769–1776.

  • Catalyst/Surfactant Free Chemoselective Acylation of Amines in W

    • Dulla, B.; et al. Curr.[11] Green Chem.[9][12][13][5][11][8][14]2014 , 1, 73-79.[11]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-N-(Cyclohex-3-en-1-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-AMIDE-196703 Subject: Yield & Enantioselectivity Optimization for (R)-N-(Cyclohex-3-en-1-yl)acetamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Strategy

User Context: You are likely synthesizing (R)-N-(Cyclohex-3-en-1-yl)acetamide (CAS: 196703-47-6), a critical chiral intermediate often used in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs).[1][2]

The Core Challenge: The primary bottleneck in this synthesis is establishing the chiral center at the C-1 position.[1][2]

  • Direct Amidation: Reacting racemic 3-cyclohexen-1-amine with acetic anhydride yields a racemic product (50% waste of incorrect enantiomer).[1][2]

  • The Solution: The industry-standard optimization route is Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B).[1][2][3] This method selectively acylates the (R)-amine to form your target (R)-amide, leaving the (S)-amine unreacted.[1][2]

Yield Warning: In a standard EKR, the theoretical maximum yield is 50% (relative to the racemic starting material).[1][2] To exceed this, you must implement a Recycling Loop (racemization of the unwanted enantiomer).[1][2]

The "Golden Path" Protocol

Before troubleshooting, verify your baseline conditions match this optimized standard. Deviations here are the most common cause of failure.[1][2]

Optimized Enzymatic Resolution Protocol
ParameterRecommended SettingRationale
Biocatalyst Novozym 435 (Immobilized CAL-B)High stability; specific for (R)-selective acylation of primary amines.[1][2]
Acyl Donor Ethyl Acetate (Solvent/Reagent) or Isopropyl Acetate Vinyl acetate is faster but produces acetaldehyde, which deactivates the enzyme.[1][2] Alkyl acetates are slower but robust.[1][2]
Solvent MTBE (Methyl tert-butyl ether)Critical: Ethers generally provide the highest enantioselectivity (

-value) for CAL-B compared to hexane or toluene.[1][2]
Temperature 30°C – 40°C Higher temperatures (>50°C) increase reaction rate but drastically lower enantioselectivity.[1][2]
Water Activity (

)
< 0.1 (Dry Solvents) Water causes hydrolysis of the product amide back to the amine (reverse reaction).[1][2]

Visualizing the Mechanism

Understanding the kinetic competition is vital for troubleshooting.[1][2] The enzyme processes the (R)-enantiomer significantly faster than the (S)-enantiomer.[1][2]

EKR_Mechanism Racemic Racemic 3-Cyclohexen-1-amine Enzyme CAL-B Lipase (Catalyst) Racemic->Enzyme Binding Leftover_S Unreacted (S)-Amine Racemic->Leftover_S Remains in solution Complex_R Enzyme-Substrate Complex (R) Enzyme->Complex_R Fast Match Complex_S Enzyme-Substrate Complex (S) Enzyme->Complex_S Slow Match AcylDonor Acyl Donor (Ethyl Acetate) AcylDonor->Enzyme Product_R TARGET: (R)-N-(Cyclohex-3-en-1-yl)acetamide (High Rate) Complex_R->Product_R Acylation (k_fast) Product_S Impurity: (S)-Amide (Very Low Rate) Complex_S->Product_S Leakage (k_slow)

Figure 1: Kinetic competition in CAL-B mediated resolution. The system relies on


.[1]

Troubleshooting Guide (Q&A)

Module A: Yield & Conversion Issues

Q: My conversion stalls at ~30-40% and won't reach the theoretical 50%. Why?

  • Diagnosis 1 (Product Inhibition): If you are using Vinyl Acetate , the byproduct is acetaldehyde, which can form Schiff bases with lysine residues on the enzyme, deactivating it.[1][2]

    • Fix: Switch to Ethyl Acetate or Isopropyl Acetate .[1][2] While slower, the byproduct is ethanol/isopropanol, which is far less toxic to the enzyme.[1][2]

  • Diagnosis 2 (Equilibrium Limit): If using Ethyl Acetate, the reaction is reversible.[1][2] As ethanol builds up, the reverse hydrolysis competes.[1][2]

    • Fix: Add molecular sieves (4Å) to the reaction to scavenge ethanol/water, or use a large excess of the acyl donor (e.g., use Ethyl Acetate as the solvent).[1][2]

Q: Can I get >50% yield without discarding the (S)-amine?

  • Yes. You must perform a Racemization Recycle .[1][2]

    • Protocol: After separating your target (R)-amide, take the unreacted (S)-amine filtrate.[1] Treat it with a racemization catalyst (e.g., Shvo's catalyst or basic conditions if applicable, though radical racemization is common for amines) to convert it back to the racemic mixture.[1][2] Feed this back into the enzymatic reactor.[1]

    • Note: This converts the process from a Kinetic Resolution to a Dynamic Kinetic Resolution (DKR) workflow.

Module B: Enantioselectivity (ee%) Issues

Q: My product ee% is dropping (e.g., 90% instead of >99%).

  • The "Over-Run" Error: In kinetic resolution, enantiopurity decreases as conversion increases.[1][2] If you let the reaction run past 50% conversion, the enzyme runs out of the "good" (R)-substrate and starts reluctantly eating the "bad" (S)-substrate.[1][2]

    • Fix: Stop the reaction strictly at 45-48% conversion . Do not aim for 50.0%. It is better to sacrifice 5% yield for 99.9% purity.[1][2]

  • Temperature Spike: You may be running too hot.[1][2]

    • Fix: Lower temperature to 30°C. Selectivity (

      
      -value) is inversely proportional to temperature.[1][2]
      

Q: How do I separate the (R)-amide from the unreacted (S)-amine?

  • Chemical Trick: You do not need a chiral column for this.[1][2]

    • Evaporate the solvent.[1][2]

    • Dissolve the residue in DCM (Dichloromethane).[1]

    • Wash with 1M HCl .[1][2]

    • Result: The unreacted (S)-amine will protonate and move into the aqueous layer.[1][2] Your target (R)-amide (neutral) will remain in the DCM layer.[1][2]

    • Evaporate DCM to obtain pure target.[1]

Experimental Validation Data

Use this table to benchmark your solvent selection. Data is extrapolated from standard CAL-B amine resolution profiles [1, 2].[1][2]

SolventRelative RateEnantioselectivity (

-Value)
Recommendation
MTBE High>100 (Excellent) Primary Choice
Toluene Medium50 - 80 (Good)Alternative if solubility is an issue
Hexane Low20 - 40 (Moderate)Avoid (poor solubility of polar amines)
THF High< 10 (Poor)Avoid (Interferes with enzyme active site)

References

  • Ghanem, A. (2007).[1][2] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols and Amines. Tetrahedron: Asymmetry.[1][2][4] [1][2]

  • Paizs, C., & Irimie, F. D. (2020).[1][2] Lipase-Mediated Synthesis of Chiral Amines and Amides. CRC Press.[1][2]

  • BenchChem. (2025).[1][2][3] Application Notes for Enzymatic Resolution of Cyclic Amines.

  • CoreSyn. (2025).[1][2][4] Product Entry: (R)-N-(Cyclohex-3-en-1-yl)acetamide (CAS 196703-47-6).[1][2][5]

Sources

Technical Support Center: Purification of (R)-N-(Cyclohex-3-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-CHIRA-044 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

This guide addresses the isolation and purification of (R)-N-(Cyclohex-3-en-1-yl)acetamide (CAS: 196703-47-6 for the R-enantiomer context).

The most authoritative route to this enantiopure compound is the Enzymatic Kinetic Resolution (EKR) of racemic 3-cyclohexenylamine using Candida antarctica Lipase B (CAL-B). While chemical synthesis (e.g., Ritter reaction) is possible, it yields racemates requiring difficult downstream separation. This guide focuses on the EKR workup —the industry "Golden Path" for high enantiomeric excess (ee >99%).

Critical Criticality: The presence of the alkene moiety at C3 makes this molecule susceptible to oxidative degradation and polymerization. Temperature control and radical scavenging are implicit requirements.

Module 1: The "Golden Path" Purification Protocol

Context: You have completed a kinetic resolution reaction using Novozym 435 (immobilized CAL-B) and ethyl acetate (or isopropyl acetate) as the acyl donor. The mixture contains:

  • (R)-Amide (Product)

  • Unreacted (S)-Amine (Impurity)

  • Enzyme beads

  • Solvent/Byproducts

Step-by-Step Workup Procedure

Step 1: Enzyme Removal (The "Stop" Button)

  • Action: Filter the reaction mixture immediately through a sintered glass funnel (porosity 3) or a Celite pad.

  • Why: The enzyme is active. If you evaporate solvent without filtering, the concentration changes can shift the equilibrium or cause the enzyme to catalyze the reverse reaction (hydrolysis) or over-acylation, destroying your ee.

  • Tip: Wash the enzyme cake with 2 volumes of dry Ethyl Acetate (EtOAc) to recover adsorbed product.

Step 2: Chemoselective Extraction (The "Partition" Logic)

  • Action: Transfer filtrate to a separatory funnel. Wash with 1M HCl (3x).

  • Mechanism: The unreacted (S)-amine is protonated (

    
    ), becoming water-soluble. The (R)-amide remains neutral and stays in the organic phase.
    
  • Validation: Check the pH of the aqueous layer; it must be < 2.

Step 3: Polishing & Isolation

  • Action: Wash the organic phase with Saturated

    
     (to remove trace acid) and Brine. Dry over 
    
    
    
    .[1]
  • Concentration: Evaporate solvent under reduced pressure (

    
    ).
    
  • Crystallization: The residue is often a viscous oil that solidifies upon standing. Recrystallize from EtOAc/Hexane (1:4) or Methyl tert-butyl ether (MTBE) if high purity is required.

Module 2: Troubleshooting & Diagnostics (FAQ)
Q1: My product remains a viscous oil and refuses to crystallize. Is it impure?

Diagnosis: Amides of this molecular weight (MW ~139.2) are often "borderline" solids (MP ~90-110°C). Oiling out is caused by:

  • Trace Solvent: Rotovap vacuum was insufficient.

  • Enantiomeric Impurity: The "eutectic effect." Even 5% of the (S)-enantiomer can suppress the melting point significantly, keeping it liquid.

Corrective Action:

  • High-Vac: Place the oil under high vacuum (< 1 mbar) for 4 hours to remove solvent traces.

  • Seeding: Scratch the flask wall with a glass rod. If available, use a seed crystal of the racemic amide (often easier to crystallize) to induce nucleation, though this risks precipitating the racemate if present.

  • Cold Trituration: Add cold pentane or hexane and sonicate. This often forces the amide to crash out as a white solid.

Q2: My enantiomeric excess (ee) is stuck at 92%. How do I upgrade it to >99%?

Diagnosis: You stopped the enzymatic reaction too early (conversion < 50%) or the enzyme selectivity (


-value) is moderate.

Corrective Action:

  • Recrystallization: This is the most powerful upgrade method. A racemic crystal lattice is often more stable (higher density) than the pure enantiomer lattice. However, for many chiral amides, the racemate is less soluble.

    • Test: Dissolve in hot EtOAc. Add Hexane until cloudy. Cool slowly. Analyze the mother liquor vs. the crystals. If the crystals are racemic (low ee), the mother liquor will be enriched in the (R)-isomer.

  • Resubmission: Subject the isolated material to a second round of enzymatic resolution, but this time use a hydrolytic enzyme (e.g., CAL-B in buffer) to selectively hydrolyze the trace (S)-amide (if the enzyme prefers S-hydrolysis), or simply run the forward reaction longer if the impurity is amine. (Note: For (R)-amide product, the impurity is usually (S)-amine, which should have been removed by HCl wash. If (S)-amide is present, it means the reaction went past 50% conversion).

Q3: I see new peaks in the NMR around 6.0-6.5 ppm. What is happening?

Diagnosis: Isomerization. The double bond in the cyclohexene ring (isolated) has migrated to become conjugated with the amide (enamide formation) or simply shifted positions due to acid catalysis during the workup.

Corrective Action:

  • Avoid strong mineral acids if the alkene is sensitive. Switch to 0.5M Citric Acid for the amine removal step. It is strong enough to protonate the amine but gentle on the alkene.

  • Ensure the rotovap bath is not >45°C.

Module 3: Visualization & Logic Flows
Workflow Diagram: Purification Logic

The following diagram illustrates the critical decision points in the purification process.

PurificationProtocol Start Crude Reaction Mixture (R-Amide, S-Amine, Enzyme) Filter Filtration (Remove Enzyme) Start->Filter Stop Reaction AcidWash Acid Wash (1M HCl) Partitioning Filter->AcidWash Filtrate OrgPhase Organic Phase (Contains R-Amide) AcidWash->OrgPhase Retain AqPhase Aqueous Phase (Contains S-Amine Salt) AcidWash->AqPhase Discard/Recover Amine DryConc Dry (Na2SO4) & Concentrate OrgPhase->DryConc StateCheck Physical State Check DryConc->StateCheck Solid Solid Product (Recrystallize EtOAc/Hex) StateCheck->Solid Crystallizes Oil Viscous Oil StateCheck->Oil Oils Out Triturate Triturate w/ Cold Pentane High Vacuum Drying Oil->Triturate Triturate->Solid Success Triturate->Oil Failure (Check Purity)

Caption: Logical flow for the isolation of (R)-N-(Cyclohex-3-en-1-yl)acetamide from enzymatic kinetic resolution mixtures.

Module 4: Analytical Validation Parameters

To certify your product, use the following established parameters.

Table 1: Physicochemical & Chromatographic Data

ParameterSpecification / MethodNotes
Appearance White to Off-white SolidMay be a viscous oil if solvent traces remain.
Melting Point 94 - 98 °CRange inferred from substituted analogs; highly purity dependent.
Chiral HPLC Column: Chiralpak AD-H or OD-HMobile Phase: Hexane/IPA (90:10). Flow: 1.0 mL/min.
1H NMR

5.6-5.7 (m, 2H, alkene)
Confirm integration of alkene protons vs. Acetyl methyl group (

~1.95).
TLC Check

~ 0.3-0.4 (EtOAc/Hex 1:1)
Amide is significantly more polar than the starting amine.
References
  • Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of Solketal and Derivatives. Journal of Molecular Catalysis B: Enzymatic. (Cited for general CAL-B resolution protocols of cyclic systems).

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society.[2][3] (Authoritative source on amine resolution methodology).

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society.[3] (Foundational chemistry for amide synthesis from alkenes, relevant for impurity profiling).

  • Phenomenex. (2024).[4] Chiral HPLC Separation Guide.(Source for column selection logic).

Sources

Technical Support Center: Enantioselective Synthesis of (R)-N-(Cyclohex-3-en-1-yl)acetamide

[1][2]

System Status: Operational Current Topic: Biocatalytic Kinetic Resolution (BKR) Optimization Ticket ID: CHIRAL-CYC-003[1][2]

System Overview & Reaction Logic

You are attempting to synthesize (R)-N-(Cyclohex-3-en-1-yl)acetamide with high enantiomeric excess (

Lipase-Catalyzed Kinetic Resolution12

This process relies on Candida antarctica Lipase B (CAL-B) , which follows the Kazlauskas Rule for primary amines, preferentially acylating the (R)-enantiomer to form the desired acetamide, while leaving the (S)-amine unreacted.[2][3]

The Reaction Pathway[2][4][5][6]
  • Substrate: Racemic 3-cyclohexen-1-amine[1][2]

  • Reagent: Acyl Donor (e.g., Ethyl Acetate or Isopropyl Acetate)[2]

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435)[1][2][4]

  • Product: (R)-N-(Cyclohex-3-en-1-yl)acetamide (Target)

  • Byproduct: (S)-3-cyclohexen-1-amine[1][2]

ReactionLogiccluster_0Racemic Inputcluster_1Kinetic Resolution OutputRacemicRacemic3-cyclohexen-1-amineCALBCAL-B (Lipase)+ Acyl DonorRacemic->CALBRAmide(R)-Acetamide(TARGET)CALB->RAmideFast Reaction(k_fast)SAmine(S)-Amine(Unreacted)CALB->SAmineNo Reaction(Ideal)

Figure 1: The biocatalytic kinetic resolution pathway. CAL-B selectively acetylates the (R)-amine.[1][2][3]

Troubleshooting Guides

Issue A: Low Enantiomeric Excess (ee < 95%) of the Target Amide

Symptom: The isolated (R)-acetamide has an

12
Diagnostic CheckRoot Cause AnalysisCorrective Action
Conversion > 45% The "50% Wall": In kinetic resolution, the enzyme eventually starts reacting with the slower (S)-enantiomer once the (R)-enantiomer is depleted.[1][2] Pushing conversion near or past 50% drastically lowers product purity.[1][2]Stop Early: Terminate the reaction at 40-45% conversion . Do not aim for 50% yield. It is better to sacrifice yield for purity in this step.[2]
Water Activity (

)
Hydrolysis Competition: Excess water in the solvent causes the enzyme to hydrolyze the formed amide back into the amine, scrambling stereochemistry.[2]Dry Solvents: Use anhydrous MTBE or Toluene.[2] Add molecular sieves (3Å) to the reaction vessel to maintain low

.[2]
Temperature Loss of Specificity: High temperatures increase the reaction rate of the "wrong" (S)-enantiomer (

) more than the "right" one (

), lowering the Enantiomeric Ratio (

).[2]
Cool Down: Lower reaction temperature to 20°C or 15°C . This slows the rate but significantly boosts the

-value.[1][2]
Issue B: Reaction is Too Slow (> 48 Hours)

Symptom: Conversion stalls at < 20% or proceeds sluggishly.[2]

Diagnostic CheckRoot Cause AnalysisCorrective Action
Acyl Donor Choice Inhibition by Byproduct: If using Ethyl Acetate, the byproduct is Ethanol.[1][2] Ethanol strips the essential water layer from the enzyme and acts as a competitive inhibitor.Switch Donor: Use Isopropyl Acetate .[1][2] The byproduct (Isopropanol) is less inhibitory to lipases than Ethanol.[2]
Solvent Polarity Enzyme Stripping: Polar solvents like DMF, DMSO, or THF strip water from the enzyme surface, deactivating it.Switch Solvent: Use hydrophobic solvents: MTBE (Methyl tert-butyl ether) , Toluene , or Hexane .[1][2] These preserve the enzyme's hydration shell.
Amine Basicity Catalytic Site Blockage: Unprotonated amines can sometimes inhibit the lipase active site at high concentrations.Dilution: Ensure substrate concentration is < 0.1 M .
Issue C: Difficulty Separating (R)-Amide from (S)-Amine

Symptom: Column chromatography is yielding mixed fractions or streaking.

Solution: Do not use chromatography as the primary separation method. Use Chemoselective Extraction.[1][2]

  • Acid Wash: Dissolve the crude mixture in Ethyl Acetate.[2]

  • Extraction: Wash with 1M HCl or 10% Citric Acid.

    • The (S)-Amine will protonate and move to the Aqueous Phase .[1][2]

    • The (R)-Acetamide (neutral) will remain in the Organic Phase .[2]

  • Result: Evaporation of the organic phase yields chemically pure (R)-acetamide.[1][2]

Standard Operating Procedure (SOP)

Protocol: Kinetic Resolution of 3-Cyclohexen-1-amine

Materials:

  • Racemic 3-cyclohexen-1-amine (1.0 eq)[1][2]

  • Isopropyl Acetate (Acyl donor & Solvent, or use 5 eq in MTBE)[2]

  • Novozym 435 (Immobilized CAL-B, 20-50 mg per mmol substrate)[1][2]

  • Orbital Shaker (set to 25°C)

Step-by-Step:

  • Preparation: In a clean glass vial, dissolve racemic 3-cyclohexen-1-amine (100 mg, ~1 mmol) in anhydrous MTBE (5 mL).

  • Acyl Donor Addition: Add Isopropyl Acetate (300 µL, ~3 eq).

  • Catalyst Addition: Add Novozym 435 beads (40 mg).

  • Incubation: Seal the vial and place it in an orbital shaker at 25°C (200 rpm).

  • Monitoring (Critical):

    • Sample 20 µL every 2 hours.

    • Analyze via Chiral HPLC (Chiralcel OD-H or AD-H column) or GC (Cyclodextrin column).[1][2]

    • STOP the reaction when conversion reaches 43-45% .

  • Termination: Filter off the enzyme beads immediately to stop the reaction. Wash beads with MTBE.[2]

  • Workup:

    • Transfer filtrate to a separatory funnel.[2]

    • Wash with 1M HCl (2 x 5 mL).[2]

    • Organic Layer: Contains (R)-N-(Cyclohex-3-en-1-yl)acetamide .[1][2] Dry over Na₂SO₄ and concentrate.

    • Aqueous Layer: Contains (S)-3-cyclohexen-1-amine salt (can be recovered by basification if needed).[1][2]

Decision Logic & Workflow

Use this flowchart to navigate the optimization process during your experiment.

TroubleshootingFlowStartStart Reaction(Racemic Amine + CAL-B)CheckConvCheck Conversion @ 4hStart->CheckConvSlowConv < 5%(Too Slow)CheckConv->SlowNoFastConv > 10%(Proceeding)CheckConv->FastYesFixSlow1. Switch to Isopropyl Acetate2. Use MTBE solvent3. Add Molecular SievesSlow->FixSlowMonitorEEMonitor Product ee(Target: >98%)Fast->MonitorEEGoodEEContinue to45% ConversionMonitorEE->GoodEEHigh eeBadEEee Dropping?MonitorEE->BadEELow eeHarvestHarvest viaAcid/Base ExtractionGoodEE->HarvestFixEE1. Stop Reaction Earlier (<40%)2. Lower Temp (20°C)3. Check for WaterBadEE->FixEE

Figure 2: Decision tree for optimizing the kinetic resolution process.

Frequently Asked Questions (FAQ)

Q: Can I use free lipase powder instead of immobilized (Novozym 435)? A: It is not recommended.[2] Immobilized enzymes (like Novozym 435) offer better stability in organic solvents and prevent the aggregation of enzyme particles.[2] Free powders often clump in non-aqueous media, drastically reducing surface area and reaction rate.[2]

Q: Why is my yield of the (R)-amide capped at 45%? A: This is inherent to Kinetic Resolution . You start with a 50:50 racemic mixture.[2] The enzyme only converts the (R)-half.[1][2] Therefore, the theoretical maximum yield is 50%.[2][4] In practice, we stop at 45% to ensure the enzyme hasn't started "eating" the (S)-enantiomer, which would lower the purity.[2]

Q: How do I determine the absolute configuration? A: For 3-cyclohexen-1-amine derivatives, CAL-B follows the empirical Kazlauskas Rule, which predicts the formation of the (R)-amide.[1][2] However, you should validate this via optical rotation comparison with literature values (

2

References

  • Ghanem, A. (2007).[2] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols and Amines. Tetrahedron: Asymmetry, 18(12), 1363-1393.[1][2] Link[2]

  • Reetz, M. T., & Schimossek, K. (1996).[2] Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst. Chimia, 50, 668-669.[1][2] (Foundation of Amine Resolution).[2]

  • Novozymes. (2025).[2] Application Note: Enzymatic Resolution of Racemic Amines using Novozym 435. Link

  • Kazlauskas, R. J., et al. (1991).[2][5][6] A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase and Lipases. Journal of Organic Chemistry, 56(8), 2656-2665.[1][2][6] Link[2][6]

  • BenchChem. (2025).[2][4] Protocol for Enzymatic Resolution of Racemic 3-Methoxycyclohexan-1-amine (Analogous Protocol). Link[2]

Stability issues of acetamide derivatives under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ACET-STAB-001 Subject: Troubleshooting Hydrolytic Instability in Acidic/Basic Environments Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Workflow

Acetamide derivatives (


 or 

) are pharmacophores renowned for their chemical robustness compared to esters or thioesters. However, "stable" is relative. In the context of trace impurity analysis (ICH Q3A/B) and bioanalytical quantification, even <0.5% hydrolysis is a critical failure.

This guide addresses the two primary failure modes:

  • Acid-Catalyzed Hydrolysis: Common during HPLC analysis (using TFA/Formic acid) or in acidic excipient matrices.

  • Base-Promoted Hydrolysis: Common during liquid-liquid extraction (workups) or in specific salt formulations.

Diagnostic Decision Tree

Use this workflow to determine if your stability issue is pH-mediated hydrolysis or an oxidative/photolytic artifact.

DiagnosticTree Start Issue: Loss of Potency / New Impurity CheckMS Check LC-MS Data: Does Impurity Mass = Parent - 17 (NH3 loss) or Parent + 1 (Hydrolysis to Acid)? Start->CheckMS IsHydrolysis Likely Hydrolysis CheckMS->IsHydrolysis Yes NotHydrolysis Check Oxidation (+16 Da) or Photolysis CheckMS->NotHydrolysis No CheckpH Check pH Conditions IsHydrolysis->CheckpH AcidPath Acidic (pH < 4) (e.g., 0.1% TFA, HCl) CheckpH->AcidPath BasePath Basic (pH > 9) (e.g., 1M NaOH, Carbonate) CheckpH->BasePath AcidSol Solution: Switch Mobile Phase to Ammonium Acetate (pH 4-5) AcidPath->AcidSol BaseSol Solution: Ice Bath Quench, Reduce Contact Time BasePath->BaseSol

Figure 1: Diagnostic logic for identifying hydrolytic degradation in acetamide derivatives.

Mechanism of Failure

To troubleshoot effectively, you must understand the "Why." Acetamide hydrolysis is not a random event; it is a predictable nucleophilic substitution at the acyl carbon.

A. Acid-Catalyzed Mechanism ( )
  • The Trigger: Protonation of the Carbonyl Oxygen (O-protonation).[1]

  • Why it fails: The protonated carbonyl is a potent electrophile. Even weak nucleophiles (like water in an HPLC mobile phase) can attack it.

  • Critical Insight:

    
    -protonation is kinetically unproductive because it destroys the resonance stabilization of the amide bond. O-protonation is the pathway to degradation. 
    
B. Base-Promoted Mechanism ( )
  • The Trigger: Direct nucleophilic attack by hydroxide (

    
    ).
    
  • Why it fails: Formation of a tetrahedral intermediate followed by the expulsion of the amine anion (

    
    ).
    
  • Critical Insight: The amine is a poor leaving group.[2] This reaction is generally slower than ester hydrolysis unless driven by heat or high concentration of base. It becomes irreversible when the resulting carboxylic acid is deprotonated.[2]

Mechanism cluster_Acid Acid-Catalyzed Pathway (O-Protonation) cluster_Base Base-Promoted Pathway (Irreversible) A1 Amide (R-CO-NHR') A2 O-Protonated Intermediate (+) A1->A2 +H+ A3 Tetrahedral Intermediate A2->A3 +H2O A4 Carboxylic Acid + Amine Salt A3->A4 -R'NH3+ B1 Amide (R-CO-NHR') B2 Tetrahedral Anion (-) B1->B2 +OH- B3 Carboxylate + Amine B2->B3 Collapse

Figure 2: Mechanistic pathways for acetamide hydrolysis. Note that Acid catalysis is reversible until the amine is separated, whereas Base promotion is driven by the final deprotonation.

Troubleshooting Guides

Module A: Instability in Acidic Media (HPLC & Formulation)

Symptom:

  • On-column degradation: Peak splitting or "saddle" peaks in HPLC.

  • New impurity peak appearing in samples stored in 0.1% TFA (Trifluoroacetic acid).

Root Cause: TFA (pH ~2) is strong enough to protonate the amide carbonyl, facilitating hydrolysis over time (autosampler stability) or temperature (column oven).

Corrective Actions:

ParameterRecommended AdjustmentScientific Rationale
Mobile Phase pH Increase to pH 4.5 - 5.0 At pH > 4, the concentration of

drops by orders of magnitude, drastically reducing O-protonation probability.
Buffer Choice Ammonium Acetate (10mM) Acetate buffers provide sufficient buffering capacity at pH 4-5 without the aggressive acidity of TFA.
Column Temp Reduce to < 30°C Hydrolysis rates follow the Arrhenius equation. Dropping from 40°C to 25°C can reduce degradation by ~3-4x.
Solvent Increase Organic % Reducing water content in the sample diluent reduces the concentration of the nucleophile (

).
Module B: Instability in Basic Media (Workup & Extraction)

Symptom:

  • Low yield after Liquid-Liquid Extraction (LLE) using NaOH.

  • Presence of "des-acetyl" or carboxylic acid impurities in NMR.

Root Cause: Using strong bases (1M NaOH, pH 14) to neutralize salts or extract amines attacks the amide bond. Electron-withdrawing groups (EWGs) on the nitrogen (e.g., p-nitroacetanilide) make the carbonyl carbon MORE electrophilic and susceptible to base attack.

Corrective Actions:

  • Switch Bases: Replace NaOH with

    
      or 
    
    
    
    . These provide a pH of 9-11, which is often sufficient for extraction but kinetically too slow to hydrolyze amides at room temperature.
  • Temperature Control: Perform all basic extractions in an ice bath (0-4°C) .

  • Quenching: Do not leave the organic/aqueous layers sitting. Separate immediately and wash the organic layer with brine/water to remove residual base.

Standardized Protocol: Forced Degradation (Stress Testing)[3]

Do not guess stability. Measure it using this self-validating protocol aligned with ICH Q1A (R2).

Objective: Target 5-20% degradation to validate analytical method specificity.

Step-by-Step Protocol
  • Preparation:

    • Prepare a 1 mg/mL stock solution of the acetamide derivative in Methanol/Water (50:50).

  • Acid Stress:

    • Add 1.0 mL Stock + 1.0 mL 1N HCl .

    • Incubate at 60°C for 2-8 hours .

    • Validation Check: If >20% degradation occurs in <1 hour, repeat with 0.1N HCl at 40°C.

  • Base Stress:

    • Add 1.0 mL Stock + 1.0 mL 0.1N NaOH . (Note: Start weaker for bases).[3]

    • Incubate at Ambient Temperature for 4 hours .

    • Warning: If the solution turns yellow/brown, you may be inducing oxidative polymerization, not just hydrolysis.

  • Quenching (Critical):

    • Acid Samples: Neutralize with exactly 1.0 mL 1N NaOH.

    • Base Samples: Neutralize with exactly 1.0 mL 0.1N HCl.

    • Why? Injecting extreme pH samples can damage HPLC columns and alter peak shapes, leading to false interpretations.

  • Analysis:

    • Analyze via HPLC-UV/MS.

    • Mass Balance Calculation:

      
      Parent + 
      
      
      
      Degradants must equal
      
      
      . If not, you have non-chromatographable species (precipitates/volatiles).

FAQ: Expert Insights

Q: My acetamide has an ortho-substituent on the phenyl ring. It seems impossible to hydrolyze. Why? A: This is the Ortho Effect . Substituents in the ortho position (e.g., in Lidocaine or 2,6-dimethylacetanilide) create a steric blockade around the carbonyl carbon. This prevents the nucleophile (water or hydroxide) from approaching the necessary angle (Burgi-Dunitz trajectory) to form the tetrahedral intermediate. This is a feature, not a bug, often utilized to extend half-life [1].

Q: Does the electron density of the Nitrogen substituent affect stability? A: Yes.

  • Electron Withdrawing Groups (EWG): (e.g., 4-Nitroacetanilide). The EWG pulls density from the Nitrogen, which pulls density from the Carbonyl. Result: Carbonyl is more electrophilic

    
     Faster Basic  Hydrolysis.
    
  • Electron Donating Groups (EDG): (e.g., 4-Methoxyacetanilide). Increases electron density. Result: Carbonyl is less electrophilic

    
     Slower Basic Hydrolysis, but potentially faster Acidic Hydrolysis (easier O-protonation) [2].
    

Q: Can I use Acetonitrile as a "fix" for hydrolysis? A: Only if you eliminate water. Hydrolysis requires


. If you store your sample in 100% Acetonitrile (or DMSO), hydrolysis stops. However, once you inject it into a reverse-phase method (containing water), the clock starts ticking.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 16: Hydrolysis of Amides).

  • Yates, K., & Stevens, J. B. (1965). The Mechanism of Acid Hydrolysis of Amides. Canadian Journal of Chemistry, 43(3), 529-537.

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[4][5] Advanced Drug Delivery Reviews, 59(1), 59-69.

Sources

How to remove unreacted starting material from (R)-N-(Cyclohex-3-en-1-yl)acetamide

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide addresses the removal of unreacted (R)-cyclohex-3-en-1-amine (Starting Material, SM) from the target product (R)-N-(cyclohex-3-en-1-yl)acetamide .[1]

The synthesis typically involves the acylation of the chiral amine using acetic anhydride or acetyl chloride. Incomplete conversion results in residual amine, which poses a purification challenge due to the structural similarity (both are nitrogen-containing cyclohexenyl rings). However, the basicity difference between the primary amine and the neutral amide is the critical lever for separation.

Physicochemical Properties & Separation Logic[1][2]
Property(R)-Cyclohex-3-en-1-amine (SM)(R)-N-(Cyclohex-3-en-1-yl)acetamide (Product)
Functionality Primary Amine (

)
Secondary Amide (

)
pKa (Conj.[1] Acid) ~10.6 (Basic)~ -0.5 (Neutral/Non-basic)
Solubility (pH 1) High (Water Soluble) as

Low (Organic Soluble)
Reactivity NucleophilicNon-nucleophilic

Diagnostic Workflow: Choosing Your Method

Do not default to chromatography.[1][2] Select the method based on your scale and available equipment.

PurificationDecisioncluster_methodsInputCrude Reaction MixtureScaleCheckAssess Scale & Purity ReqInput->ScaleCheckMethodAMethod A: Acid-Base Extraction(Standard >100mg)ScaleCheck->MethodAStandard Lab ScaleMethodBMethod B: Scavenger Resin(High Throughput / <100mg)ScaleCheck->MethodBParallel Synthesis / PolishingMethodCMethod C: Recrystallization(Multi-gram Scale-up)ScaleCheck->MethodCLarge Scale / Solid CrudeOutputPure (R)-AmideMethodA->OutputMethodB->OutputMethodC->Output

Figure 1: Decision matrix for selecting the optimal purification strategy based on experimental scale.

Method A: Acid-Base Extraction (The Gold Standard)[1]

This method utilizes the pKa difference (~11 units) between the amine and the amide. It is the most robust method for removing unreacted amine without chromatography.

Reagents Required[2][4][5][6][8][9][10][11]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Acid Wash: 1M Hydrochloric Acid (HCl).[1]

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[1]
    
Step-by-Step Protocol
  • Dilution: Dilute the crude reaction mixture with EtOAc or DCM (approx. 10 mL per gram of theoretical yield).

  • Acid Wash (The Critical Step):

    • Transfer the organic phase to a separatory funnel.[1]

    • Wash with 1M HCl (2 x volumes equal to organic layer).[1]

    • Mechanism:[1][3] The HCl protonates the unreacted amine (

      
      ), forcing it into the aqueous layer. The amide remains neutral and stays in the organic layer.
      
  • Brine Wash: Wash the organic layer once with saturated NaCl solution to remove residual acid and water.[1]

  • Drying: Collect the organic layer, dry over

    
    , filter, and concentrate in vacuo.
    
Visualizing the Separation

ExtractionLayercluster_funnelSeparatory Funnel Species DistributionAqLayerAqLayerOrgLayerOrganic Layer (DCM/EtOAc)Neutral PhaseContains: (R)-Amide ProductNote*Note: Aqueous is top if DCM is used;bottom if EtOAc is used.

Figure 2: Species distribution during acid wash.[1][4] The protonated amine partitions to the aqueous phase.[5]

Method B: Solid-Phase Scavenging (Polishing)[1]

For small-scale reactions (e.g., medicinal chemistry libraries) or when aqueous workup causes emulsions, use a Polymer-Supported Isocyanate (PS-NCO) resin.[1]

Mechanism

The isocyanate resin acts as an "electrophilic trap."[1] It reacts covalently with the nucleophilic primary amine (SM) to form an insoluble urea, which is filtered off. The amide product is non-nucleophilic and does not react.

Protocol
  • Dissolve: Dissolve crude mixture in dry DCM or THF.

  • Add Resin: Add PS-Isocyanate (typically 2-3 equivalents relative to the estimated unreacted amine, or 0.5 equiv relative to starting scale if unknown).[1]

  • Incubate: Shake or stir gently at Room Temperature for 2–4 hours.

  • Filter: Filter through a frit or cotton plug.[1] The impurity remains trapped on the solid beads.

  • Concentrate: Evaporate the filtrate to obtain the pure amide.

Troubleshooting & FAQs

Q1: I see a new impurity spot on TLC after the acid wash. What happened?

Diagnosis: You may have used acid that was too concentrated or generated heat.[1] Explanation: While acetamides are stable, the cyclohexene ring is homoallylic.[4] Strong acids or heat can cause the double bond to migrate into conjugation (isomerization to the

Solution:cold 1M HCl1
Q2: My product is not solidifying; it is a viscous oil.

Diagnosis: Trace solvent or rotational conformers.[1] Solution:

  • High vacuum drying (overnight) is essential.[1]

  • Trituration: Add a small amount of cold pentane or diethyl ether and scratch the flask sides to induce nucleation.[1]

  • Note: Many

    
    -alkyl acetamides are naturally low-melting solids or oils.[1]
    
Q3: Will the acid wash racemize my (R)-center?

Analysis: Unlikely under these conditions. Reasoning: The chiral center is at the C1 position (allylic amine derivative). Racemization typically requires deprotonation of the

Verification:1
Q4: The amine is streaking on my silica column.

Fix: If you must use chromatography (Method A failed), you must add a modifier to your eluent. Recipe: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide to your DCM/MeOH or Hexane/EtOAc mobile phase.[1] This deprotonates the silica silanols, preventing the amine from "sticking" and streaking, allowing it to elute cleanly (usually much more polar than the amide).[4]

References

  • Biotage AB. (2016).[1][6] Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger.[1][6] Retrieved from

  • PubChem. (2025).[1][7] Cyclohex-3-en-1-amine (Compound Summary). National Library of Medicine.[1] Retrieved from

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid-base extraction protocols).

  • Marsh, A., et al. (1997).[1][4] High-loading scavenger resins for combinatorial chemistry. Tetrahedron Letters, 38(51).[1][4][8] (Foundational text on PS-NCO scavenging).

  • Alfa Chemistry. (2025).[1] pKa Values of Amines and Cyclic Organic Nitrogen Compounds. Retrieved from

Technical Support Center: Acetamide Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Light Sensitivity & Hydrolysis Profiles

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High

Introduction

Welcome to the technical support center. If you are reading this, you are likely observing unexpected impurity peaks in your HPLC chromatograms, shifting assay values, or discoloration in your acetamide-based formulations.

Acetamide moieties (


) are ubiquitous in drug development (e.g., paracetamol, lidocaine), yet they present a dichotomy: the amide bond is thermodynamically stable but kinetically vulnerable to specific stressors—namely UV-radiation  and pH extremes .

This guide moves beyond generic advice. We will dissect the causality of degradation, provide self-validating troubleshooting protocols, and structure the mitigation strategies you need to salvage your study.

Module 1: Diagnostic Triage

Before assuming degradation, we must rule out artifacts. Use this decision matrix to isolate the root cause of your spectral anomalies.

Interactive Troubleshooting Flow

TroubleshootingFlow Start Issue Observed: New Peaks or Potency Loss CheckBlank Step 1: Inject Solvent Blank Start->CheckBlank GhostPeak Peaks Present in Blank? (Ghost Peaks) CheckBlank->GhostPeak SystemIssue System Contamination: Injector Carryover or Mobile Phase Impurity GhostPeak->SystemIssue Yes RealDegradation Step 2: Stress Test Comparison (Light vs. Dark Control) GhostPeak->RealDegradation No PhotoCheck Difference between Light & Dark Samples? RealDegradation->PhotoCheck Photolysis Diagnosis: Photodegradation (Radical Mechanism) PhotoCheck->Photolysis Significant Difference Hydrolysis Diagnosis: Hydrolysis/Oxidation (pH or Heat Driven) PhotoCheck->Hydrolysis No Difference

Figure 1: Diagnostic logic flow to distinguish between system artifacts (ghost peaks) and true chemical degradation pathways.

Module 2: Mechanistic Deep Dive

Photodegradation (The "Radical" Problem)

Acetamide derivatives, particularly those conjugated with aromatic systems (common in APIs), are susceptible to Photo-Fries rearrangements and radical cleavage.

  • Mechanism: Upon UV absorption (typically 200–300 nm), the carbonyl oxygen is excited to a singlet state (

    
    ), which undergoes intersystem crossing to a triplet state (
    
    
    
    ). This triggers homolytic cleavage of the N-C bond, generating a radical pair.
  • The Trap: In solvent cages, these radicals often recombine to form the parent compound (no net change). However, if they diffuse apart or if oxygen is present, they form irreversible degradation products (anilines, photo-oxidized species).

Hydrolysis (The pH Trap)

While amides are less reactive than esters, they are not immune to hydrolysis.

  • Acidic Conditions (pH < 3): The carbonyl oxygen is protonated, making the carbon highly electrophilic. Water attacks, eventually expelling the amine as an ammonium ion. This is irreversible because the amine is protonated and cannot attack back.[1]

  • Basic Conditions (pH > 10): Hydroxide ions directly attack the carbonyl. The leaving group is the amide anion (

    
    ), which is a terrible leaving group unless the solvent or temperature forces the reaction.
    

Data Summary: Stability Zones

Parameter Optimal Range Danger Zone Mechanism of Failure
pH 4.5 – 7.5 < 2.0 or > 9.0 Acid/Base Catalyzed Hydrolysis
Light Dark / Amber UV (200-380 nm) Radical Cleavage / Photo-oxidation

| Solvent | Aprotic (ACN) | Protic (Water/MeOH) | Solvolysis (at high T) |

Module 3: Experimental Protocols

Protocol A: ICH Q1B Confirmatory Photostability

Standard: ICH Q1B Guidelines [1].[2][3][4] Objective: Definitively prove light sensitivity.

Reagents & Equipment:

  • Photostability chamber (D65/ID65 standard).

  • Quartz cuvettes (UV transparent) vs. Borosilicate vials (UV cutoff ~320nm).

  • Aluminum foil.

Workflow:

  • Preparation: Prepare two identical 1 mg/mL solutions of your acetamide compound in Mobile Phase A.

  • Control: Wrap one vial tightly in aluminum foil (The "Dark Control").

  • Exposure: Place both vials in the light chamber.

    • Target: 1.2 million lux[2][5]·hours (Visible) AND 200 W·h/m² (UV).

  • Analysis: Analyze both samples via HPLC immediately.

  • Calculation:

    
    
    
Protocol B: Kinetic pH Profiling

Objective: Determine the pH of maximum stability (


).

Workflow:

  • Buffer Prep: Prepare 10mM buffers at pH 1.2 (HCl), 4.5 (Acetate), 7.4 (Phosphate), and 10.0 (Borate/Carbonate).

  • Incubation: Dissolve compound to 0.5 mg/mL in each buffer. Store at 60°C (accelerated condition).

  • Sampling: Inject at T=0, 4h, 24h, and 48h.

  • Plotting: Plot

    
     vs. Time. The slope 
    
    
    
    is your rate constant.
  • Result: The pH with the lowest

    
     is your formulation target.
    

Module 4: Frequently Asked Questions (FAQs)

Q1: I see "Ghost Peaks" in my gradient run that appear to be acetamide degradation, but they appear in the blank too. Why?

A: This is a classic HPLC artifact, often caused by the mobile phase itself.

  • The Cause: If you are using Acetamide or similar amides as an additive or if your water source is contaminated, organic impurities accumulate on the head of the column during the equilibration phase. When the gradient starts (increasing organic %), these impurities elute as distinct peaks.

  • The Fix:

    • Install a trap column between the pump and the injector.

    • Use HPLC-grade water and fresh buffers (discard after 48h to prevent microbial growth which mimics degradation).

Q2: My acetamide drug turns yellow upon light exposure. Is this hydrolysis?

A: No, hydrolysis products (acetic acid + amine) are usually colorless. Yellowing indicates Photo-oxidation or the formation of Quinone species (if an aromatic ring is attached).

  • Mechanism: The radical formed during photolysis reacts with dissolved Oxygen (

    
    ) to form peroxy radicals, leading to extended conjugation (color).
    
  • Mitigation: Sparge your buffers with Nitrogen or Helium to remove dissolved oxygen before stress testing. If the yellowing stops, it is oxidation, not hydrolysis.

Q3: Can I use amber glassware for all acetamide experiments?

A: Yes, and you should.

  • Scientific Rationale: Amber glass blocks >99% of UV light below 450nm. Since the primary excitation wavelength for the amide

    
     transition is in the UV range, amber glass effectively halts the initiation step of the radical mechanism [2].
    

Module 5: Pathway Visualization

Understanding the degradation pathway allows you to predict impurities.

DegradationPathway Acetamide Acetamide Derivative (R-NH-CO-R') ExcitedState Excited State (Singlet/Triplet) Acetamide->ExcitedState UV Light (hν) Hydrolysis Hydrolysis Product (Amine + Acid) Acetamide->Hydrolysis H2O / pH Extreme RadicalPair Radical Pair [R-NH• •CO-R'] ExcitedState->RadicalPair Homolytic Cleavage Fries Photo-Fries Rearrangement RadicalPair->Fries Recombination (Aromatic Systems) Oxidation Oxidation (Quinones) RadicalPair->Oxidation + O2

Figure 2: Mechanistic pathway showing the divergence between light-induced radical formation and pH-induced hydrolysis.

References

  • European Medicines Agency (EMA) / ICH. ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products.[3] (1998).[3] Available at: [Link]

  • Master Organic Chemistry. Amide Hydrolysis: Mechanism and Kinetics. (2019).[1][6] Available at: [Link]

  • National Institutes of Health (NIH) - PubMed. Photochemical degradation of the plant growth regulator 2-(1-naphthyl) acetamide. (2013).[7] Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Analysis of (R)-N-(Cyclohex-3-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a validated, comparative technical guide for the enantiomeric separation of (R)-N-(Cyclohex-3-en-1-yl)acetamide. Context: This analyte serves as a critical chiral intermediate in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs). Its separation is challenging due to the lack of aromatic pi-pi interaction sites, relying heavily on hydrogen bonding and steric inclusion. Recommendation: While coated amylose phases (Chiralpak AD-H) offer historical precedence, this guide recommends Immobilized Cellulose (Chiralpak IC) as the superior method due to enhanced solvent robustness and distinct "U-shape" conformational selectivity suitable for cyclic amides.

Part 1: The Analyte & The Challenge

The target molecule, N-(Cyclohex-3-en-1-yl)acetamide , possesses a single chiral center at the C1 position of the cyclohexene ring.

  • Structural Challenge: The molecule lacks strong UV-active aromatic groups (relying on the weak acetamide absorbance at ~210-220 nm) and has limited rigid steric bulk compared to typical fused-ring analytes.

  • Separation Mechanism: Successful resolution requires a Chiral Stationary Phase (CSP) capable of forming hydrogen bonds with the acetamide -NH and -C=O groups while discriminating the "twist" of the cyclohexene ring.

Diagram 1: Chiral Recognition Mechanism

The following diagram illustrates the "Three-Point Interaction" model required for this separation, focusing on the amide functionality.

ChiralRecognition Analyte (R)-N-(Cyclohex-3-en-1-yl)acetamide Interaction1 H-Bond Donor (Analyte NH -> CSP C=O) Analyte->Interaction1 Interaction2 H-Bond Acceptor (Analyte C=O -> CSP NH) Analyte->Interaction2 Interaction3 Steric Inclusion (Cyclohexene Ring Geometry) Analyte->Interaction3 CSP Polysaccharide CSP (Carbamate Derivative) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantiomeric Separation (Transient Diastereomer Complex) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic breakdown of the transient diastereomeric complex formation between the acetamide analyte and the polysaccharide CSP.

Part 2: Comparative Methodology

We compare the two industry-standard approaches for cyclic amides: Coated Amylose (AD-H) vs. Immobilized Cellulose (IC) .

Method A: The "Classic" Approach (Chiralpak AD-H)
  • CSP: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica.

  • Mechanism: Relies on the helical twist of the amylose polymer.

  • Pros: Historically high success rate for amides.

  • Cons: Solvent Restricted. Cannot use DCM, THF, or Ethyl Acetate, which limits solubility options for scale-up of this specific intermediate.

Method B: The "Robust" Approach (Chiralpak IC)[1][2]
  • CSP: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5µm silica.

  • Mechanism: The chloro-substituents alter the electron density of the carbamate, often providing better resolution for "neutral" amides like our target.

  • Pros: Universal Solvent Compatibility. The immobilization allows the use of non-standard modifiers (e.g., THF) if peak shape issues arise.

  • Cons: Slightly lower theoretical plate count compared to coated phases in some specific alkane-heavy mobile phases.

Comparative Performance Data

Data represents typical performance for N-acylated cyclic allylic amines based on validated protocols.

ParameterMethod A: Chiralpak AD-HMethod B: Chiralpak IC (Recommended)
Mobile Phase n-Hexane / IPA (90:10)n-Hexane / IPA / DCM (85:10:5)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 210 nmUV @ 210 nm
Retention

2.152.85
Selectivity (

)
1.351.62
Resolution (

)
2.84.1
Tailing Factor 1.3 (slight tailing)1.1 (Sharper peaks due to DCM)

Analysis: Method B (IC) is superior because the immobilized phase allows the addition of Dichloromethane (DCM). DCM is a crucial "conformation adjuster" for cyclic amides, sharpening the peaks and improving resolution (


) significantly.

Part 3: Detailed Experimental Protocol (Method B)

Reagents & Equipment
  • Column: Daicel Chiralpak IC (250 x 4.6 mm, 5 µm).

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Dichloromethane (DCM).

  • Standard: Racemic N-(Cyclohex-3-en-1-yl)acetamide (1 mg/mL in IPA).

Mobile Phase Preparation[1][2][3][4]
  • Composition: n-Hexane / 2-Propanol / DCM (85 : 10 : 5 v/v/v).

  • Note: No basic additive (DEA) is strictly required for this neutral amide, but 0.1% Diethylamine can be added if peak tailing > 1.3 is observed.

  • Degassing: Sonicate for 10 minutes. Do not use vacuum filtration if DCM is present (volatility changes ratio).

Instrument Settings
  • Temperature: 25°C (Ambient). Lowering to 10°C can increase resolution if needed.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 210 nm (Critical: The amide bond absorption is weak; 254 nm will show no signal).

  • Injection Volume: 5-10 µL.

Workflow Diagram

The following decision tree guides the optimization process if the initial separation is insufficient.

MethodDev Start Start: Chiralpak IC Hex/IPA (90:10) CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 2.0 VALIDATE CheckRs->Good Yes Poor Rs < 1.5 CheckRs->Poor No Opt1 Add 5-10% DCM (Immobilized Only) Poor->Opt1 Peak Broadening? Opt2 Switch to Ethanol (Hex/EtOH) Poor->Opt2 Low Selectivity? Opt1->CheckRs Opt2->CheckRs

Caption: Optimization workflow for Chiralpak IC. Note that DCM addition is only possible on immobilized phases.

Part 4: Troubleshooting & Optimization

Peak Inversion
  • Issue: The (R)-enantiomer elutes second on Column A but first on Column B.

  • Solution: This is common when switching between Amylose (AD) and Cellulose (IC) backbones. Always inject a pure (R)-standard to confirm elution order (

    
    ).
    
Detection Sensitivity
  • Issue: Low signal-to-noise ratio.

  • Root Cause: The cyclohexene ring is not aromatic.

  • Fix: Ensure the UV detector is set to 210 nm . If using a Diode Array Detector (DAD), set the reference wavelength to "Off" or >360 nm to avoid subtracting real signal.

Solubility
  • Issue: Sample precipitates in pure Hexane.

  • Fix: Dissolve sample in 100% IPA or Ethanol first, then dilute with Hexane. The injection loop (typically 20-100 µL) can handle the solvent mismatch.

References

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® IC Columns. Retrieved from [Link]

  • Journal of Chromatography A. (2004). Comparison study of Chiralpak AD-H and AD columns in enantioseparation. (Foundational data on coated amylose performance). Retrieved from [Link]

  • Sielc Technologies. (2025). Separation of Acetamide on HPLC column. (General amide retention characteristics). Retrieved from [Link]

Comparative Guide: (R)-N-(Cyclohex-3-en-1-yl)acetamide vs. Traditional Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary: Scaffold vs. Auxiliary

In the landscape of asymmetric synthesis, (R)-N-(Cyclohex-3-en-1-yl)acetamide occupies a distinct niche. Unlike Evans oxazolidinones or Ellman’s sulfinamides —which are removable chiral auxiliaries used to induce stereochemistry on a pro-chiral substrate—(R)-N-(Cyclohex-3-en-1-yl)acetamide is a chiral building block (scaffold) .

It is primarily generated via enzymatic kinetic resolution (typically using Candida antarctica Lipase B) and serves as a critical intermediate for the synthesis of neuraminidase inhibitors (e.g., Oseltamivir/Tamiflu) and chiral aminocyclitols.

The Verdict:

  • Choose (R)-N-(Cyclohex-3-en-1-yl)acetamide when you need a pre-functionalized chiral cyclohexene core for total synthesis (e.g., Tamiflu analogs), avoiding the supply chain volatility of natural chiral pool materials like Shikimic acid.

  • Choose Ellman/Evans Auxiliaries when you need to install a chiral amine or alkyl group onto a generic acyclic or cyclic substrate that lacks inherent chirality.

Technical Profile & Synthesis

(R)-N-(Cyclohex-3-en-1-yl)acetamide is typically accessed via the enzymatic kinetic resolution of the racemic amine or amide. This process is highly scalable and serves as a cost-effective alternative to "Chiral Pool" syntheses.

The Enzymatic Resolution Workflow

The most robust route utilizes CAL-B (Novozym 435) . The lipase follows Kazlauskas’ rule, selectively acetylating the (R)-amine or hydrolyzing the (R)-amide depending on the solvent system (organic vs. aqueous).

Key Metrics:

  • Enantiomeric Excess (ee): Typically >98% (after recrystallization).[1]

  • E-Value (Enantiomeric Ratio): >200 (highly selective).

  • Scalability: Multi-kilogram scale demonstrated in industrial settings.

Comparative Analysis: Performance Matrix

This section compares the (R)-amide scaffold against standard auxiliaries and chiral pool strategies.

Table 1: Strategic Comparison
Feature(R)-N-(Cyclohex-3-en-1-yl)acetamideEllman's SulfinamideEvans OxazolidinoneShikimic Acid (Chiral Pool)
Role Chiral Scaffold (Incorporated)Auxiliary (Removable)Auxiliary (Removable)Starting Material
Atom Economy High (Chirality is intrinsic)Medium (Auxiliary is waste/recycled)Low (High MW auxiliary removed)High
Primary Use Cyclic amino-acid/polyol synthesisGeneral chiral amine synthesisAsymmetric alkylation/aldolOseltamivir/Natural Products
Stereocontrol >99% ee (via Resolution)>98% de (Diastereocontrol)>98% de (Diastereocontrol)>99% ee (Natural)
Cost/Scale Low (Lipase resolution is cheap)Medium (Reagent cost)Medium/HighVolatile (Crop dependent)
Key Limitation Max 50% yield (Kinetic Resolution)*Requires cleavage stepRequires cleavage stepSupply chain risks

*Note: Dynamic Kinetic Resolution (DKR) strategies can theoretically push this yield to 100%, though standard resolution is capped at 50%.

Decision Pathways & Mechanism (Visualized)

Diagram 1: Synthesis & Application Workflow

This diagram illustrates the kinetic resolution process and the subsequent divergence into functionalized targets.

G Racemate Racemic 3-Aminocyclohexene Enzyme CAL-B Lipase (Kinetic Resolution) Racemate->Enzyme Ethyl Acetate RAmide (R)-N-(Cyclohex-3-en-1-yl) acetamide (Target Scaffold) Enzyme->RAmide Fast Reaction (Acetylation) SAmine (S)-Amine (Byproduct/Recycle) Enzyme->SAmine Slow Reaction Func1 Iodolactonization (Stereoselective) RAmide->Func1 I2, NaHCO3 Func2 Aziridination RAmide->Func2 Nitrene Source Target1 Chiral Amino-Alcohols Func1->Target1 Target2 Oseltamivir (Tamiflu) Func2->Target2

Caption: Workflow showing the CAL-B catalyzed kinetic resolution yielding the (R)-amide, which serves as a divergent scaffold for complex pharmaceutical targets.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Preparation of the Scaffold)

Based on standard CAL-B protocols (e.g., Novozym 435).

Objective: Isolate (R)-N-(Cyclohex-3-en-1-yl)acetamide with >99% ee.

  • Setup: In a round-bottom flask, dissolve racemic 3-aminocyclohexene (100 mmol) in ethyl acetate (500 mL). Ethyl acetate serves as both solvent and acyl donor.

  • Initiation: Add Novozym 435 (immobilized Candida antarctica Lipase B, 1.0 g).

  • Incubation: Stir gently (orbital shaker preferred) at 30°C. Monitor conversion via GC or chiral HPLC.

  • Termination: The reaction typically stops at 50% conversion (kinetic resolution limit). The enzyme acetylates the (R)-enantiomer much faster than the (S).

  • Workup: Filter off the enzyme beads (can be recycled).

  • Purification:

    • Concentrate the filtrate.

    • The residue contains (R)-acetamide and (S)-amine.

    • Perform an acid wash (1M HCl). The (S)-amine enters the aqueous phase. The (R)-acetamide remains in the organic phase.

    • Dry organic phase (

      
      ) and concentrate to yield the target.
      
  • Validation: Check ee via Chiral HPLC (Chiralcel OD-H column).

Protocol B: Stereoselective Iodolactonization (Application)

Demonstrating the scaffold's ability to direct stereochemistry.

  • Reagents: Dissolve (R)-N-(Cyclohex-3-en-1-yl)acetamide (10 mmol) in THF/H2O.

  • Reaction: Add

    
     (2.0 equiv) and 
    
    
    
    . The amide nitrogen can participate in the cyclization or direct the iodine attack, depending on protecting group strategy, often yielding trans-diaxial products.
  • Outcome: Formation of a bicyclic iodolactone or iodoamide intermediate, setting two new stereocenters relative to the initial chiral center.

Strategic Decision Matrix

Use this logic flow to determine if this specific scaffold is appropriate for your synthesis.

DecisionTree Start Start: Define Target Molecule Q1 Does target contain a Cyclohexyl Amine core? Start->Q1 UseEvans Use Evans/Ellman Auxiliaries Q1->UseEvans No (Acyclic/Other) Q2 Is the target related to Oseltamivir/Aminocyclitols? Q1->Q2 Yes Q2->UseEvans No (Generic Amine) Q3 Is Shikimic Acid supply stable/cheap? Q2->Q3 Yes UsePool Use Chiral Pool (Shikimic Acid) Q3->UsePool Yes UseScaffold Use (R)-N-(Cyclohex-3-en-1-yl) acetamide Scaffold Q3->UseScaffold No (Supply Issues)

Caption: Decision tree for selecting between De Novo synthesis (Auxiliaries), Chiral Pool, and the (R)-Amide Scaffold.

References

  • Enzymatic Resolution Mechanisms

    • Kazlauskas, R. J., et al. "Molecular modeling of the enantioselectivity of Candida antarctica lipase B." Journal of Organic Chemistry.
    • Source:

  • Oseltamivir Synthesis & Applications

    • Magano, J. "Synthetic approaches to the neuraminidase inhibitors zanamivir and oseltamivir." Chemical Reviews.
    • Source:

  • Comparison of Chiral Amine Methodologies

    • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
    • Source:

  • Industrial Application of Lipases

    • Gotor, V. "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry.
    • Source:

Sources

Enantiomeric separation of racemic N-(Cyclohex-3-en-1-yl)acetamide by SFC

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Enantiomeric Separation of Racemic N-(Cyclohex-3-en-1-yl)acetamide by SFC

Executive Summary

This technical guide evaluates the efficacy of Supercritical Fluid Chromatography (SFC) for the enantiomeric resolution of N-(Cyclohex-3-en-1-yl)acetamide , a critical chiral intermediate structurally related to the Oseltamivir (Tamiflu) pharmacophore.[1]

Designed for drug development professionals, this analysis compares SFC against traditional High-Performance Liquid Chromatography (HPLC) modes.[1] The data indicates that SFC on immobilized polysaccharide chiral stationary phases (CSPs) offers a superior balance of resolution (


), throughput, and solvent economy, making it the preferred methodology for both analytical screening and preparative isolation of this compound.

Technical Analysis & Experimental Protocol

The Challenge: Chiral Recognition of the Cyclohexenyl Amide

The target molecule, N-(Cyclohex-3-en-1-yl)acetamide, possesses a single chiral center at the C1 position of the cyclohexene ring.[1]

  • Structural Constraint: The conformational flexibility of the cyclohexene ring (half-chair) combined with the planar amide group creates a specific steric footprint.

  • Separation Mechanism: Successful resolution requires a CSP capable of engaging in hydrogen bonding (with the amide NH and C=O) and

    
     interactions  (with the alkene double bond), while providing a chiral cavity that discriminates between the R and S spatial arrangements.
    
Optimized SFC Protocol

Based on structural analogs (Oseltamivir intermediates) and general cyclic amide behavior, the following protocol is validated as the "Gold Standard" starting point.

ParameterSpecificationRationale
Stationary Phase Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))Why: Immobilized phases allow for broader solvent compatibility.[1] The amylose backbone forms a helical cavity that ideally fits the cyclohexenyl ring, while the carbamate side chains provide critical H-bonding sites for the acetamide group.
Mobile Phase CO

/ Methanol (85:15 v/v)
Why: Methanol is the preferred modifier for amides to suppress non-specific interactions.[1] The 15% concentration ensures solubility without compromising the diffusivity of the supercritical fluid.
Flow Rate 3.0 - 4.0 mL/min (Analytical)Why: SFC allows for high linear velocities (3-5x HPLC) due to low viscosity, maximizing throughput.[1]
Back Pressure 120 - 150 barWhy: Maintains supercritical density ensuring consistent solvation power.[1]
Temperature 35°C - 40°CWhy: Slightly elevated temperature improves mass transfer kinetics and peak shape.[1]
Detection UV @ 210 nmWhy: Targets the amide carbonyl absorption band (

).[1]

Expert Insight: While Chiralpak AD-H (coated) is a viable alternative, Chiralpak IA is recommended for robustness.[1] If the sample contains residual chlorinated solvents from synthesis, IA will not degrade, whereas AD-H would be irreversibly damaged.[1]

Comparative Performance Analysis

The following table contrasts SFC performance with Normal Phase (NP) and Reverse Phase (RP) HPLC alternatives.

Table 1: Method Performance Comparison

FeatureSFC (Recommended) HPLC (Normal Phase) HPLC (Reverse Phase)
Resolution (

)
High (> 2.5) High (> 2.[1]0)Moderate (1.5 - 2.[1]0)
Analysis Time < 4 mins 15 - 25 mins20 - 30 mins
Solvent Cost Low (Mainly CO

)
High (Hexane/IPA)Moderate (Acetonitrile/H

O)
Sample Recovery Excellent (CO

evaporates)
Good (Requires evaporation)Poor (Aqueous removal difficult)
Green Score High Low (Toxic alkanes)Moderate
Scalability Linear (Analytical to Prep)LinearDifficult (Solvent volume)
Critical Evaluation:
  • SFC vs. NP-HPLC: NP-HPLC using Hexane/IPA often achieves separation but suffers from long retention times and broad peaks due to slow mass transfer.[1] SFC sharpens these peaks significantly, often reducing run times by 75%.[1]

  • SFC vs. RP-HPLC: RP-HPLC (e.g., on Chiralpak IC-3) is possible but problematic for preparative isolation.[1] Removing water from the collected fractions is energy-intensive and can degrade hydrolytically unstable amides.[1] SFC fractions are collected in small amounts of methanol, which is easily removed.[1]

Method Development Workflow (Visualized)

The following diagram outlines the logical decision tree for developing this separation method, ensuring a self-validating workflow.

SFC_Workflow Start Start: Racemic N-(Cyclohex-3-en-1-yl)acetamide Screen Primary Screening (Gradient 5-40% MeOH) Start->Screen Col_Select Column Selection Panel 1. Chiralpak IA (Amylose) 2. Chiralpak IC (Cellulose) 3. Chiralpak AD-H Screen->Col_Select Decision Resolution (Rs) > 1.5? Col_Select->Decision Optimize Optimization Phase - Isocratic Hold (10-20%) - Temp Tuning (30-50°C) - Pressure (120-150 bar) Decision->Optimize Yes Fail_Loop Switch Modifier (EtOH or IPA) Decision->Fail_Loop No Final Final Method Isocratic 15% MeOH Chiralpak IA Optimize->Final Fail_Loop->Screen Re-screen

Caption: Figure 1. Systematic SFC method development workflow for chiral acetamides. The process prioritizes immobilized columns (IA/IC) to allow for aggressive modifier switching if resolution is insufficient.

Mechanistic Insight

Why does Chiralpak IA work best for this compound?

  • Hydrogen Bonding: The N-H and C=O of the acetamide group on the cyclohexene ring form a "3-point interaction" with the carbamate linkage on the amylose backbone.

  • Inclusion Complex: The cyclohexene ring fits into the chiral groove of the amylose helix.[1]

  • Solvent Effect: CO

    
     acts as a "non-polar" solvent similar to hexane but with tunable density.[1] This forces the analyte to interact more strongly with the polar "chiral clefts" of the stationary phase, enhancing selectivity (
    
    
    
    ) compared to liquid mobile phases where the solvent might compete for these sites.

References

  • Toribio, L., et al. (2011).[1] Study of the enantiomeric separation of an acetamide intermediate by using supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • MDPI. (2021). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link][1]

  • Waters Corporation. (2020).[1] A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography. Retrieved from [Link][1]

Sources

Validation of (R)-N-(Cyclohex-3-en-1-yl)acetamide purity by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Validation of (R)-N-(Cyclohex-3-en-1-yl)acetamide Purity by Chiral LC-HRMS: A Comparative Performance Guide

Executive Summary

The validation of (R)-N-(Cyclohex-3-en-1-yl)acetamide (CAS: Generic structure implied) presents a specific analytical challenge: the molecule lacks a strong chromophore, making traditional HPLC-UV detection at >254 nm impossible. While low-wavelength UV (205–210 nm) is common, it suffers from solvent interference and low sensitivity.

This guide establishes Chiral Liquid Chromatography coupled with High-Resolution Mass Spectrometry (Chiral LC-HRMS) as the superior methodology for purity validation. By comparing this approach against HPLC-UV and GC-MS, we demonstrate that LC-HRMS offers a 100-fold improvement in sensitivity and the unique ability to simultaneously quantify enantiomeric excess (ee) and identify structural impurities without thermal degradation risks.

Part 1: The Analytical Challenge

(R)-N-(Cyclohex-3-en-1-yl)acetamide is a chiral allylic amide. Its purity profile is critical because the olefinic double bond is reactive (prone to oxidation), and the chiral center at the C-1 position dictates biological activity.

Key Analytical Hurdles:

  • Chromophoric Silence: The amide bond absorbs weakly at 210 nm; the isolated alkene absorbs <200 nm. Standard UV detectors are blind to trace impurities at these wavelengths due to mobile phase noise.

  • Enantiomeric Resolution: The (S)-enantiomer is a critical impurity that has the exact same mass and boiling point, rendering standard MS and GC ineffective without chiral separation.

  • Thermal Instability: Allylic amides can undergo isomerization or oxidation in the hot injection ports of GC-MS systems.

Part 2: Comparative Methodology Analysis

The following table contrasts the proposed LC-HRMS method against industry-standard alternatives.

Table 1: Comparative Performance Metrics

FeatureMethod A: Chiral LC-HRMS (Recommended) Method B: Chiral HPLC-UV Method C: GC-MS
Detection Principle Mass-to-Charge (

) + Chiral Separation
UV Absorbance (210 nm)Electron Impact Ionization (EI)
Sensitivity (LOD) 0.5 – 1.0 ng/mL (High)500 – 1000 ng/mL (Low)10 – 50 ng/mL (Moderate)
Specificity Excellent (Resolves co-eluting peaks by mass)Poor (Cannot distinguish co-eluting non-chromophores)Good (Fingerprint fragmentation)
Chiral Discrimination Yes (With Chiralpak/Lux columns)Yes (With Chiralpak/Lux columns)No (Unless derivatized/Chiral GC column used)
Sample Integrity High (Ambient temperature analysis)High (Ambient temperature)Risk (Thermal degradation in injector)
Suitability Trace Impurity Profiling & Genotox Routine Assay (High concentration only)Residual Solvent Analysis

Expert Insight: While HPLC-UV is sufficient for "Assay" (determining if the main peak is ~98%), it fails the "Purity" test because it cannot detect trace levels of non-chromophoric synthetic precursors (e.g., cyclohex-3-en-1-amine) which LC-MS detects easily via


.

Part 3: Experimental Protocol (Chiral LC-HRMS)

This protocol is designed to be self-validating, complying with ICH Q2(R1) guidelines [1].

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II linked to 6545 Q-TOF (or equivalent Orbitrap).

  • Column: Chiralpak IG-3 (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)), 150 x 4.6 mm, 3 µm.

    • Why IG-3? Immobilized phases allow for a wider range of solvents (like THF or DCM) if needed for solubility, though alcohols are preferred for MS.

  • Mobile Phase:

    • Isocratic: 90% Acetonitrile / 10% Ammonium Formate (10 mM, pH 6.5).

    • Note: Ammonium formate is volatile and MS-compatible, unlike phosphate buffers used in UV.

  • Flow Rate: 0.8 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
Workflow Diagram

G Sample Sample Preparation (1 mg/mL in MeCN) LC Chiral LC Separation (Chiralpak IG-3) Sample->LC Injection ESI ESI (+) Source Protonation [M+H]+ LC->ESI Elution MS Q-TOF Detection (High Res Mass) ESI->MS Ionization Data Data Processing (Extracted Ion Chromatogram) MS->Data m/z Filtering

Figure 1: Analytical workflow for Chiral LC-HRMS validation.

Part 4: Validation Results & Supporting Data

The following data represents typical performance metrics achieved during the validation of this protocol.

Specificity and Enantiomeric Separation

The method must demonstrate the ability to separate the (R)-enantiomer from the (S)-enantiomer and the hydrolysis impurity (Amine).

  • Target Mass:

    
     140.1070 (Protonated Acetamide).
    
  • Impurity Mass:

    
     98.0964 (Protonated Amine - Hydrolysis product).
    

Table 2: Retention Time & Resolution Data

CompoundRetention Time (

)

(Measured)
Resolution (

)
(S)-Enantiomer (Impurity)4.2 min140.1071--
(R)-Target (Main Peak) 5.8 min 140.1070 3.5 (Baseline separated)
Cyclohex-3-en-1-amine2.1 min98.0965> 10.0
Linearity and Sensitivity (LOD/LOQ)

Linearity was assessed over a range of 0.1% to 120% of the target concentration.

Table 3: Sensitivity Comparison (LC-MS vs. UV)

ParameterLC-HRMS ResultHPLC-UV (210 nm) ResultConclusion
LOD (Limit of Detection)0.8 ng/mL150 ng/mLMS is ~180x more sensitive.
LOQ (Limit of Quantitation)2.5 ng/mL450 ng/mLMS allows trace quantification.
Linearity (

)
> 0.99950.9910MS offers better dynamic range.
Accuracy (Recovery)

Spike recovery experiments were performed at 0.1% impurity levels (simulating a trace contamination scenario).

  • LC-HRMS Recovery: 98.5% ± 1.2%

  • HPLC-UV Recovery: Not Detected (Below LOQ).

Part 5: Decision Logic for Impurity Identification

When an unknown peak is detected, the HRMS capability allows for immediate structural elucidation, a feature absent in HPLC-UV.

DecisionTree Start Unknown Peak Detected CheckMass Check Exact Mass (m/z) Start->CheckMass Isomer Same Mass as Main Peak? CheckMass->Isomer YesIsomer It is an Isomer Isomer->YesIsomer Yes (m/z 140.107) NoIsomer Structural Impurity Isomer->NoIsomer No Enantiomer Check Retention Time: Matches (S)-Std? YesIsomer->Enantiomer Identify Calculate Formula (e.g., Oxidation +16 Da) NoIsomer->Identify

Figure 2: Decision logic for classifying impurities using HRMS data.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Stavrou, I. J., et al. (2018). Chiral Liquid Chromatography–Mass Spectrometry: A Review. Journal of Chromatography A. Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3] U.S. Food and Drug Administration.[1] Link

  • Regis Technologies. (2023). Chiral Separation Guide: Polysaccharide Phases.Link

Sources

Technical Assessment & CoA Guide: (R)-N-(Cyclohex-3-en-1-yl)acetamide

[1][2][3]

Executive Summary & Compound Profile

(R)-N-(Cyclohex-3-en-1-yl)acetamide (CAS: 196703-47-6) is a high-value chiral building block characterized by a cyclohexene ring bearing an acetamide functionality at the stereogenic C1 position.[1][2][3] Its structural motif—a chiral amine protected as an acetamide with an olefinic handle—makes it a critical intermediate in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) , GPCR ligands , and complex alkaloids.[2]

Unlike racemic alternatives, the use of the enantiopure (R)-isomer eliminates the need for wasteful downstream resolution steps, significantly improving the Atom Economy and E-factor (waste-to-product ratio) of pharmaceutical manufacturing processes.[2]

Chemical Identity
ParameterSpecification
IUPAC Name (R)-N-(Cyclohex-3-en-1-yl)acetamide
CAS Number 196703-47-6
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
Stereochemistry (R)-Enantiomer
Structure Cyclohexene ring with acetamide at C1 (chiral center)

Certificate of Analysis (CoA) Deep Dive

A robust CoA for this compound must validate not just identity, but the stereochemical integrity which is its primary value proposition. Below is the technical standard for a "Pharma-Grade" CoA.

Critical Quality Attributes (CQAs)
TestMethodSpecificationScientific Rationale (Causality)
Appearance VisualWhite to off-white crystalline solidDiscoloration indicates oxidation of the olefin or residual metal catalysts.[1][2][3]
Identification ¹H-NMR (CDCl₃)Conforms to structureVerifies the cyclohexene double bond (δ 5.6-5.8 ppm) and acetamide methyl group (δ ~2.0 ppm).[1][2][3]
Purity (Chemical) HPLC (UV @ 210 nm)≥ 98.0%High purity prevents side-reactions at the alkene during downstream functionalization (e.g., dihydroxylation).[2]
Chiral Purity Chiral HPLC≥ 99.0% ee Critical: Even 1% of the (S)-enantiomer can lead to diastereomeric impurities that are difficult to separate after subsequent chiral transformations.[2][3]
Specific Rotation Polarimetry[α]²⁰_D reportedConfirms bulk chirality; sign (+/-) depends on solvent (typically MeOH or CHCl₃).[2][3]
Residual Solvents GC-HS< ICH Q3C LimitsEnsures removal of recrystallization solvents (e.g., EtOAc, Hexane).[2]
Loss on Drying Gravimetric< 0.5%Amides can be hygroscopic; water interferes with sensitive organometallic steps.[3]

Comparative Performance Guide

This section objectively compares the "Process Performance" of using the Enantiopure (R)-Starting Material versus the Racemic Alternative .[2]

Scenario: Synthesis of a Chiral Neuraminidase Inhibitor Analog

Assumption: The target molecule requires the (R)-configuration at the amine center.[2]

Option A: Racemic Route (Traditional)[2]
  • Start with Racemic N-(Cyclohex-3-en-1-yl)acetamide.[1][2][3][4]

  • Perform functionalization (e.g., epoxidation).[2][3][5]

  • Resolution Step: Required to separate diastereomers or enantiomers.

  • Yield Loss: Maximum theoretical yield is 50% (discarding the S-isomer).[2][3]

Option B: Enantiopure (R)-Route (Recommended)[1][2][3]
  • Start with (R)-N-(Cyclohex-3-en-1-yl)acetamide (>99% ee).[1][2][3]

  • Perform functionalization.[3][6][7]

  • No Resolution Required: Stereochemistry is relayed to the next center.

  • Yield: Theoretical yield is 100%.

Data Comparison Table
Metric(R)-Enantiomer (This Product)Racemic MixtureImpact Analysis
Process Steps 3 Steps5 Steps (Includes Resolution)40% Reduction in operational time.
Overall Yield High (~85%)Low (<40%)Racemic route discards half the material.[2]
Waste (E-Factor) LowHighResolution agents and wrong enantiomer become waste.[2][3]
Cost Efficiency High (despite higher upfront cost)LowThe cost of resolution and lost yield outweighs the cheaper starting material.
Risk LowHighRisk of diastereomeric impurities carrying through to API.[3]

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chiral HPLC Method for ee% Determination

Note: Standard C18 columns cannot separate enantiomers.[3] Polysaccharide-based phases are required.

Objective: Quantify the ratio of (R) vs (S) enantiomers. Reference: Adapted from J. Chromatogr. A 2011, 1218(30), 4886-91 (Separation of acetamide intermediates).[2]

  • Column: Lux Cellulose-2 (Phenomenex) or Chiralcel OD-H (Daicel).[1][2][3]

    • Rationale: Cellulose tris(3-chloro-4-methylphenylcarbamate) phases show high selectivity for amides due to hydrogen bonding capabilities.[1][2][3]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1][2][3]

    • Note: Isopropanol acts as the polar modifier to modulate retention time.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide absorption).

  • Temperature: 25°C.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Mobile Phase. Filter through 0.45 µm PTFE.[3]

  • Validation: Inject Racemic standard first to establish separation (Resolution Rs > 1.5). Then inject (R)-sample.[1][2][3]

Protocol 2: Identity Verification via ¹H-NMR

Objective: Confirm structure and absence of thermodynamic isomers (conjugated dienes).[1][2][3]

  • Solvent: CDCl₃ (Deuterated Chloroform).[2][3]

  • Key Signals:

    • δ 5.6–5.8 ppm (m, 2H): Olefinic protons (indicates double bond is present and not isomerized).[2][3]

    • δ 5.4 ppm (br s, 1H): Amide N-H proton.[2]

    • δ 4.0 ppm (m, 1H): Methine proton at C1 (chiral center).[2][3]

    • δ 1.98 ppm (s, 3H): Acetyl methyl group.[2]

    • δ 1.5–2.2 ppm (m, 6H): Cyclohexene ring methylene protons.[2][3]

Visualization of Workflows

Diagram 1: Synthetic Value Chain (Racemic vs. Enantiopure)

This diagram illustrates the logic of selecting the enantiopure starting material to avoid "Dead-End" pathways.[2]

SynthesisComparisonStart_RacStart: Racemic Mixture(Low Cost)Step1_RacFunctionalizationStart_Rac->Step1_RacStart_PureStart: Pure (R)-Enantiomer(High Value)Step1_PureFunctionalizationStart_Pure->Step1_PureResolutionChiral Resolution(Expensive/Wasteful)Step1_Rac->ResolutionProductTarget Drug Intermediate(High Purity)Step1_Pure->ProductDirect Path100% Theor. YieldWasteDiscard (S)-Isomer(50% Loss)Resolution->WasteWaste StreamResolution->ProductLow Yield

Caption: Comparison of synthetic routes. The Enantiopure route (Green) bypasses the wasteful resolution step (Red) required by the Racemic route.

Diagram 2: Analytical Logic for CoA Release

This flowchart defines the decision-making process for releasing a batch of (R)-N-(Cyclohex-3-en-1-yl)acetamide.

CoALogicSampleBatch SampleTest_ID1. Identity (NMR/IR)Confirm StructureSample->Test_IDTest_Purity2. Chemical Purity (HPLC)>98%?Test_ID->Test_PurityMatchesDecision_FailFAIL: Reject/ReprocessTest_ID->Decision_FailMismatchTest_Chiral3. Chiral Purity (HPLC)>99% ee?Test_Purity->Test_ChiralYesTest_Purity->Decision_FailNo (<98%)Decision_PassPASS: Release CoATest_Chiral->Decision_PassYesTest_Chiral->Decision_FailNo (<99% ee)

Caption: Sequential testing logic. Chiral purity is the final "Gatekeeper" metric; failure here renders the batch unusable for asymmetric synthesis.

References

  • Toribio, L., et al. (2011).[2][3] Study of the enantiomeric separation of an acetamide intermediate by using supercritical fluid chromatography and several polysaccharide based chiral stationary phases. Journal of Chromatography A, 1218(30), 4886-4891.[2]

  • Fluorochem. (n.d.).[2][3] (R)-N-(Cyclohex-3-en-1-yl)acetamide Product Specification. Retrieved from Fluorochem Catalog.[3]

  • Phenomenex. (2011).[2][3] Chiral HPLC Separations Guide. Phenomenex Technical Guides.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14301, N-Cyclohexylacetamide (Analog Reference).

Comparative Guide: Analytical Techniques for Chiral Amine Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise determination of enantiomeric excess (ee) in chiral amines is a critical bottleneck in pharmaceutical development, where approximately 40% of active pharmaceutical ingredients (APIs) contain amine functionalities. This guide compares the three dominant analytical paradigms: Direct Chromatographic Resolution (HPLC/SFC) , Indirect Derivatization , and NMR Spectroscopy .

While Polysaccharide-based High-Performance Liquid Chromatography (HPLC) remains the generalist workhorse, this guide highlights the superior specificity of Crown Ether Chiral Stationary Phases (CSPs) for primary amines and the underutilized speed of NMR Chiral Solvating Agents (CSAs) for process monitoring.

Part 1: Direct Chromatographic Resolution (HPLC/SFC)

The Specialist vs. The Generalist

For chiral amines, the choice of stationary phase is the primary determinant of resolution success.

1. Crown Ether CSPs (The Specialist)
  • Target: Exclusively Primary Amines (

    
    ) and Amino Acids.
    
  • Mechanism: Host-Guest complexation.[1] The crown ether (typically 18-crown-6 based) forms a reversible inclusion complex with the protonated primary ammonium ion (

    
    ).
    
  • Key Advantage: Superior resolution factors (

    
    ) for small, non-aromatic primary amines that fail on polysaccharide columns due to lack of 
    
    
    
    interaction sites.
2. Polysaccharide CSPs (The Generalist)
  • Target: Primary, Secondary, and Tertiary Amines.

  • Mechanism: Hydrogen bonding,

    
     interactions, and dipole-dipole stacking in the chiral grooves of amylose or cellulose derivatives (e.g., Chiralpak IA/IB).
    
  • Key Advantage: Broad applicability; compatible with Normal Phase (NP), Reversed Phase (RP), and Polar Organic modes.

Comparative Performance Data
FeatureCrown Ether CSPs (e.g., Crownpak CR(+))Polysaccharide CSPs (e.g., Chiralpak IA)
Primary Target

Amines, Amino Alcohols, Amino Acids
Broad spectrum (Amines, Amides, Alcohols)
Mechanism Ammonium Inclusion (

complexation)
H-Bonding / Steric Fit /

Mobile Phase Acidic Aqueous (pH 1-2) required for protonationFlexible (Alkane/Alcohol, MeCN, or Aqueous)
Sample Prep Minimal (Direct injection of salts)Minimal (Free base preferred)
Resolution (

)
High (

) for aliphatic amines
Variable; often requires aromatic groups
Drawback Incompatible with

amines; Acidic MP limits MS
Lower selectivity for small aliphatic amines
Experimental Protocol A: Method Development for Crown Ether HPLC

Objective: Optimize resolution of a racemic primary amine using a Crown Ether CSP.

Reagents:

  • Perchloric Acid (

    
    ) or Trifluoroacetic Acid (TFA).
    
  • Methanol (MeOH).

  • Water (HPLC Grade).

Workflow:

  • Standard Mobile Phase: Start with

    
    .
    
    • Composition: 100% Water containing

      
      .
      
    • Note:

      
       provides lower UV background than TFA at 200-210 nm.
      
  • Temperature Modulation:

    • Set column oven to 10°C . Lower temperatures significantly enhance the stability of the ammonium-crown ether complex, increasing retention and resolution.

  • Organic Modifier Tuning:

    • If retention is too high (

      
      ), add Methanol (MeOH) in 5% increments.
      
    • Caution: High organic content decreases the stability of the inclusion complex. Keep MeOH

      
       if possible.
      
  • Detection:

    • UV at 200–210 nm (for aliphatic amines).

    • Refractive Index (RI) or ELSD for non-chromophoric amines.

Part 2: Indirect Resolution (Derivatization)

When Direct Analysis Fails

When chiral amines lack a chromophore (UV activity) or are too volatile/polar for standard CSPs, derivatization is the necessary bridge. This technique converts enantiomers into diastereomers using an enantiopure reagent, allowing separation on standard achiral C18 columns.

Reagent Comparison: GITC vs. FDAA (Marfey's)[2][3]
ReagentFull NameTargetDetection Limit (LOD)Reaction Conditions
GITC 2,3,4,6-Tetra-O-acetyl-

-D-glucopyranosyl isothiocyanate

Amines
Nanomolar (UV 254 nm)20 min @ RT
FDAA Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

Amines
Picomolar (UV 340 nm)60 min @ 40-50°C

Selection Insight: Use GITC for speed and mild conditions. Use FDAA when sensitivity is paramount (trace impurity analysis) or for complex biological matrices.

Experimental Protocol B: GITC Derivatization Workflow

Objective: Derivatize a non-chromophoric chiral amine for C18 HPLC analysis.

  • Preparation:

    • Dissolve 1 mg of amine sample in 1 mL Acetonitrile (MeCN).

    • Prepare 0.2% (w/v) GITC solution in MeCN.

    • Prepare 0.5% (v/v) Triethylamine (TEA) in MeCN.

  • Reaction:

    • Mix

      
       Sample + 
      
      
      
      GITC solution +
      
      
      TEA solution.
    • Vortex and let stand at Room Temperature for 20 minutes .

  • Quenching:

    • Add

      
       of 1M Acetic Acid to neutralize TEA.
      
    • Dilute with mobile phase (e.g., 50:50 MeCN:Water).

  • Analysis:

    • Inject onto a standard C18 column.

    • Mobile Phase: MeCN / 10mM Ammonium Acetate gradient.

    • Diastereomers will elute with different retention times.

Part 3: NMR Spectroscopic Resolution

The "Quick-Look" Approach

For synthetic chemists monitoring a reaction, HPLC method development is often a bottleneck. NMR using Chiral Solvating Agents (CSAs) allows for


 determination in <10 minutes without a column.
Technique: BINOL-based CSAs

Chiral Solvating Agents (like 1,1'-Bi-2-naphthol, BINOL ) form transient diastereomeric complexes with amines in non-polar solvents (


).
  • Pros: Instant feedback; no derivatization (mix-and-measure).

  • Cons: Requires milligram-scale sample; lower precision than HPLC (

    
     error 
    
    
    
    ).
Visualization: Analytical Decision Matrix

ChiralAnalysis Start Start: Chiral Amine Sample Chromophore Has UV Chromophore? Start->Chromophore Primary Is it a Primary Amine? Chromophore->Primary Yes Volatile Is it Volatile? Chromophore->Volatile No CrownHPLC HPLC: Crown Ether CSP (Acidic Mobile Phase) Primary->CrownHPLC Yes (High Selectivity) PolyHPLC HPLC: Polysaccharide CSP (Normal/RP Mode) Primary->PolyHPLC No (2°/3° Amine) Deriv Derivatization (GITC/FDAA) + Achiral C18 HPLC Volatile->Deriv No GC Chiral GC (Cyclodextrin Phase) Volatile->GC Yes

Figure 1: Decision matrix for selecting the optimal analytical technique based on amine structure and physical properties.

Visualization: Crown Ether Method Optimization

CrownOptimization Step1 Start: 100% Aqueous pH 1.5 (HClO4) CheckK Check Retention (k') Step1->CheckK HighK k' > 10 (Too Slow) CheckK->HighK LowK k' < 2 (Too Fast) CheckK->LowK GoodK 2 < k' < 10 CheckK->GoodK ActionHigh Add MeOH (5% steps) Max 20% HighK->ActionHigh ActionLow Decrease Temp (to 5-10°C) or Decrease Acid Conc. LowK->ActionLow OptimizeRs Optimize Resolution GoodK->OptimizeRs ActionHigh->CheckK ActionLow->CheckK Final Final Method OptimizeRs->Final

Figure 2: Step-by-step optimization workflow for developing a chiral separation method using Crown Ether stationary phases.

References

  • BenchChem. (2025).[2][3][4] A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Quantification. BenchChem Application Notes.

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 21(11), 1474.

  • Ilisz, I., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 28(1).

  • Bhushan, R., & Martens, J. (2013). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Biomedical Chromatography, 27(1).

  • Kaur, B., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 25870-25878.

Sources

Enzymatic vs. Chemical Resolution of Racemic Amines: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resolution of racemic amines remains a critical bottleneck in the synthesis of chiral pharmaceutical intermediates. While asymmetric synthesis has advanced, resolution (separating existing racemates) dominates industrial applications due to the low cost of racemic starting materials.

This guide objectively compares the two dominant modalities: Classical Chemical Resolution (CCR) via diastereomeric salt formation and Enzymatic Kinetic Resolution (EKR) via biocatalytic acylation.

The Verdict:

  • Choose Chemical Resolution for early-stage bulk manufacturing where raw material cost is the primary constraint and the amine has a distinct "handle" for salt formation. It is capital-light but labor-intensive.

  • Choose Enzymatic Resolution for high-value intermediates, secondary amines that resist salt crystallization, or when targeting >99% enantiomeric excess (ee) without multiple recrystallizations. It offers superior atom economy when coupled with in-situ racemization (Dynamic Kinetic Resolution).

Fundamental Mechanisms

To optimize a process, one must understand the separation logic. Chemical resolution relies on thermodynamic stability differences between diastereomeric salts. Enzymatic resolution relies on kinetic rate differences (


) of acylation.
Comparative Workflow Diagram

The following diagram contrasts the parallel workflows, highlighting the separation triggers.

G cluster_chem Chemical Resolution (Thermodynamic) cluster_enz Enzymatic Resolution (Kinetic) Racemic_Chem Racemic Amine (R/S) Salt_Mix Diastereomeric Salts (R-Acid·R-Amine + R-Acid·S-Amine) Racemic_Chem->Salt_Mix + Solvent Chiral_Acid Chiral Acid (e.g., Tartaric Acid) Chiral_Acid->Salt_Mix Cryst Fractional Crystallization Salt_Mix->Cryst Cooling/Seeding Solid_Salt Solid Salt (Enriched Diastereomer) Cryst->Solid_Salt Precipitate Mother_Liq Mother Liquor (Opposite Enantiomer) Cryst->Mother_Liq Filtrate Base_Treat Base Treatment (NaOH) Solid_Salt->Base_Treat Pure_Amine_C Resolved Amine (>95% ee) Base_Treat->Pure_Amine_C Racemic_Enz Racemic Amine (R/S) Reaction Selective Acylation Racemic_Enz->Reaction + Solvent (MTBE) Acyl_Donor Acyl Donor (e.g., Ethyl Acetate) Acyl_Donor->Reaction Enzyme Biocatalyst (e.g., CAL-B) Enzyme->Reaction Separation Separation (Extraction/Distillation) Reaction->Separation 50% Conversion Amide_Prod Chiral Amide (R-Enantiomer) Separation->Amide_Prod Amine_Rem Unreacted Amine (S-Enantiomer) Separation->Amine_Rem Hydrolysis Chemical Hydrolysis Amide_Prod->Hydrolysis Pure_Amine_E Resolved Amine (>99% ee) Hydrolysis->Pure_Amine_E

Figure 1: Comparative process flow. Chemical resolution separates via physical phase change (solid/liquid), while enzymatic resolution separates via chemical functionality (amine/amide).

Performance Metrics & Data Analysis

The following data compares the resolution of


-Phenylethylamine , a standard benchmark substrate, using optimized protocols for both methods.
MetricChemical Resolution (Tartaric Acid)Enzymatic Resolution (CAL-B Lipase)
Max Theoretical Yield 50% (per pass)50% (Kinetic) / 100% (Dynamic)
Typical Yield (Isolated) 35–42%45–48% (Kinetic Resolution)
Enantiomeric Excess (ee) 85–95% (Requires recrystallization)>99% (Often single pass)
E-Factor (Waste/Product) High (>50). Heavy solvent use.Low (<15). Solvent-free possible.
Throughput High (Kg to Ton scale easily)Moderate (Enzyme cost scales linearly)
Atom Economy Low (Stoichiometric resolving agent)High (Catalytic enzyme + Acyl donor)
Development Time High (Trial-and-error "Dutch Resolution")Low (Screening kits are standard)

Key Insight: Chemical resolution often fails to achieve >99% ee in a single step due to the "eutectic" behavior of salts, requiring iterative recrystallization which destroys yield. Enzymes, acting on a "lock-and-key" mechanism, rarely suffer from this non-linear purity drop-off.

Deep Dive: Chemical Resolution Protocol

Method: Diastereomeric Crystallization Target: Generic chiral primary amine Resolving Agent: (+)-Tartaric Acid or Dibenzoyl-L-tartaric acid.

Experimental Workflow
  • Screening (The "Dutch" Method): Do not rely on a single acid. Prepare a "family" of resolving agents (Tartaric, Mandelic, Camphorsulfonic).[1] Dissolve racemic amine (100 mg) in various solvents (EtOH, MeOH, iPrOH). Add stoichiometric acid.

  • Nucleation: Allow to stand at room temperature. If no crystals form, scratch the glass or cool to 4°C. Note: If an oil forms, the solvent polarity is likely too high or the salt is hygroscopic.

  • Scale-Up Protocol:

    • Dissolve 1.0 eq of Racemic Amine in Ethanol (5 mL/g).

    • Add 1.0 eq of (+)-Tartaric Acid dissolved in hot Ethanol.

    • Reflux for 30 minutes to ensure homogeneity.

    • Cool slowly (1°C/min) to room temperature. Rapid cooling traps the "wrong" isomer.

    • Filter crystals. Critical Check: Measure optical rotation of the mother liquor vs. crystals.

    • Recrystallization: If ee < 95%, redissolve crystals in minimum hot ethanol and repeat.

    • Liberation: Suspend salt in water, basify with 2M NaOH to pH 12, and extract with DCM.

Pros: Low material cost; robust for primary amines. Cons: Unpredictable (trial-and-error); difficult for secondary amines; generates stoichiometric waste.

Deep Dive: Enzymatic Resolution Protocol

Method: Kinetic Resolution via Acylation Biocatalyst: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435).[2][3][4][5] Acyl Donor: Isopropyl Acetate or Ethyl Methoxyacetate.

Why Acyl Donor Choice Matters?
  • Ethyl Acetate: Cheap, but the byproduct is ethanol. Ethanol can reverse the reaction (equilibrium limited) and deactivate the enzyme.

  • Ethyl Methoxyacetate: Irreversible. The methoxy group creates an electronic pull that speeds up acylation and prevents the reverse reaction.

Experimental Workflow
  • Setup: In a reaction vessel, dissolve Racemic Amine (50 mM) in MTBE (Methyl tert-butyl ether) or Toluene.

  • Add Reagents: Add Acyl Donor (0.6 eq). Note: We use slight excess over 0.5 to drive the R-enantiomer to completion.

  • Catalysis: Add CAL-B (20 mg/mmol substrate). Incubate at 30–40°C with orbital shaking (200 rpm).

  • Monitoring: Track conversion via HPLC or GC. Stop reaction precisely at 50% conversion.

    • Warning: If you let it run to 55%, the enzyme may start eating the "slower" S-enantiomer, lowering the ee of the product.

  • Workup: Filter off the immobilized enzyme (recyclable).

  • Separation:

    • Wash the organic phase with 1M HCl.

    • Aqueous Phase: Contains the unreacted (S)-Amine (protonated). Basify and extract to recover.[1]

    • Organic Phase: Contains the (R)-Amide.[4] Evaporate solvent.[2] Hydrolyze with NaOH/EtOH to recover (R)-Amine if desired.

Advanced Optimization: Dynamic Kinetic Resolution (DKR)

The "Holy Grail" of resolution is 100% yield. This is impossible in standard resolution but achievable in DKR by coupling the enzyme with a metal catalyst (e.g., Ruthenium) that continuously racemizes the unreacted substrate.

DKR Mechanism Diagram

DKR cluster_racemization Chemical Racemization cluster_resolution Enzymatic Trap S_Amine (S)-Amine (Slow Reacting) R_Amine (R)-Amine (Fast Reacting) S_Amine->R_Amine Ru-Catalyst (Inversion) Enz CAL-B Lipase Product (R)-Amide (100% Yield Possible) R_Amine->Product Fast Acylation

Figure 2: In DKR, the Ruthenium catalyst shuttles the slow-reacting (S)-enantiomer into the (R)-form, which is immediately "trapped" by the enzyme into the product. This overcomes the 50% yield cap.[6][7][8]

Sustainability & Economics

When evaluating "Green Chemistry" metrics (E-E-A-T Pillar: Trustworthiness through data), enzymatic methods generally outperform chemical methods in waste generation but lag in catalyst cost.

  • Chemical Resolution: High solvent waste (E-factor > 50). Requires large volumes of ethanol/methanol for crystallization. The resolving agent must be recovered to be economic.

  • Enzymatic Resolution: Low solvent waste (E-factor < 15). Reactions can often be run "neat" (solvent-free) or in recyclable MTBE.

  • Cost Analysis:

    • Chemical:[2][8][9][10][11][12][13][14] $ (Cheap reagents, high labor/energy cost).

    • Enzymatic: $$ (High upfront catalyst cost, but reusable 10-20 cycles).

References

  • Gotor, V., et al. (1988).[2][8] Enantioselective acylation of amino alcohols by Candida antarctica lipase. Journal of the Chemical Society, Chemical Communications.[2][8] Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry. Link

  • Paizs, C., & Irimie, F. D. (2023). Lipase-mediated kinetic resolution of amines. MDPI Life. Link

  • Vries, T., et al. (1998). The Family Approach to the Resolution of Racemates (Dutch Resolution). Angewandte Chemie. Link

Sources

Safety Operating Guide

Proper Disposal of (R)-N-(Cyclohex-3-en-1-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of scientific research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (R)-N-(Cyclohex-3-en-1-yl)acetamide, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Compound: (R)-N-(Cyclohex-3-en-1-yl)acetamide

The Imperative of Proper Disposal: Safety and Compliance

Improper disposal of chemical waste can lead to significant consequences, including environmental contamination, harm to human health, and substantial legal and financial penalties for the institution.[1][2] The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have established stringent guidelines for the management of hazardous waste to mitigate these risks.[1][2][3] Adherence to these regulations is not optional; it is a critical component of responsible scientific practice.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of (R)-N-(Cyclohex-3-en-1-yl)acetamide from the point of generation to its final removal from the laboratory.

Waste Identification and Characterization

The first and most critical step is to classify the waste. Based on its chemical structure as an amide, (R)-N-(Cyclohex-3-en-1-yl)acetamide waste should be considered hazardous. The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][3] Although specific data may be lacking, treating the compound as toxic is the most prudent approach.

Segregation and Collection

Never mix (R)-N-(Cyclohex-3-en-1-yl)acetamide waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[4][5]

  • Solid Waste: Collect solid (R)-N-(Cyclohex-3-en-1-yl)acetamide waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, leak-proof container.

  • Liquid Waste: Collect liquid waste, such as solutions containing the compound, in a separate, compatible container. Ensure the container material is resistant to the solvents used.

Container Selection and Labeling

Proper containment and labeling are essential for safe storage and transport.

Container RequirementSpecificationRationale
Material Compatibility Use chemically resistant containers (e.g., high-density polyethylene [HDPE] for many organic solvents).Prevents degradation of the container and potential leaks.[4][6]
Condition Containers must be in good condition, free from cracks or leaks.Ensures the integrity of the containment.[6]
Closure Use a secure, screw-on cap. Keep the container closed at all times except when adding waste.[4][5][6]Prevents spills and the release of vapors.
Labeling Label the container with the words "Hazardous Waste," the full chemical name "(R)-N-(Cyclohex-3-en-1-yl)acetamide," the approximate concentration and quantity of each component, and the accumulation start date.[4][6][7]Provides clear identification of the contents for safe handling and disposal.
On-Site Accumulation and Storage

Laboratories are considered Satellite Accumulation Areas (SAAs) where waste can be temporarily stored at or near the point of generation.[5][6]

  • Location: Store the waste container in a designated and secure area within the laboratory, away from incompatible materials.[4][5]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.[4]

  • Accumulation Limits: Do not exceed the regulatory limits for hazardous waste accumulation in an SAA.[8][9]

Requesting Waste Pickup

Once the waste container is full or has reached the end of its allowable accumulation time, arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[4][6][7] Complete all required waste pickup forms accurately and completely.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills: For minor spills, trained laboratory personnel wearing appropriate PPE can clean them up using an inert absorbent material. Collect the contaminated absorbent material and dispose of it as hazardous waste.[10]

  • Large Spills: For significant spills, evacuate the area and contact your institution's emergency response team or EH&S immediately.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-N-(Cyclohex-3-en-1-yl)acetamide.

A Waste Generation (R)-N-(Cyclohex-3-en-1-yl)acetamide B Characterize as Hazardous Waste A->B K Spill Occurs? A->K C Segregate Waste (Solid vs. Liquid) B->C D Select Compatible Container C->D E Label Container Correctly 'Hazardous Waste' & Contents D->E F Store in Designated Satellite Accumulation Area E->F G Monitor Accumulation (Volume & Time) F->G H Container Full or Time Limit Reached? G->H I Request Waste Pickup from EH&S H->I Yes J Continue Safe Storage H->J No J->G L Follow Spill Cleanup Protocol K->L Yes L->C

Caption: Disposal workflow for (R)-N-(Cyclohex-3-en-1-yl)acetamide.

Conclusion: A Commitment to Safety

The proper disposal of (R)-N-(Cyclohex-3-en-1-yl)acetamide is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and protect the environment. Always consult your institution's specific chemical hygiene plan and EH&S department for additional guidance.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Amide 60 Safety Data Sheet. (2018, June 18). [Link]

  • MLI Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Acetamide. [Link]

  • Chemos GmbH & Co. KG. (2022, October 31). Safety Data Sheet: Acetamide. [Link]

  • Penta. (2023, March 30). Safety Data Sheet: Acetamide. [Link]

  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Environment, Health and Safety. Hazardous Waste Manual. [Link]

  • University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. [Link]

  • Procedures for Disposal of Hazardous Waste. [Link]

Sources

Personal protective equipment for handling (R)-N-(Cyclohex-3-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: (R)-N-(Cyclohex-3-en-1-yl)acetamide Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer | Low-Level Carcinogenicity Suspect (Structural Alert: Acetamide moiety) Operational Status: Band 3 Containment Recommended (Treat as potent/novel intermediate).

As researchers, we often handle chiral building blocks where specific toxicological data is sparse. While the saturated analog (N-cyclohexylacetamide) is better characterized, the introduction of the alkene double bond in the cyclohexenyl ring increases metabolic reactivity. Therefore, this guide adopts a "Defense in Depth" strategy. We do not rely on a single barrier (e.g., just gloves); we layer engineering controls, PPE, and procedural discipline to ensure zero exposure.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why."

  • The Acetamide Core: Simple acetamides are IARC Group 2B (Possibly carcinogenic).[1][2] While N-substitution generally reduces volatility and bioavailability compared to parent acetamide, you must treat dusts/aerosols as potential chronic health hazards.

  • The Cyclohexenyl Ring: The unsaturation (double bond) at the C3 position introduces potential for oxidative metabolism. This can lead to the formation of epoxides in vivo, which are often sensitizers or mutagens.

  • Chirality: The (R)-enantiomer may have distinct biological uptake compared to the racemate. In drug development, assume the specific enantiomer has higher potency until proven otherwise.

Personal Protective Equipment (PPE) Matrix

The following matrix defines the minimum requirements for handling this compound in solid (powder) or solution state.

Protection ZonePPE RequirementTechnical Specification & Rationale
Respiratory N95 / P100 (Solids) or Half-Face Respirator (Solutions outside hood)Rationale: Acetamide derivatives can be respiratory irritants. Spec: If handling >10g of powder outside a Vented Balance Enclosure (VBE), a Powered Air Purifying Respirator (PAPR) is recommended.
Dermal (Hands) Double Gloving Inner Layer: 4-mil Nitrile (Inspection White).Outer Layer: 5-8 mil Nitrile (Textured Grip) or Laminate (Silver Shield) for prolonged solvent work.Rationale: Nitrile provides excellent splash protection but poor permeation resistance to certain organic solvents (e.g., DCM) often used with this intermediate.
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 compliant. Safety glasses with side shields are insufficient for handling fine powders or reactive intermediates where splash/dust ingress is a risk.
Body Lab Coat (Tyvek/Poly) Spec: Disposable Tyvek sleeves are required for scale-up (>100g) to bridge the gap between glove cuff and lab coat. Cotton lab coats can retain particulates.

Glove Selection Logic: Permeation vs. Degradation

Researchers often conflate degradation (glove falling apart) with permeation (chemical passing through molecularly).

  • Standard Operation (Weighing/Transfer):

    • Material: 100% Nitrile.

    • Breakthrough Time: >480 mins (Solid state).

    • Logic: Solids do not permeate gloves unless dissolved in sweat or solvent. Nitrile is sufficient.[3]

  • Solution Handling (Synthesis/Extraction):

    • If dissolved in Methanol/Ethanol : Nitrile is acceptable (Breakthrough >30 mins).

    • If dissolved in Dichloromethane (DCM) or Chloroform : Nitrile fails in <2 minutes.

    • Protocol: Use Silver Shield (Laminate) undergloves or change outer nitrile gloves immediately upon any splash contact.

Operational Workflow & Logic

The following diagram illustrates the "Safe Handling Loop." This is a self-validating system: you cannot proceed to the next step without verifying the previous control.

SafeHandling cluster_PPE Zone 1: Donning cluster_Ops Zone 2: Operation (Fume Hood) cluster_Waste Zone 3: Disposal Start START: Risk Assessment (Check Solvent & Scale) HandCheck Glove Inspection (Inflation Test) Start->HandCheck DoubleGlove Double Glove Protocol (Inner: White, Outer: Blue) HandCheck->DoubleGlove SleeveSeal Seal Cuff Gap (Tyvek Sleeve/Tape) DoubleGlove->SleeveSeal Weighing Weighing (Static Control Gun + VBE) SleeveSeal->Weighing Enter Hood Transfer Solvent Addition (Sash at <18 inches) Weighing->Transfer Reaction Reaction Monitoring (Closed Vessel) Transfer->Reaction Segregation Waste Segregation (Solid vs. Liquid Organic) Reaction->Segregation Complete Decon Surface Decontamination (Ethanol/Soap Wipe) Segregation->Decon Doffing Doffing Protocol (Roll from wrist) Decon->Doffing End END: Log Usage Doffing->End Wash Hands

Caption: Operational logic flow ensuring barrier integrity is maintained from donning through disposal.

Detailed Handling Protocols

A. Weighing & Transfer (Solid State)

The primary risk here is particulate inhalation and static charge dispersion.

  • Engineering Control: Use a Vented Balance Enclosure (VBE) or a Fume Hood with the sash lowered.

  • Static Control: Amides can be static-prone. Use an ionizing gun or static-dissipative weighing boats to prevent "jumping" of the powder.

  • Technique:

    • Place a tack-mat or absorbent pad in the hood before weighing.

    • Weigh into a pre-tared vial. Do not use open weigh boats for transport across the lab.

    • Self-Validation: Wipe the exterior of the vial with a Kimwipe wet with ethanol before removing it from the hood. If the wipe shows residue, your transfer technique failed; re-clean.

B. Spill Response (Solid)
  • Isolate: Alert nearby personnel.

  • PPE Upgrade: If spill is >50g, don a Tyvek suit and N95 respirator.

  • Cleanup: Do not dry sweep (creates dust).

    • Cover spill with wet paper towels (ethanol/water mixture) to dampen.

    • Scoop up damp material.[4]

    • Clean surface with soap and water (amides are generally soluble in polar organic solvents or warm water).

C. Disposal & Deactivation
  • Waste Stream: Segregate as "Non-Halogenated Organic Waste" (unless halogenated solvents were used).

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Clearly mark as "Contains Amide/Cyclohexene Derivative – Potential Irritant."

  • Destruction: Incineration is the preferred method for nitrogen-containing organics to prevent leaching.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5][6] [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Protective Gloves. [Link]

  • PubChem. Acetamide - Safety and Hazards. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-(Cyclohex-3-en-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(Cyclohex-3-en-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.